Herbimycin C
Beschreibung
[(4Z,6E,8R,9R,10Z,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate has been reported in Streptomyces hygroscopicus with data available.
from Streptomyces hygroscopicus AM-3672; structure given in first source
Eigenschaften
Molekularformel |
C29H40N2O9 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
[(4Z,6E,8R,9R,10Z,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,15-9-,17-11-/t16-,18+,22-,23-,24+,26-,27-/m1/s1 |
InChI-Schlüssel |
DWFFHRSGCPBMKD-RMHMXCCCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Herbimycin C from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin C is a member of the benzoquinone ansamycin (B12435341) family of natural products, a class of compounds renowned for their potent biological activities. As a minor analogue of the herbimycin complex produced by the soil bacterium Streptomyces hygroscopicus, this compound has demonstrated significant antitumor properties.[1] Like its more extensively studied counterpart, Herbimycin A, this compound is understood to exert its effects through the inhibition of key cellular machinery, including Heat Shock Protein 90 (Hsp90) and various tyrosine kinases.[] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on the experimental protocols and data relevant to researchers in the field of drug discovery and development.
Discovery and Initial Characterization
Herbimycin was first identified as a novel antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus strain AM-3672.[3] The initial studies focused on its potent herbicidal activity.[3] Subsequent research led to the isolation and characterization of several analogues, including this compound. The molecular formula for the primary Herbimycin was determined to be C30H42N2O9.[3] this compound, a related but distinct compound, was later identified and its structure elucidated.
Production of this compound
The production of this compound is achieved through the fermentation of Streptomyces hygroscopicus. While specific fermentation parameters for maximizing this compound yield are not extensively detailed in the available literature, a general protocol can be inferred from the production of other ansamycins by this bacterium.
Fermentation Protocol
The following is a representative protocol for the fermentation of Streptomyces hygroscopicus for the production of the Herbimycin complex.
3.1.1 Culture Media and Conditions
| Parameter | Seed Culture Medium | Production Medium |
| Component | Glucose | Soluble Starch |
| Soytone | Dextrin | |
| CaCO3 | Yeast Extract | |
| CoCl2 | Peptone | |
| pH | 7.2 | 7.0 - 7.4 |
| Temperature | 28°C | 28°C |
| Agitation | 200-250 rpm | 200 rpm |
| Incubation Time | 2-3 days | 5-7 days |
Note: The exact concentrations of media components can be optimized for enhanced production of secondary metabolites. The addition of adsorbent resins like Amberlite XAD-16 to the production medium can aid in the in-situ capture of the product.
3.1.2 Fermentation Process
-
Inoculum Preparation: A slant culture of Streptomyces hygroscopicus AM-3672 is used to inoculate the seed culture medium. The seed culture is incubated for 2-3 days to achieve sufficient biomass.
-
Production Fermentation: The seed culture is then used to inoculate the production medium. The fermentation is carried out for 5-7 days. The progress of the fermentation can be monitored by measuring the pH, biomass, and antibiotic activity.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography to separate it from other Herbimycin analogues and impurities.
Experimental Protocol
-
Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The mycelial cake and the supernatant are extracted separately with organic solvents such as ethyl acetate (B1210297) or methanol (B129727). The extracts are then combined and concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to remove highly polar and non-polar impurities. A typical system would be a partition between hexane (B92381) and methanol/water.
-
Column Chromatography: The partially purified extract is then subjected to a series of column chromatography steps.
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Sephadex LH-20 Chromatography: Fractions containing the Herbimycin complex are further purified on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on size.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution is monitored by UV detection.
Physicochemical Properties of this compound
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H40N2O9 | [] |
| Molecular Weight | 560.64 g/mol | [] |
| Appearance | Crystalline Powder | [] |
| Solubility | Soluble in Methanol, Chloroform, DMSO | [] |
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity.[1] Its mechanism of action is believed to be similar to that of Herbimycin A, which involves the inhibition of Hsp90 and Src family tyrosine kinases.[]
Hsp90 Inhibition
Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that are critical for tumor cell growth and survival. By binding to the ATP-binding pocket of Hsp90, Herbimycins inhibit its chaperone function, leading to the degradation of these client proteins.
Tyrosine Kinase Inhibition
This compound is also a potent inhibitor of non-receptor tyrosine kinases, particularly those of the Src family.[] These kinases are often overactive in cancer cells and play a crucial role in signal transduction pathways that regulate cell proliferation, survival, and metastasis.
Cytotoxicity Data
Table of IC50 Values for Herbimycin A
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| C1 | Myeloid Leukemia | ~20 | [4] |
| HT29 | Colon Adenocarcinoma | >40% inhibition at 125 | [5] |
Disclaimer: The IC50 values presented above are for Herbimycin A and are intended to be illustrative of the potential potency of this compound, a closely related analogue. Further experimental validation is required to determine the specific IC50 values for this compound.
Signaling Pathways
The inhibition of Hsp90 and Src family kinases by this compound impacts several critical signaling pathways involved in cancer progression.
Caption: Inferred signaling pathway affected by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the production and isolation of this compound.
References
Herbimycin C: A Technical Guide to its Chemical Properties and Biological Activity
Abstract
Herbimycin C is a member of the benzoquinone ansamycin (B12435341) family of natural products, structurally related to the more extensively studied Herbimycin A. This document provides a detailed overview of the chemical structure and molecular formula of this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close analog, Herbimycin A, to discuss its mechanism of action as a potent inhibitor of Src family tyrosine kinases and Heat Shock Protein 90 (Hsp90). This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as a therapeutic agent.
Chemical Structure and Molecular Properties
This compound is an ansamycin antibiotic produced by Streptomyces hygroscopicus.[1] It is characterized by a 19-membered macrocyclic lactam ring attached to a benzoquinone core.
Molecular Formula: C₂₉H₄₀N₂O₉[2]
Chemical Structure:
The IUPAC name for this compound is [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate.[1]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 560.64 g/mol | [2] |
| Purity | >98% | [2] |
| Appearance | Crystalline Powder | [1] |
| Solubility | Soluble in Methanol, Chloroform, DMSO | [1] |
| Storage Temperature | -20 °C | [1] |
| Melting Point | 203 °C (decomposes) | [1] |
| Boiling Point | 774.1 °C at 760 mmHg | [1] |
| Density | 1.23 g/cm³ | [1] |
Mechanism of Action
While specific studies on this compound are limited, the mechanism of action is expected to be highly similar to that of Herbimycin A, a well-characterized inhibitor of cellular signaling pathways critical for cancer cell proliferation and survival. The primary targets are Src family tyrosine kinases and Heat Shock Protein 90 (Hsp90).
Inhibition of Src Family Tyrosine Kinases
Herbimycin A has been shown to be a specific inhibitor of cytoplasmic protein tyrosine kinases, such as p60v-src.[3] It is believed to directly inactivate these kinases by binding to reactive sulfhydryl (SH) groups within the kinase domain.[3][4] This irreversible inhibition prevents the transfer of phosphate (B84403) groups to tyrosine residues on substrate proteins, thereby disrupting downstream signaling pathways that regulate cell growth and proliferation.[5]
Inhibition of Heat Shock Protein 90 (Hsp90)
Herbimycin A and its analogs are potent inhibitors of Hsp90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins.[6] Herbimycins bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding and hydrolysis.[7] This disruption of Hsp90 function leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. Client proteins of Hsp90 include various kinases, transcription factors, and steroid hormone receptors that are often overexpressed or mutated in cancer cells.
The following diagram illustrates the proposed mechanism of action of this compound, based on the known activity of Herbimycin A.
Biological Activity and Quantitative Data
Quantitative data on the biological activity of this compound is scarce. However, data for the closely related Herbimycin A provides a strong indication of the expected potency. Table 2 summarizes the inhibitory concentrations (IC₅₀) of Herbimycin A against various cellular targets.
| Target/Cell Line | Assay | IC₅₀ | Reference |
| C1 myeloid leukemia cells (v-abl) | Growth Inhibition | ~20 ng/mL | [8] |
| HT29 colon adenocarcinoma | pp60c-src inactivation | Dose-dependent | [5] |
| K562 human leukemia cells | Growth Inhibition | Potent | [9] |
Experimental Protocols
Isolation and Purification of this compound
This compound is produced by Streptomyces hygroscopicus. A general workflow for its isolation and purification is outlined below.
Protocol:
-
Fermentation: Culture Streptomyces hygroscopicus in a suitable fermentation medium under optimal growth conditions to promote the production of secondary metabolites.
-
Extraction: Separate the mycelium from the culture broth by centrifugation. The supernatant containing the secreted metabolites is then extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This may include silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the individual herbimycin analogs.
-
Characterization: The purified this compound is characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its structure and purity.
In Vitro Src Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against Src tyrosine kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate
-
³²P-ATP or an antibody-based detection system (e.g., ELISA)
-
This compound
-
Assay buffer
-
Kinase reaction buffer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the Src kinase, peptide substrate, and this compound (or vehicle control) to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the peptide on a filter and measuring radioactivity. For ELISA-based assays, a phosphospecific antibody is used for detection.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.
Hsp90 Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the binding of this compound to Hsp90.
Materials:
-
Recombinant human Hsp90α
-
Fluorescently labeled Hsp90 probe (e.g., FITC-Geldanamycin)
-
This compound
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add Hsp90α and the fluorescent probe to the assay buffer.
-
Add this compound (or vehicle control) to the wells.
-
Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
The binding of this compound to Hsp90 will displace the fluorescent probe, leading to a decrease in the FP signal.
-
Calculate the percentage of inhibition of probe binding and determine the IC₅₀ value for this compound.
Conclusion
This compound is a promising natural product with a chemical structure that suggests potent biological activity. Based on its close relationship to Herbimycin A, it is predicted to be a dual inhibitor of Src family tyrosine kinases and Hsp90. This dual mechanism of action makes it an attractive candidate for further investigation in the context of cancer drug development. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this and related ansamycin antibiotics. Further studies are warranted to fully characterize the biological activity and therapeutic potential of this compound.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. scbt.com [scbt.com]
- 3. Specific inhibition of cytoplasmic protein tyrosine kinases by herbimycin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of herbimycin A derivatives on growth and differentiation of K562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Herbimycin C mechanism of action as an HSP90 inhibitor
An In-Depth Technical Guide to the Mechanism of Action of Herbimycin C as an HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat Shock Protein 90 (HSP90) is a molecular chaperone critical for the conformational stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. Its role in maintaining the proteostasis of cancer cells has established it as a prime therapeutic target. This compound, a member of the benzoquinone ansamycin (B12435341) family of natural products, exerts its potent anti-tumor activity by inhibiting HSP90. This technical guide provides a detailed examination of the molecular mechanism of this compound, its impact on downstream cellular signaling, and the experimental protocols used to characterize its activity. This compound competitively binds to the N-terminal ATP-binding pocket of HSP90, abrogating its chaperone function. This leads to the ubiquitin-mediated proteasomal degradation of key oncoproteins, resulting in cell cycle arrest and apoptosis.
Introduction: HSP90 as a Therapeutic Target
Heat Shock Protein 90 is a highly conserved and ubiquitously expressed molecular chaperone that plays a pivotal role in cellular homeostasis. It facilitates the folding, maturation, and stability of a wide array of substrate "client" proteins.[1] In malignant cells, HSP90 is often overexpressed and is essential for maintaining the function of mutated, overexpressed, or otherwise aberrant oncoproteins that drive tumor progression and survival. These client proteins are involved in all six hallmarks of cancer, making HSP90 a compelling target for therapeutic intervention.[2]
The HSP90 protein family consists of a homodimer with three primary domains: an N-terminal domain (NTD) containing a highly conserved ATP-binding pocket, a middle domain (MD) crucial for client protein and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization.[3] The chaperone activity of HSP90 is dependent on a dynamic cycle of ATP binding and hydrolysis at the NTD, which drives conformational changes necessary for client protein maturation.
This compound: A Benzoquinone Ansamycin Inhibitor
This compound belongs to the ansamycin class of antibiotics, which includes the well-characterized inhibitors Herbimycin A and Geldanamycin (B1684428).[4][5] These natural products share a common benzoquinone core structure and mechanism of action. While quantitative data for this compound is less abundant than for its analogues, studies have demonstrated that it binds to the N-terminal domain of HSP90α with an affinity comparable to that of Herbimycin A and Geldanamycin.[4]
Core Mechanism of Action: Competitive Inhibition of the HSP90 ATP-Binding Site
The primary mechanism of action for this compound is its direct, competitive binding to the N-terminal ATP-binding pocket of HSP90.[6] This action preempts the binding of ATP, effectively locking the chaperone in an open, non-functional conformation and halting its ATPase-driven cycle.
The consequences of this inhibition are twofold:
-
Chaperone Cycle Arrest : The conformational changes required to process and stabilize client proteins are prevented.
-
Client Protein Destabilization : Lacking chaperone support, nascent and mature client proteins become destabilized, misfold, and are recognized by the cell's protein quality control machinery.[1]
This leads to the shunting of these now-aberrant client proteins towards the ubiquitin-proteasome pathway for degradation.[7]
Downstream Cellular Consequences
Ubiquitin-Proteasome Mediated Degradation of Client Proteins
Upon inhibition by this compound, destabilized HSP90 client proteins are targeted by a cascade of enzymes for destruction. The process is primarily mediated by the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-Interacting Protein), which binds to the HSP90 complex and polyubiquitinates the client protein.[1] Other E3 ligases, such as Cullin5, have also been implicated.[8] This polyubiquitin (B1169507) tag serves as a recognition signal for the 26S proteasome, a multi-catalytic protease complex that degrades the tagged protein into small peptides.[9]
Disruption of Oncogenic Signaling Pathways
By triggering the degradation of numerous oncoproteins, this compound simultaneously disrupts multiple signaling pathways essential for cancer cell proliferation and survival. Key affected pathways include:
-
PI3K/Akt/mTOR Pathway : Akt (Protein Kinase B) is a critical HSP90 client. Its degradation shuts down downstream signaling, inhibiting cell growth and promoting apoptosis.
-
Raf/MEK/ERK Pathway : Raf-1, a key kinase in this pathway, is a well-established HSP90 client. Its depletion blocks signals that promote proliferation.[10]
-
Tyrosine Kinase Signaling : Many receptor tyrosine kinases (e.g., HER2/ErbB2) and non-receptor tyrosine kinases (e.g., v-Src) are dependent on HSP90 for their stability.[2] this compound-induced degradation of these kinases leads to potent anti-proliferative effects.
Quantitative Analysis of HSP90 Inhibition
While specific binding constants for this compound are not widely published, its activity is comparable to other well-studied ansamycins. The following tables provide representative quantitative data for these related compounds to contextualize the potency of this class of inhibitors.
Table 1: HSP90 Binding Affinity and Inhibitory Concentrations
| Compound | Assay Type | Target | Value | Reference(s) |
|---|---|---|---|---|
| This compound | FITC-Geldanamycin Displacement | HSP90α | Similar affinity to Herbimycin A | [4] |
| Herbimycin A | Cytotoxicity (MTT) | A549 Cells | IC₅₀: 0.15 µM | [4] |
| 17-AAG (Tanespimycin) | Biochemical | HSP90 | IC₅₀: 5 nM | [11] |
| Geldanamycin | Cytotoxicity (MTT) | A549 Cells | IC₅₀: 0.15 µM |[4] |
Table 2: Effect of HSP90 Inhibitors on Client Protein Levels
| Inhibitor (Compound) | Cell Line | Client Protein | Time (h) | Concentration | % Degradation (Approx.) | Reference(s) |
|---|---|---|---|---|---|---|
| 17-AAG | Ba/F3 | Akt | 24 | 100 nM | > 75% | [7] |
| 17-AAG | Ba/F3 | Cdk4 | 24 | 100 nM | > 90% | [7] |
| Herbimycin A | SKBR3 | p185 (HER2) | 24 | 1 µg/mL | > 50% | [10] |
| Geldanamycin | SKBR3 | Raf-1 | 24 | 1 µg/mL | > 80% |[10] |
Key Experimental Methodologies
Workflow: Western Blot for Client Protein Degradation
Western blotting is the foundational technique to confirm the mechanism of action of an HSP90 inhibitor by measuring the depletion of client proteins and the induction of HSP70, a key pharmacodynamic biomarker of HSP90 inhibition.[7][12]
Protocol: Western Blot Analysis
-
Cell Culture and Treatment : Seed appropriate cancer cells (e.g., SK-BR-3, MCF7) and grow to 70-80% confluency. Treat cells with various concentrations of this compound for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape and collect lysate.[13]
-
Protein Quantification : Centrifuge lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA protein assay.[13]
-
Sample Preparation & SDS-PAGE : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run electrophoresis.[12]
-
Protein Transfer : Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies specific for client proteins (e.g., Akt, HER2, Raf-1), HSP70, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detection and Analysis : Wash the membrane extensively. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band densities and normalize to the loading control to determine the relative decrease in protein levels.[6]
Protocol: Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of this compound to HSP90 by competing against a fluorescently-labeled probe (e.g., FITC-Geldanamycin).[6][14]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂). Dilute purified recombinant human HSP90α, FITC-Geldanamycin probe, and serial dilutions of this compound in the buffer.
-
Assay Plate Setup : In a black, low-volume 384-well plate, add the HSP90α protein.
-
Competition Reaction : Add the this compound dilutions (or other test compounds) to the wells. Add the FITC-Geldanamycin probe to all wells at a fixed final concentration. Include controls for no inhibitor (high polarization) and no HSP90 (low polarization).
-
Incubation : Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement : Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis : Plot the polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.[15]
Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the disruption of the HSP90-client protein interaction.[16][17]
-
Cell Treatment and Lysis : Treat cells with this compound or a vehicle control as described above. Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 0.5% Triton X-100 instead of SDS) with protease inhibitors.[16]
-
Pre-Clearing : Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and retain the supernatant.
-
Immunoprecipitation : Incubate the pre-cleared lysate with an anti-HSP90 antibody (or a non-specific IgG control) overnight at 4°C with gentle rotation.
-
Complex Capture : Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.
-
Washing : Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis : Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluate by Western blot, probing for a specific client protein (e.g., Akt). A decrease in the co-precipitated client protein in the this compound-treated sample compared to the control indicates disruption of the interaction.[18]
Conclusion
This compound is a potent natural product inhibitor of HSP90 that functions through a well-defined mechanism of action. By competitively binding to the N-terminal ATP pocket, it abrogates the chaperone's function, leading to the targeted degradation of a plethora of oncoproteins via the ubiquitin-proteasome pathway. This pleiotropic effect results in the simultaneous shutdown of multiple oncogenic signaling cascades, providing a strong rationale for its investigation as an anti-cancer therapeutic. The experimental protocols detailed herein provide a robust framework for researchers to validate and quantify the activity of this compound and other novel HSP90 inhibitors in preclinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C15-methoxyphenylated 18-deoxy-herbimycin A analogues, their in vitro anticancer activity and heat shock protein 90 binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Hsp90 client proteins by a Cullin5-RING E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
The Role of Herbimycin C in the Inhibition of Tyrosine Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbimycin C, a member of the benzoquinone ansamycin (B12435341) family of antibiotics, has garnered significant attention in the scientific community for its potent antitumor and biological activities. Central to its mechanism of action is the targeted inhibition of tyrosine kinases, a class of enzymes pivotal to cellular signaling pathways that govern growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory effects on tyrosine kinases, its impact on key signaling cascades, and detailed protocols for its experimental application.
Introduction
This compound is a naturally occurring compound isolated from Streptomyces hygroscopicus.[1] It belongs to the ansamycin class of antibiotics, characterized by a macrocyclic structure.[2] While initially identified for its herbicidal properties, subsequent research revealed its potent anti-cancer capabilities, which are primarily attributed to its ability to inhibit tyrosine kinase activity.[3][4][5] This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed understanding of this compound's function and providing practical guidance for its use in a laboratory setting.
Mechanism of Action: Indirect Inhibition via Hsp90
This compound's primary mechanism of tyrosine kinase inhibition is indirect, mediated through its interaction with Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are oncoproteins and signaling molecules, including a multitude of tyrosine kinases.
This compound, and its closely related analog Herbimycin A, bind to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This disruption leads to the misfolding and subsequent ubiquitin-dependent proteasomal degradation of Hsp90 client proteins. Tyrosine kinases that are reliant on Hsp90 for their stability are thus depleted from the cell, leading to a downstream inhibition of their signaling pathways. This mechanism explains the broad yet selective activity of this compound against cells transformed by oncogenic tyrosine kinases.[3][6]
Mechanism of this compound Action
Data Presentation: Quantitative Inhibition Data
| Cell Line/Kinase | Effect | Concentration | Reference |
| C1 (murine megakaryoblastic cell line) | 50% inhibition of cell growth | ~20 ng/mL | [7] |
| HT29 (human colon adenocarcinoma) | >40% growth inhibition | 125 ng/mL | |
| Mouse marrow cultures | Decreased Src tyrosine kinase activity | 100 ng/mL | |
| Ph1-positive leukemia cells | Preferential inhibition of in vitro growth | Not specified | [4] |
| v-Src transformed cells | Reversion of transformed phenotype | Not specified | [3] |
| Tyrosine Kinase | Effect | Note | Reference |
| Src family kinases | Inhibition of activity | Widely reported as a primary target. | [3] |
| Bcr-Abl | Inhibition of kinase activity | Preferential inhibition in Ph1-positive leukemias. | [3][4] |
| p60v-src | Irreversible inhibition of auto- and trans-phosphorylation | Abrogated by sulfhydryl compounds. | [8] |
| Receptor Tyrosine Kinases (general) | Downregulation of protein levels | Long-term treatment effect. | [6] |
| EGF Receptor | Downregulation of receptor number in A431 cells | Does not directly inhibit kinase activity in vitro. | [6][9] |
Impact on Key Signaling Pathways
This compound's inhibition of Hsp90 leads to the degradation of numerous tyrosine kinases, thereby disrupting multiple oncogenic signaling pathways.
Src Family Kinases
Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cell proliferation, survival, migration, and angiogenesis. This compound is a potent inhibitor of Src kinase activity. By promoting the degradation of Src, this compound effectively blocks downstream signaling cascades.
Inhibition of Src Signaling by this compound
Bcr-Abl
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). Bcr-Abl is a client protein of Hsp90, and this compound has been shown to induce its degradation, leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl-positive cells.[3][4]
Inhibition of Bcr-Abl Signaling by this compound
Receptor Tyrosine Kinases (RTKs)
Long-term treatment with Herbimycin A has been shown to decrease the total amount of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[6] This is likely due to their dependence on Hsp90 for proper folding and stability. For instance, in A431 cells, which overexpress EGFR, Herbimycin A treatment leads to a reduction in the number of EGFR molecules, thereby attenuating EGF-stimulated signaling.[9]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on tyrosine kinase inhibition.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Cell Viability Assay Workflow
Western Blot Analysis of Tyrosine Kinase Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of a specific tyrosine kinase, such as Src.
Materials:
-
This compound
-
Appropriate cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416) and anti-total-Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total Src) and a loading control (e.g., β-actin) to normalize the results.
Immunoprecipitation (IP) Kinase Assay
This protocol allows for the measurement of the kinase activity of a specific tyrosine kinase (e.g., Src) after this compound treatment.
Materials:
-
This compound-treated cell lysates
-
Antibody specific to the kinase of interest (e.g., anti-Src)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
ATP (containing γ-³²P-ATP for radioactive detection, or use a non-radioactive method)
-
Specific kinase substrate (e.g., enolase for Src)
-
SDS-PAGE and autoradiography supplies (for radioactive assay) or appropriate detection reagents for non-radioactive assays.
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with the specific antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-kinase complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate and ATP (with γ-³²P-ATP).
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to an X-ray film to visualize the phosphorylated substrate.
-
For non-radioactive assays, use an appropriate detection method (e.g., western blot with a phospho-specific substrate antibody).
-
Conclusion
This compound is a powerful tool for studying and targeting tyrosine kinase-driven cellular processes. Its unique mechanism of action, involving the inhibition of the Hsp90 chaperone and subsequent degradation of client tyrosine kinases, provides a distinct advantage in overcoming some forms of drug resistance. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential and intricate biological effects of this fascinating molecule. Further research to elucidate the full spectrum of its kinase targets and to optimize its therapeutic application is warranted.
References
- 1. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbimycin A: an ansamycin antibiotic; X-ray crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of herbimycin A, an inhibitor of tyrosine kinase, on protein tyrosine kinase activity and phosphotyrosyl proteins of Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of cytoplasmic protein tyrosine kinases by herbimycin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling of v-Src and BCR-ABL tyrosine kinases with [14C]herbimycin A and its use in the elucidation of the kinase inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion of epidermal growth factor (EGF) into a stimulatory ligand for A431-cell growth by herbimycin A by decreasing the level of expression of EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effects of Herbimycin C on v-Src and Bcr-Abl Oncogenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Herbimycin C, a benzoquinonoid ansamycin (B12435341) antibiotic, has demonstrated significant inhibitory effects against the oncogenic tyrosine kinases v-Src and Bcr-Abl. These kinases are critical drivers in the pathogenesis of various cancers, including Rous sarcoma virus-induced tumors and chronic myeloid leukemia (CML), respectively. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its effects. Detailed signaling pathways and experimental workflows are also presented to facilitate further research and drug development in this area. While much of the foundational research has been conducted with the closely related analog Herbimycin A, the findings are considered highly relevant to the activity of this compound.
Mechanism of Action
This compound exerts its inhibitory effect through direct and irreversible binding to the kinase domains of v-Src and Bcr-Abl.[1][2][3] This interaction is believed to occur via covalent modification of reactive sulfhydryl (SH) groups within the kinase structure.[2] By binding to the kinase domain, this compound sterically hinders the access of ATP, which is essential for the phosphotransferase activity of the kinases.[1][3] This ultimately leads to a cessation of downstream signaling pathways that promote uncontrolled cell proliferation and survival. Notably, Herbimycin A, and by extension this compound, shows selectivity for cytoplasmic tyrosine kinases over serine/threonine kinases.
Quantitative Data on the Efficacy of Herbimycin
The following tables summarize the available quantitative data on the inhibitory effects of Herbimycin A, a close analog of this compound. These values provide a benchmark for the expected potency of this class of compounds.
Table 1: Inhibition of Cell Growth by Herbimycin A
| Cell Line | Oncogene Expressed | Assay Type | IC50 / % Inhibition | Reference |
| C1 Cells | v-Abl | Growth Inhibition | ~20 ng/mL (IC50) | [4] |
| Colon Tumor Cell Lines | c-Src | Growth Inhibition | >40% inhibition at 125 ng/mL |
Note: Data for this compound is limited in the reviewed literature; Herbimycin A data is presented as a close surrogate.
Experimental Protocols
This section details the key experimental methodologies used to investigate the effects of this compound on v-Src and Bcr-Abl.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of v-Src or Bcr-Abl.
Materials:
-
Immunoprecipitated v-Src or Bcr-Abl from cell lysates
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Exogenous substrate (e.g., acid-denatured enolase for v-Src, or a specific peptide substrate for Bcr-Abl)
-
This compound (various concentrations)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Immunoprecipitation: Lyse cells expressing the target kinase and immunoprecipitate the kinase using a specific antibody (e.g., anti-Src or anti-Abl).
-
Kinase Reaction: In a microcentrifuge tube, combine the immunoprecipitated kinase with kinase buffer, the desired concentration of this compound, and the exogenous substrate.
-
Initiation of Reaction: Add [γ-³²P]ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.
-
Quantification: Quantify the band intensity to determine the level of kinase inhibition at different concentrations of this compound.
Western Blot Analysis of Protein Phosphorylation
This method is used to assess the in-cell inhibition of v-Src or Bcr-Abl autophosphorylation and the phosphorylation of their downstream targets.
Materials:
-
Cells expressing v-Src or Bcr-Abl
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phosphotyrosine, anti-Src, anti-Abl, anti-phospho-CrkL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the proliferation and viability of cells expressing v-Src or Bcr-Abl.[5][6][7][8][9]
Materials:
-
v-Src or Bcr-Abl expressing cells
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.
Visualizations
Signaling Pathways
Caption: v-Src Signaling Pathway and Inhibition by this compound.
Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling of v-Src and BCR-ABL tyrosine kinases with [14C]herbimycin A and its use in the elucidation of the kinase inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
The Biological Activity of Herbimycin C in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin C, a member of the benzoquinone ansamycin (B12435341) class of antibiotics, has garnered significant interest in oncological research due to its potent anti-tumor properties. This technical guide provides a comprehensive overview of the biological activity of this compound in various cancer cell lines, focusing on its mechanism of action, effects on key signaling pathways, and methodologies for its evaluation. While much of the foundational research has been conducted with the closely related analog Herbimycin A, this guide will focus on the activities of this compound, noting the comparative aspects where data is available. Herbimycins are known to primarily function as inhibitors of tyrosine kinases, crucial mediators of signaling pathways that are often dysregulated in cancer.
Mechanism of Action: Targeting Tyrosine Kinases
This compound exerts its anti-cancer effects by selectively inhibiting cytoplasmic protein tyrosine kinases.[1] The primary targets of this compound are the Src family kinases and the Bcr-Abl fusion protein, both of which are pivotal in driving the proliferation and survival of various cancer cells.[2][3]
The mechanism of inhibition involves the direct binding of Herbimycin to the kinase domain of these proteins.[4] This interaction is thought to be irreversible and occurs through the formation of a covalent bond with reactive sulfhydryl groups within the kinase's structure.[5] By binding to the kinase domain, this compound effectively blocks the access of ATP, which is essential for the kinase's enzymatic activity.[4] This inhibition of ATP binding prevents the autophosphorylation and activation of the kinase, as well as the subsequent phosphorylation of its downstream substrates.
Data Presentation: In Vitro Efficacy of Herbimycins
The following table summarizes the 50% inhibitory concentration (IC50) values of Herbimycin A, a close structural and functional analog of this compound, in various cancer cell lines. It is important to note that while the direct IC50 values for this compound are not as extensively documented in publicly available literature, the data for Herbimycin A provides a strong indication of the potency and spectrum of activity for this class of compounds. Herbimycin A and its derivatives have shown preferential inhibition of cancer cells with activated tyrosine kinases.[6]
| Cancer Type | Cell Line | IC50 (ng/mL) | Reference |
| Myeloid Leukemia | C1 (v-abl) | ~20 | [7] |
| Colon Cancer | HT29 | <125 | [8] |
| Colon Cancer | Six other colon tumor cell lines | <125 | [8] |
Note: The data presented is for Herbimycin A. Further studies are required to establish a comprehensive IC50 profile for this compound across a wide range of cancer cell lines.
Core Signaling Pathways Affected by this compound
This compound's therapeutic potential stems from its ability to disrupt key signaling pathways that are constitutively active in many cancers. The two most well-characterized pathways are the Src and Bcr-Abl signaling cascades.
Src Signaling Pathway
The Src family of non-receptor tyrosine kinases plays a central role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[9][10] In many cancers, Src is overexpressed or hyperactivated, leading to uncontrolled cell growth and metastasis.[9] this compound inhibits Src kinase activity, thereby blocking its downstream signaling.[11]
Caption: Inhibition of the Src Signaling Pathway by this compound.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[12] It drives the proliferation of leukemia cells and inhibits apoptosis. This compound has been shown to preferentially inhibit the growth of Bcr-Abl-positive leukemia cells.[3][13]
References
- 1. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of herbimycin A derivatives on growth and differentiation of K562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 10. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Herbimycin C-Induced Degradation of Oncogenic Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbimycin C, a benzoquinone ansamycin (B12435341) antibiotic, has garnered significant interest in oncological research due to its potent ability to induce the degradation of a variety of oncogenic proteins. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its role as an inhibitor of Heat Shock Protein 90 (Hsp90). We will delve into the downstream consequences of Hsp90 inhibition, leading to the ubiquitination and proteasomal degradation of key client proteins involved in tumorigenesis, such as v-Src, Bcr-Abl, and HER2/neu. This document includes detailed experimental protocols for studying these effects, quantitative data on the efficacy of this compound, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Cancer is characterized by the dysregulation of cellular signaling pathways, often driven by the aberrant expression or activity of oncogenic proteins. Many of these oncoproteins are kinases that play crucial roles in cell growth, proliferation, and survival. A key cellular chaperone, Heat Shock Protein 90 (Hsp90), is essential for the conformational stability and function of a multitude of these oncogenic "client" proteins. Consequently, the inhibition of Hsp90 has emerged as a promising therapeutic strategy to destabilize and promote the degradation of these drivers of malignancy.
This compound is a natural product that has been identified as a potent Hsp90 inhibitor. By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding of its client proteins. This, in turn, flags them for degradation via the ubiquitin-proteasome pathway. This guide will explore the intricate mechanisms of this compound action and provide practical information for its study in a laboratory setting.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of Hsp90. This molecular chaperone is a critical component of cellular protein quality control, ensuring the proper folding and stability of a diverse array of substrate proteins, many of which are integral to signal transduction pathways that are co-opted in cancer.
Hsp90 Chaperone Cycle and Inhibition by this compound
The Hsp90 chaperone cycle is an ATP-dependent process. In its open conformation, Hsp90, with the help of co-chaperones like Hsp40, Hsp70, and Hop, binds to client proteins. Subsequent binding of ATP to the N-terminal domain of Hsp90 induces a conformational change to a closed, "active" state, which facilitates the proper folding of the client protein. ATP hydrolysis returns Hsp90 to its open conformation, releasing the folded client.
This compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This prevents ATP from binding and locks Hsp90 in an open, inactive state. This disruption of the chaperone cycle leaves the client proteins in an unstable, misfolded state.
Ubiquitin-Proteasome-Mediated Degradation of Hsp90 Client Proteins
Misfolded client proteins, unable to be properly chaperoned by the inhibited Hsp90, are recognized by the cell's protein degradation machinery. The co-chaperone CHIP (C-terminus of Hsp70-interacting protein), which has E3 ubiquitin ligase activity, plays a crucial role in this process. CHIP, in conjunction with Hsp70, ubiquitinates the misfolded client proteins. Polyubiquitinated proteins are then recognized and targeted for degradation by the 26S proteasome.[1] This leads to a reduction in the cellular levels of key oncogenic drivers.[2][3]
Oncogenic Protein Targets of this compound
This compound's efficacy stems from its ability to induce the degradation of a wide range of oncogenic proteins that are dependent on Hsp90 for their stability and function.
v-Src
The viral Src (v-Src) oncoprotein is a constitutively active tyrosine kinase that is a potent driver of cellular transformation. Early studies demonstrated that Herbimycin A, a closely related analog, reduces the kinase activity and promotes the degradation of p60v-src.[4] This effect is attributed to the disruption of the Hsp90-v-Src complex. The degradation of v-Src is a time and dose-dependent process.[5]
Bcr-Abl
The Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), is another critical client of Hsp90. This compound has been shown to inhibit the tyrosine kinase activity of Bcr-Abl and induce its degradation, leading to growth arrest and apoptosis in CML cells.[6][7]
HER2/neu (ErbB2)
The human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase overexpressed in a significant portion of breast cancers, is a well-established Hsp90 client protein. Treatment with Hsp90 inhibitors like this compound leads to the ubiquitination and subsequent proteasomal degradation of HER2.[8][9][10] This results in the inhibition of downstream signaling pathways, such as the PI3K/Akt pathway, and induces apoptosis in HER2-overexpressing cancer cells.[9]
Quantitative Data
The following tables summarize the quantitative effects of this compound and its analogs on various cancer cell lines and oncogenic proteins.
Table 1: IC50 Values of Herbimycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet | [11] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet | [11] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet | [11] |
| HCT116 | Colorectal Cancer | 22.4 | Crystal Violet | [11] |
| SQUU-B | Oral Squamous Cell Carcinoma | Varies with time | Real-Time Cell Analysis | [12] |
Table 2: Herbimycin A-Induced Degradation of Oncogenic Proteins
| Protein | Cell Line | Herbimycin A Concentration | Treatment Time | % Degradation | Reference |
| p60v-src | RSV-infected NRK | Not Specified | Not Specified | ~30% | [4] |
| HER2 | SK-BR-3 | Not Specified | 9 hours | ~70% | [10] |
| pp60c-src | HT29 | 125 ng/ml | 2 cell doublings | >40% growth inhibition | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the protein of interest (e.g., v-Src, Bcr-Abl, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with this compound (at various concentrations and time points) and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Immunoprecipitation for Ubiquitination Assay
This method is used to isolate a specific protein and its binding partners, allowing for the detection of ubiquitination.
Materials:
-
Cell lysates from cells treated with this compound and a proteasome inhibitor (e.g., MG132)
-
Primary antibody against the protein of interest
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
-
Antibody against ubiquitin
Protocol:
-
Treat cells with this compound for the desired time. In the last few hours of treatment, add a proteasome inhibitor like MG132 (10 µM) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the ubiquitinated forms of the target protein.
Visualizations
Signaling Pathways
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Experimental Workflow
Caption: Workflow for studying this compound's effects on cancer cells.
Conclusion
This compound represents a powerful tool for both basic research into the roles of Hsp90 and its client proteins in cancer, as well as a potential scaffold for the development of novel anticancer therapeutics. Its ability to induce the degradation of a broad spectrum of oncogenic proteins by targeting a central cellular chaperone highlights a key vulnerability in cancer cells. This technical guide provides a foundational understanding of the mechanisms of this compound and offers detailed protocols to enable further investigation into its therapeutic potential. The continued study of Hsp90 inhibitors like this compound will undoubtedly contribute to the development of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect [mdpi.com]
- 4. Mechanism of reversion of Rous sarcoma virus transformation by herbimycin A: reduction of total phosphotyrosine levels due to reduced kinase activity and increased turnover of p60v-src1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pp60c-src protein kinase by herbimycin A in polyomavirus middle tumor antigen-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of herbimycin A, an antagonist of tyrosine kinase, on bcr/abl oncoprotein-associated cell proliferations: abrogative effect on the transformation of murine hematopoietic cells by transfection of a retroviral vector expressing oncoprotein P210bcr/abl and preferential inhibition on Ph1-positive leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCR/ABL oncoprotein-targeted antitumor activity of antisense oligodeoxynucleotides complementary to bcr/abl mRNA and herbimycin A, an antagonist of protein tyrosine kinase: inhibitory effects on in vitro growth of Ph1-positive leukemia cells and BCR/ABL oncoprotein-associated transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The deubiquitinase USP7 stabilizes HER2 expression and promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction Pathways by Herbimycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers Herbimycin A, a close structural and functional analog of Herbimycin C. Due to the limited availability of specific data on this compound, this guide presents the established mechanisms of Herbimycin A to infer the apoptotic pathways likely induced by this compound. It is crucial to note that while the general mechanisms are expected to be similar, specific potencies and cellular effects may vary.
Core Mechanism of Action: HSP90 Inhibition
This compound, belonging to the ansamycin (B12435341) antibiotic family, is predicted to function primarily as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of a multitude of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone cycle. This leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins is a primary mechanism driving the induction of apoptosis.
Key Signaling Pathways to Apoptosis
The inhibition of HSP90 by this compound triggers the degradation of numerous client proteins, leading to the disruption of several key signaling pathways that ultimately converge on the induction of apoptosis.
Inhibition of the PI3K/Akt Survival Pathway
One of the pivotal client proteins of HSP90 is the serine/threonine kinase Akt (also known as Protein Kinase B). Akt is a central node in the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Upon HSP90 inhibition by this compound, Akt is destabilized and degraded. The downregulation of Akt leads to a decrease in the phosphorylation and inactivation of pro-apoptotic proteins such as Bad, and a reduction in the expression of anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis. In B chronic lymphocytic leukemia (CLL) cells, treatment with Herbimycin A has been shown to result in the down-regulation of the Akt protein kinase, a key modulator of cell survival.[1]
Disruption of the Raf/MEK/ERK Pathway
The Raf-1 kinase, a key component of the Raf/MEK/ERK signaling pathway that promotes cell proliferation and survival, is another critical HSP90 client protein. This compound-mediated inhibition of HSP90 leads to the degradation of Raf-1, thereby attenuating downstream signaling through MEK and ERK. This disruption can lead to cell cycle arrest and the induction of apoptosis.
Inhibition of Tyrosine Kinases
Herbimycin A is well-documented as a potent inhibitor of various protein tyrosine kinases (PTKs), including those of the Src family and the Bcr-Abl fusion protein.[2][3] This inhibition is a crucial aspect of its pro-apoptotic activity.
-
Bcr-Abl: In Philadelphia chromosome-positive (Ph-positive) leukemias, the constitutively active Bcr-Abl tyrosine kinase drives cell proliferation and confers resistance to apoptosis. Herbimycin A has been shown to inhibit the kinase activity of Bcr-Abl, leading to a decrease in the tyrosine phosphorylation of downstream signaling proteins.[3][4] This inhibition sensitizes leukemia cells to apoptosis induced by other agents.[4][5]
-
Src Family Kinases: Src family kinases are involved in a wide range of cellular processes, including cell growth, proliferation, and survival. Herbimycin A has been demonstrated to inactivate pp60c-src, leading to decreased cell growth in colon tumor cell lines.[6]
The following diagram illustrates the primary mechanism of this compound-induced apoptosis through HSP90 inhibition.
The following diagram illustrates the downstream signaling pathways affected by the degradation of HSP90 client proteins, leading to apoptosis.
Quantitative Data
Quantitative data for this compound is scarce in publicly available literature. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the related compounds Herbimycin A and Dihydroherbimycin A in various cancer cell lines. These values provide an indication of the potential potency of this compound.
Table 1: IC50 Values for Herbimycin A
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| C1 | Mouse Myeloid Leukemia | ~20 | [7] |
| HT29 | Human Colon Adenocarcinoma | >125 (for >40% growth inhibition) | [6] |
Table 2: Illustrative IC50 Values for Dihydroherbimycin A
Disclaimer: The following IC50 values are for illustrative purposes to demonstrate the format of data presentation. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.7 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 6.8 |
| PC-3 | Prostate Cancer | 15.3 |
| HeLa | Cervical Cancer | 9.1 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess apoptosis induction by compounds like this compound. These protocols are based on established procedures for Herbimycin A and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for a 96-well plate-based 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell viability.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored in the dark
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (media, no cells) from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot % Viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Western Blot for HSP90 Client Protein Degradation
This assay confirms that the cytotoxic effects of this compound are mediated through the intended HSP90 pathway by observing the degradation of known client proteins.
Materials:
-
This compound
-
Relevant cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce Apoptosis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated cells as a negative control.
-
-
Cell Harvesting and Washing:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with this compound, fixed on slides or in a microplate
-
TUNEL Apoptosis Detection Kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with the permeabilization solution.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the fixed and permeabilized cells with the TUNEL reaction mixture, containing TdT and labeled dUTPs, typically for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a fluorophore-labeled dUTP, the signal can be directly visualized. If using a biotin-labeled dUTP, a subsequent incubation with a fluorescently-labeled streptavidin is required.
-
Wash the cells to remove unincorporated nucleotides.
-
-
Analysis:
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Analyze the samples using a fluorescence microscope to visualize apoptotic cells (which will show a strong nuclear fluorescence) or by flow cytometry for quantification.
-
The following diagram provides a general workflow for a typical apoptosis assay.
References
- 1. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbimycin A accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of combination of herbimycin A, an inhibitor of tyrosine kinase, and chemotherapeutic agents on apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of the Herbimycin Complex: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Herbimycin complex, a group of benzoquinonoid ansamycin (B12435341) antibiotics isolated from Streptomyces hygroscopicus, has garnered significant attention in the field of oncology for its potent antitumor properties. This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental methodologies associated with the Herbimycin complex, with a primary focus on Herbimycin A. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.
Mechanism of Action: A Multi-pronged Attack on Oncogenic Signaling
Herbimycin A exerts its antitumor effects primarily through the inhibition of key signaling proteins that are frequently dysregulated in cancer. Its multifaceted mechanism of action involves the targeting of several critical oncogenic pathways.
1. Inhibition of Src Family Kinases: Herbimycin A is a well-established inhibitor of Src family tyrosine kinases, including p60v-src.[1] By binding to the SH domain of these kinases, Herbimycin A prevents their autophosphorylation and subsequent activation, thereby disrupting downstream signaling cascades involved in cell proliferation, survival, and migration.[2]
2. Targeting the Bcr-Abl Oncoprotein: In the context of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), Herbimycin A demonstrates preferential inhibition of the constitutively active Bcr-Abl fusion oncoprotein.[1] This inhibition of Bcr-Abl tyrosine kinase activity leads to a reduction in the phosphorylation of its downstream targets, ultimately inducing growth arrest and apoptosis in Bcr-Abl-positive cells.
3. Hsp90 Inhibition: Herbimycin A also functions as an inhibitor of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone responsible for the conformational stability and function of a wide range of "client" proteins, many of which are oncoproteins such as v-Src, Bcr-Abl, and Akt. By inhibiting the ATPase activity of Hsp90, Herbimycin A promotes the proteasomal degradation of these client proteins, leading to the simultaneous disruption of multiple oncogenic signaling pathways.
The inhibition of these key targets by Herbimycin A culminates in a cascade of downstream effects, including the modulation of cell cycle regulators and signaling pathways crucial for tumor progression. For instance, in anaplastic thyroid carcinoma cells, Herbimycin A has been shown to increase the expression of E-cadherin, p21, and p27, while decreasing the levels of N-cadherin, vimentin, p53, and Akt.[3]
Quantitative Data on Antitumor Efficacy
The antitumor activity of Herbimycin A has been quantified in various preclinical models. The following tables summarize the available data on its in vitro cytotoxicity and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of Herbimycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| C1 | Myeloid Leukemia | ~20 ng/mL | [4] |
| Colon Tumor Cell Lines (unspecified) | Colon Cancer | >40% growth inhibition at 125 ng/mL | [4] |
| Renal Cell Carcinoma (RCC) Cell Lines (unspecified) | Renal Cancer | >30% growth inhibition at 500 ng/mL | [5] |
Table 2: In Vivo Efficacy of Herbimycin A in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| C1 cells in nude mice | Myeloid Leukemia | Not specified | Not specified | Significantly enhanced survival | [4] |
Signaling Pathway Visualizations
To illustrate the intricate mechanisms of Herbimycin A's action, the following diagrams depict its impact on key signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of the Herbimycin complex.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Herbimycin A on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Herbimycin A stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Herbimycin A in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the Herbimycin A dilutions to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of Herbimycin A on the phosphorylation of target proteins (e.g., Src, Akt, ERK).
Materials:
-
Cancer cell lines
-
Herbimycin A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture cells to 70-80% confluency and treat with Herbimycin A for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of Herbimycin A.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Herbimycin A formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Herbimycin A to the treatment group according to a predetermined dose and schedule (e.g., intraperitoneal injection). The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Calculate the percentage of tumor growth inhibition and analyze survival data.
Conclusion
The Herbimycin complex, and particularly Herbimycin A, represents a promising class of antitumor agents with a well-defined, multi-targeted mechanism of action. By inhibiting key oncogenic drivers such as Src family kinases, Bcr-Abl, and Hsp90, Herbimycin A effectively disrupts critical signaling pathways that promote cancer cell proliferation and survival. The quantitative data from preclinical studies, although requiring further expansion, demonstrates its potent cytotoxic and in vivo antitumor effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of the Herbimycin complex and to explore the development of novel analogs with improved efficacy and pharmacological properties. Continued research in this area is warranted to fully elucidate the clinical utility of this important class of natural products in the fight against cancer.
References
- 1. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Herbimycin A inhibits cell growth with reversal of epithelial-mesenchymal transition in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of herbimycin A on renal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ansamycin Arsenal: A Technical Guide to the Natural Origins of Herbimycin C and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural product origins, biosynthesis, and biological activities of Herbimycin C and its analogs. These benzoquinone ansamycins, primarily produced by soil-dwelling Streptomyces bacteria, have garnered significant attention for their potent antitumor properties, which stem from their inhibition of Heat Shock Protein 90 (Hsp90). This document provides a comprehensive overview of the producing organisms, fermentation and isolation protocols, quantitative data on yields and biological activity, and a detailed look at the molecular pathways they influence.
Natural Product Sources and Biosynthesis
This compound, along with its closely related analogs Herbimycin A and B, are secondary metabolites produced by the Gram-positive bacterium Streptomyces hygroscopicus.[1] Another set of analogs, Herbimycins D, E, and F, have been isolated from Streptomyces sp. RM-7-15, a strain discovered in the soil near a coal fire.[2]
The biosynthesis of the herbimycin core structure is a complex process orchestrated by a modular polyketide synthase (PKS) gene cluster. The assembly begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). The polyketide chain is then elongated through the sequential addition of extender units, followed by a series of post-PKS modifications, including oxidations and methylations, to yield the final bioactive compounds.
dot
References
The Biosynthesis of Herbimycin C in Streptomyces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbimycin C, a member of the benzoquinone ansamycin (B12435341) family of natural products, exhibits significant biological activities, including antitumor properties. Produced by strains of Streptomyces hygroscopicus, its biosynthesis is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS tailoring modifications. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic and biochemical pathways, key enzymes, and precursor molecules. Quantitative data on related ansamycin production are presented, alongside detailed experimental protocols for the investigation of this intricate biosynthetic machinery. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
The ansamycin antibiotics, characterized by a macrocyclic structure bridging an aromatic nucleus, have long been a source of interest for drug discovery due to their potent biological activities. Herbimycin, first isolated from Streptomyces hygroscopicus AM-3672, is a notable member of this class with herbicidal and antitumor properties[1][2]. The herbimycin complex consists of several related structures, including Herbimycin A, B, and C, which differ in their substitution patterns on the ansa chain[3]. This guide focuses specifically on the biosynthesis of this compound, providing a detailed examination of the molecular processes that govern its formation.
The Herbimycin Biosynthetic Gene Cluster (hbm)
The genetic blueprint for herbimycin biosynthesis is located within a dedicated gene cluster (hbm) in Streptomyces hygroscopicus. This cluster contains the genes encoding the polyketide synthase (PKS) machinery, enzymes for the synthesis of the starter unit, and a suite of tailoring enzymes responsible for post-PKS modifications[3].
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Starter Unit Formation: The biosynthesis is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide chain.
-
Polyketide Chain Assembly: A type I modular PKS elongates the polyketide chain through the sequential addition of extender units.
-
Post-PKS Tailoring: The assembled polyketide undergoes a series of modifications, including cyclization and enzymatic tailoring, to yield the final this compound structure.
Formation of the AHBA Starter Unit
The starter unit for herbimycin biosynthesis is 3-amino-5-hydroxybenzoic acid (AHBA). AHBA is synthesized via the aminoshikimate pathway, a variant of the shikimate pathway. This pathway utilizes intermediates from primary metabolism to construct the aromatic core of the starter unit.
Polyketide Chain Assembly
The herbimycin polyketide backbone is assembled by a modular type I PKS encoded by the hbm gene cluster. This enzymatic assembly line consists of multiple modules, each responsible for one cycle of chain elongation. The process begins with the loading of the AHBA starter unit onto the PKS. Subsequently, seven rounds of chain elongation occur, utilizing malonyl-CoA and methylmalonyl-CoA as extender units, to generate the full-length polyketide chain[3].
Post-PKS Tailoring and Formation of this compound
Following the release of the cyclized intermediate, progeldanamycin, a series of post-PKS modifications occur. These tailoring reactions are crucial for the bioactivity of the final molecule. The structural difference between Herbimycin A and this compound lies in the methylation pattern of the ansa chain. Herbimycin A is 11,15-dimethoxy-17-desmethoxy-geldanamycin, while this compound is 17-demethoxy-15-methoxy-geldanamycin[][5]. This indicates that the formation of this compound from a common precursor likely involves a specific demethylation event at the C-11 position, or a differential methylation pattern during biosynthesis. While the specific enzyme responsible for this conversion has not been definitively characterized, it is hypothesized to be a demethylase or an O-methyltransferase with distinct substrate specificity within the hbm gene cluster.
Quantitative Data
Specific quantitative data for the production of this compound are scarce in the literature. However, production yields of other ansamycins and secondary metabolites from Streptomyces can provide a representative range.
| Compound | Producing Organism | Fermentation Method | Titer | Reference |
| Cephamycin C | Streptomyces clavuligerus NT4 | Solid-state fermentation | 27.41 ± 0.65 mg/gds | [6] |
| Ascomycin (B1665279) (FK520) | S. hygroscopicus var. ascomyceticus | Fed-batch fermentation | 550 mg/L | [7] |
| Tiancimycin A | Streptomyces sp. CB03234 | Shaking flask fermentation | 22.5 ± 3.1 mg/L |
Note: "gds" refers to grams of dried substrate.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Gene Knockout in Streptomyces hygroscopicus using CRISPR-Cas9
This protocol outlines a general method for targeted gene deletion in Streptomyces, which can be adapted for knocking out putative tailoring enzyme genes in the hbm cluster.
Workflow:
References
- 1. Purification and Characterization of Streptomyces griseus Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of Streptomyces griseus catechol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geldanamycin | C29H40N2O9 | CID 5288382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Herbimycin's Impact on Angiogenesis and Oncogenesis: A Technical Guide
Introduction
Herbimycin, a member of the benzoquinonoid ansamycin (B12435341) family of antibiotics isolated from Streptomyces hygroscopicus, has garnered significant attention for its potent anti-tumor and anti-angiogenic properties.[1] While various derivatives exist, research has predominantly focused on Herbimycin A. This guide provides a comprehensive technical overview of Herbimycin's mechanisms of action, its inhibitory effects on angiogenesis and oncogenesis, and detailed experimental protocols for its study. The primary mechanism of Herbimycin involves the inhibition of key signaling molecules, particularly tyrosine kinases and the molecular chaperone Heat Shock Protein 90 (HSP90), leading to the disruption of pathways critical for tumor growth and blood vessel formation.[2][3]
Core Mechanism of Action: Targeting Tyrosine Kinases and HSP90
Herbimycin's biological activities stem from its ability to bind to and inhibit crucial cellular proteins. Its primary targets include:
-
Src Family Tyrosine Kinases: Herbimycin A is a well-documented inhibitor of Src family tyrosine kinases, such as c-Src and v-Src.[3][4][5] These kinases are central components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. By inhibiting Src, Herbimycin A blocks the downstream phosphorylation of various substrates, thereby disrupting these oncogenic signals.[5][6]
-
Heat Shock Protein 90 (HSP90): Herbimycin A binds to the ATP-binding pocket of HSP90, a molecular chaperone essential for the stability and function of numerous "client" proteins.[2][3] Many of these client proteins are oncoproteins and signaling kinases critical for tumor growth and angiogenesis, including VEGFR, c-Src, and Bcr-Abl.[2][7] Inhibition of HSP90 by Herbimycin A leads to the proteasomal degradation of these client proteins, effectively dismantling multiple oncogenic pathways simultaneously.
The dual inhibition of Src kinases and the HSP90 chaperone system underlies Herbimycin's potent effects on both cancer cell proliferation and the formation of new blood vessels that tumors rely on for growth.
Caption: Herbimycin A inhibits HSP90, leading to the degradation of client oncoproteins.
Impact on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2][8] Herbimycin A has demonstrated potent anti-angiogenic (or angiostatic) activity in multiple experimental models.[4][9][10] It inhibits key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation. The primary mechanism is the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway through the degradation of its receptor (VEGFR), a client protein of HSP90.[2][4]
Quantitative Data on Anti-Angiogenic Effects
| Compound | Model System | Assay | Endpoint | Result | Reference |
| Herbimycin A | Chick Chorioallantoic Membrane (CAM) | In vivo Angiogenesis | Inhibition of embryonic angiogenesis | ID50 = 0.15 µg (260 pmol) per egg | [11] |
| 17-Cyclopropylamino-HBM | Chick Chorioallantoic Membrane (CAM) | In vivo Angiogenesis | Inhibition of embryonic angiogenesis | ID50 = 0.1 µg (160 pmol) per egg | [11] |
| Herbimycin A | Rat Model of Retinopathy of Prematurity | In vivo Neovascularization | Reduction of pre-retinal neovascularization | 63% decrease vs. vehicle (1 day post-exposure) | [4] |
| Herbimycin A | Rat Model of Retinopathy of Prematurity | In vivo Neovascularization | Reduction of pre-retinal neovascularization | 41% decrease vs. vehicle (3 days post-exposure) | [4] |
| Herbimycin A | Bovine Retinal Microvascular Endothelial Cells | Cell Proliferation & Tube Formation | Inhibition of VEGF-induced activity | Dose-dependent inhibition | [4] |
Experimental Protocols
This in vivo assay assesses the effect of a compound on the formation of new blood vessels on the membrane of a developing chick embryo.
-
Materials: Fertilized chicken eggs, sterile saline, Whatman filter paper discs, Herbimycin A solution, incubator.
-
Procedure:
-
Fertilized eggs are incubated at 37°C in a humidified incubator.
-
On day 3 of incubation, a small window is made in the eggshell to expose the CAM.
-
A sterile filter paper disc saturated with the test compound (e.g., Herbimycin A dissolved in a vehicle) is placed directly onto the CAM.
-
The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.
-
The CAM is then examined under a stereomicroscope to assess the growth of blood vessels in the area around the disc.
-
The anti-angiogenic effect is quantified by measuring the avascular zone or scoring the inhibition of vessel growth compared to a vehicle control.[11]
-
This in vitro assay models the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures.
Caption: Workflow for the endothelial cell tube formation assay.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane matrix (e.g., Matrigel®), 96-well plates, endothelial cell growth medium, Herbimycin A.
-
Procedure:
-
Thaw the basement membrane matrix on ice and pipette it into a pre-chilled 96-well plate.[12]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize into a gel.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the desired concentrations of Herbimycin A or vehicle control.
-
Seed the cells onto the solidified matrix.[12]
-
Incubate for 4-18 hours. During this time, cells will differentiate and form a network of tube-like structures.
-
Visualize the tube network using a microscope and capture images.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and enclosed loops using image analysis software.[13] A reduction in these parameters indicates an anti-angiogenic effect.[4]
-
Impact on Oncogenesis
Herbimycin A exhibits potent anti-cancer activity across a range of tumor types, particularly those driven by activated tyrosine kinases. It induces growth arrest and, in some cases, apoptosis by targeting the kinases that drive malignant transformation and proliferation.[6][7] For example, it effectively inhibits the Bcr-Abl kinase in chronic myelogenous leukemia (CML) cells and c-Src in colon cancer cells.[6][7]
Quantitative Data on Anti-Oncogenic Effects
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Herbimycin A | C1 Cells (v-abl+) | Myeloid Leukemia | Cell Growth | 50% Inhibition (IC50) | ~20 ng/mL | [14] |
| Herbimycin A | M1 Cells (v-abl-) | Myeloid Leukemia | Cell Growth | Inhibition | Scarcely affected at 100 ng/mL | [14] |
| Herbimycin A | 7 Colon Tumor Cell Lines | Colon Cancer | Cell Growth | Growth Inhibition | >40% inhibition at 125 ng/mL | [6][15] |
| Herbimycin A | CCL239 (Normal) | Normal Colonic Mucosa | Cell Growth | Growth Inhibition | ~12% inhibition at 125 ng/mL | [6][15] |
| Herbimycin A | K562 Cells | Myeloid Leukemia | Cell Growth | Growth Inhibition | Most potent inhibitor among derivatives tested | [16] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Materials: Cancer cell lines, 96-well plates, complete culture medium, Herbimycin A, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of Herbimycin A or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value (the concentration of Herbimycin A that inhibits cell growth by 50%).
-
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific tyrosine kinase, such as c-Src.
-
Materials: Recombinant active c-Src kinase, kinase buffer, ATP, a specific peptide substrate (e.g., a poly(Glu, Tyr) peptide), Herbimycin A, and a detection system (e.g., ADP-Glo™ or radioactive ³²P-ATP).
-
Procedure:
-
In a reaction well, combine the recombinant kinase, the peptide substrate, and varying concentrations of Herbimycin A.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
Quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody) or by measuring the amount of ATP consumed (converted to ADP).
-
The results are used to determine the potency of Herbimycin A as a kinase inhibitor, often expressed as an IC50 value.[6]
-
References
- 1. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Herbimycin A inhibits angiogenic activity in endothelial cells and reduces neovascularization in a rat model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An Update on the Potential Application of Herbal Medicine in Promoting Angiogenesis [frontiersin.org]
- 9. Powerful antiangiogenic activity of herbimycin A (named angiostatic antibiotic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new activity of herbimycin A: inhibition of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible functional groups responsible for inhibition of in vivo angiogenesis by herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative Analysis of Factors Regulating Angiogenesis for Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. Effects of herbimycin A derivatives on growth and differentiation of K562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Herbicidal Activity of Herbimycin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin, a benzoquinonoid ansamycin (B12435341) antibiotic isolated from Streptomyces hygroscopicus, has demonstrated significant biological activities, including potent herbicidal effects.[1][2] This technical guide provides an in-depth analysis of the herbicidal properties of Herbimycin compounds, focusing on quantitative data, the underlying mechanism of action involving Heat Shock Protein 90 (Hsp90), and detailed experimental protocols for its investigation. Herbimycin A, a primary analogue, and related compounds like Geldanamycin (B1684428), which shares structural similarities, are known to interfere with crucial cellular processes in plants, leading to growth inhibition and phytotoxicity.[3][4] The exploration of these natural compounds offers potential pathways for the development of novel herbicides with unique modes of action.[3][5]
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of Herbimycin and related ansamycin antibiotics has been quantified in various studies. The data below summarizes the inhibitory concentrations and observed effects on different plant species.
Table 1: Herbicidal Activity of Herbimycin A and Geldanamycin
| Compound | Plant Species | Assay Type | Concentration | Effect | Source |
| Herbimycin A | Monocotyledonous plants | Not Specified | Potent Activity | Herbicidal | [1][2] |
| Herbimycin A | Dicotyledonous plants | Not Specified | Potent Activity | Herbicidal | [1][2] |
| Herbimycin A | Cyperus microiria | Not Specified | Potent Activity | Herbicidal | [1][2] |
| Herbimycin A | Oryza sativa (Rice) | Not Specified | Strong Resistance | No significant effect | [1][2] |
| Geldanamycin | Lepidium sativum (Garden Cress) | Radicle Elongation | 1-2 ppm | 50% reduction in radicle growth | [3] |
| Geldanamycin | Lepidium sativum (Garden Cress) | Radicle Elongation | 3-4 ppm | Nearly complete inhibition | [3] |
Mechanism of Action: Hsp90 Inhibition
The primary mode of action for the herbicidal activity of Herbimycin compounds is the inhibition of Heat Shock Protein 90 (Hsp90).[4][6] Hsp90 is a highly conserved molecular chaperone essential for the proper folding, stability, and activation of a wide range of "client" proteins, many of which are critical for plant growth and development, including protein kinases and transcription factors involved in signal transduction.[7][8]
Herbimycin A and Geldanamycin competitively bind to the N-terminal ATP-binding pocket of Hsp90.[7] This binding event prevents the hydrolysis of ATP, which is crucial for the chaperone's function. The disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins via the proteasomal pathway.[7] This depletion of essential signaling proteins ultimately results in growth arrest and cell death in susceptible plants.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicidal activity and the elucidation of the mechanism of action.
Phytotoxicity Bioassay (Radicle Elongation)
This protocol is adapted from studies assessing the phytotoxicity of natural compounds.[3]
-
Objective: To determine the inhibitory effect of Herbimycin compounds on seed germination and early root growth.
-
Materials:
-
Test plant seeds (e.g., Lepidium sativum - garden cress).[3]
-
Petri dishes (9 cm diameter) with filter paper.
-
Herbimycin A stock solution (in a suitable solvent like DMSO or ethanol).
-
Distilled water or a nutrient solution.
-
Growth chamber with controlled temperature and light.
-
-
Methodology:
-
Prepare a series of dilutions of Herbimycin A from the stock solution to achieve final concentrations (e.g., 0.1, 1, 3, 5, 10 ppm). A control group with only the solvent should be included.
-
Place one sheet of filter paper in each petri dish and moisten it with 5 mL of the respective test or control solution.
-
Place a predetermined number of seeds (e.g., 20) evenly on the filter paper in each dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 72 hours).
-
After the incubation period, measure the length of the radicle (primary root) of each germinated seed.
-
Calculate the percentage of inhibition for each concentration compared to the solvent control. The IC50 value (concentration causing 50% inhibition) can be determined by regression analysis.
-
Hsp90 Competitive Binding Assay (Fluorescence Polarization)
This protocol is based on commercially available Hsp90 assay kits and is used to confirm the direct interaction between Herbimycin and Hsp90.[7]
-
Objective: To measure the binding affinity of Herbimycin A to the Hsp90 ATP-binding site.
-
Principle: This assay uses a fluorescently labeled Hsp90 inhibitor (e.g., FITC-Geldanamycin) as a probe. When the probe is bound to the large Hsp90 protein, it tumbles slowly, resulting in a high fluorescence polarization (FP) value. A test compound that binds to the same site will displace the fluorescent probe, causing it to tumble faster and leading to a decrease in the FP signal.[7]
-
Materials:
-
Recombinant Hsp90α enzyme.
-
FITC-labeled Geldanamycin probe.
-
Hsp90 Assay Buffer.
-
Herbimycin A test compound.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Prepare serial dilutions of Herbimycin A.
-
In a 384-well plate, add the Hsp90α enzyme, the FITC-Geldanamycin probe, and the assay buffer to all wells.
-
Add the diluted Herbimycin A or a vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The decrease in FP signal is proportional to the amount of Herbimycin A bound to Hsp90. Data can be plotted to calculate the IC50 value for binding.
-
Conclusion
Herbimycin and its analogues represent a class of natural products with significant herbicidal activity, primarily through the inhibition of the essential molecular chaperone Hsp90. This mode of action distinguishes them from many commercial herbicides and presents an opportunity for developing new weed management strategies. The quantitative data demonstrate potent, species-dependent phytotoxicity. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the herbicidal potential of these compounds, explore structure-activity relationships of novel derivatives, and elucidate the downstream effects of Hsp90 inhibition in various plant species. Further research into formulation and delivery methods could pave the way for the practical application of Herbimycin-based compounds in agriculture.
References
- 1. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Herbicidal effects of geldanamycin and nigericin, antibiotics from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Herbimycin C Stock Solutions
Introduction Herbimycin C is a member of the benzoquinone ansamycin (B12435341) antibiotic family, originally isolated from Streptomyces hygroscopicus.[1] It is a potent inhibitor of Src family tyrosine kinases and is known to bind to Heat Shock Protein 90 (Hsp90).[][3] This interaction leads to the degradation of Hsp90 client proteins, many of which are crucial for tumor cell growth and survival, making this compound a valuable tool in cancer research and drug development.[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₄₀N₂O₉ | [][4] |
| Molecular Weight | 560.64 g/mol | [][4] |
| Appearance | Crystalline Powder | [] |
| Recommended Solvents | DMSO, Methanol (MeOH), Ethanol (EtOH), Chloroform, DMF | [1][][5] |
| Solubility Notes | Limited water solubility.[1] For cell culture, use DMSO. | [6] |
| Powder Storage | -20°C | [] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. | [5][6] |
| Stock Solution Stability | Stable for up to 6 months at -20°C or -80°C (based on related compound Herbimycin A).[5][7] Avoid repeated freeze-thaw cycles.[5][6] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in sterile DMSO.
1. Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Calibrated analytical balance
-
Biological safety cabinet (BSC)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2. Safety Precautions
-
This compound is a potent compound. Handle with care, avoiding inhalation of dust and contact with skin and eyes.
-
Perform all steps involving the handling of dry powder and organic solvents within a BSC or a certified chemical fume hood.
-
Dispose of all waste according to institutional guidelines for chemical waste.
3. Step-by-Step Procedure
-
Preparation : Work within a biological safety cabinet to maintain sterility. Bring the this compound vial to room temperature before opening to prevent condensation.
-
Calculation : To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Volume (mL) x 10 mM x 560.64 g/mol / 1000
-
Example: For 1 mL of a 10 mM stock, weigh out 5.61 mg of this compound.
-
-
Weighing : Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution : Add the corresponding volume of sterile DMSO to the tube.[6] For the example above, add 1 mL of DMSO.
-
Mixing : Cap the tube securely and vortex thoroughly until the powder is completely dissolved.[6] The solution should be clear.
-
Aliquoting : To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes.[5][6]
-
Labeling : Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage : Store the aliquots at -20°C or -80°C, protected from light.[6]
4. Usage in Cell Culture
-
When ready to use, thaw a single aliquot at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.
-
To prevent solvent-induced cytotoxicity, ensure the final concentration of DMSO in the culture medium is kept low, typically ≤ 0.1%.[6]
Visualizations
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway affected by this compound.
Caption: Workflow for this compound stock solution preparation.
Caption: Simplified signaling pathway of this compound.
References
In Vitro Application of Herbimycin C in Cell Culture: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Herbimycin C is a member of the benzoquinonoid ansamycin (B12435341) family of antibiotics.[1] While it is a minor analog of the more extensively studied Herbimycin A, it is presumed to share a similar mechanism of action.[1] Herbimycins are known to be potent inhibitors of protein tyrosine kinases and Heat Shock Protein 90 (Hsp90).[2][3][4] This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture, with the understanding that much of the procedural and mechanistic information is extrapolated from studies on Herbimycin A.
Herbimycin functions by irreversibly binding to sulfhydryl groups on target proteins, including key signaling molecules like Src and Bcr-Abl tyrosine kinases.[5][6][7] Its interaction with Hsp90 leads to the proteasomal degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.[4][8] These properties make this compound a valuable tool for studying oncogenic signaling pathways and for potential applications in cancer research.
Data Presentation
The inhibitory effects of herbimycin analogs are cell-line dependent. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Herbimycin A and its derivative, Dihydroherbimycin A, in various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound.
Table 1: Illustrative IC50 Values of Herbimycin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Illustrative IC50 |
| Herbimycin A | C1 | Myeloid Leukemia | ~20 ng/mL |
| Dihydroherbimycin A | MCF-7 | Breast Cancer | 5.2 µM |
| Dihydroherbimycin A | MDA-MB-231 | Breast Cancer | 8.7 µM |
| Dihydroherbimycin A | A549 | Lung Cancer | 12.5 µM |
| Dihydroherbimycin A | HCT116 | Colon Cancer | 6.8 µM |
| Dihydroherbimycin A | PC-3 | Prostate Cancer | 15.3 µM |
| Dihydroherbimycin A | HeLa | Cervical Cancer | 9.1 µM |
Note: The IC50 values for Dihydroherbimycin A are provided as illustrative examples from BenchChem's application notes.[9] The value for Herbimycin A is from a study on the C1 cell line.[2] Researchers should determine the IC50 for their specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
This compound as a Tyrosine Kinase Inhibitor
This compound is expected to inhibit non-receptor tyrosine kinases such as those in the Src family. By binding to the kinase, it prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades involved in cell growth and proliferation.
Caption: Inhibition of the Src signaling pathway by this compound.
This compound as an Hsp90 Inhibitor
This compound likely binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway. This is a key mechanism for its anti-cancer effects.
Caption: Hsp90 client protein degradation induced by this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for a 96-well plate-based MTT assay to measure cell viability following treatment with this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored in the dark
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.[9]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
MTT Incubation:
-
Incubate the cells with this compound for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
-
Formazan Solubilization and Data Acquisition:
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the steps to assess the downstream effects of this compound on Hsp90 client proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Analyze the band intensities to determine the relative levels of the client proteins, normalizing to the loading control.
-
Troubleshooting
-
Precipitation of this compound in culture medium: this compound, like other herbimycin analogs, has limited aqueous solubility. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid precipitation.[10] If a precipitate is observed, it can be distinguished from microbial contamination by microscopic examination.[10]
-
Cellular stress or death in control wells: High concentrations of DMSO can be toxic to cells. Ensure the vehicle control contains the same final concentration of DMSO as the highest this compound concentration to accurately assess drug-specific effects.
-
Variability in results: The stability of this compound in culture medium can be affected by temperature, pH, and light exposure. For long-term experiments, consider replenishing the medium with freshly diluted compound.[10]
Conclusion
This compound is a valuable research tool for investigating signaling pathways regulated by tyrosine kinases and Hsp90. The protocols and data presented here, largely based on its well-characterized analog Herbimycin A, provide a comprehensive guide for its in vitro application. Researchers are encouraged to perform initial dose-response experiments to determine the optimal working concentrations for their specific cell lines and experimental setups.
References
- 1. scbt.com [scbt.com]
- 2. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transforming activity of tyrosine kinase oncogenes by herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of cytoplasmic protein tyrosine kinases by herbimycin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling of v-Src and BCR-ABL tyrosine kinases with [14C]herbimycin A and its use in the elucidation of the kinase inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Determining the Optimal Concentration of Herbimycin C for Cancer Cell Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbimycin C, a benzoquinonoid ansamycin (B12435341) antibiotic, is a potent inhibitor of oncogenic signaling pathways, primarily targeting tyrosine kinases and Heat Shock Protein 90 (HSP90). Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines makes it a compound of significant interest in oncology research. This document provides detailed application notes and experimental protocols for determining the optimal concentration of this compound for inducing cytotoxicity in cancer cells. The provided methodologies cover cell viability assays, apoptosis detection, and analysis of key signaling protein modulation.
Introduction
This compound exerts its anti-tumor effects by inhibiting key proteins involved in cancer cell proliferation and survival. It is known to target cytoplasmic tyrosine kinases such as Src-family kinases (e.g., p60-src) and Bcr-Abl.[1][2][3] This inhibition disrupts downstream signaling cascades, including the Ras/MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth and survival.[4][5][6] Furthermore, this compound has been shown to bind to and inhibit the function of HSP90, a molecular chaperone responsible for the stability and function of numerous oncogenic proteins.[7] This leads to the degradation of HSP90 client proteins, further contributing to the anti-cancer effects. The effective concentration of this compound can vary significantly between different cancer cell types, necessitating a systematic approach to determine the optimal dose for specific experimental models.
Data Presentation: Efficacy of Herbimycin in Cancer Cell Lines
The cytotoxic effects of Herbimycin are dose-dependent and vary across different cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, data from its close analog, Herbimycin A, provides valuable insights into its potency. Researchers should experimentally determine the precise IC50 for their specific cell line of interest.
Table 1: Representative Anti-proliferative Activity of Herbimycin A against Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Effective Concentration | Reference |
| C1 | Myeloid Leukemia | 50% growth inhibition | ~20 ng/mL | [3] |
| HT29 | Colon Adenocarcinoma | >40% growth inhibition | 125 ng/mL | [8] |
| K562 | Chronic Myelogenous Leukemia | Growth inhibition and induction of erythroid differentiation | Not specified | [1] |
| Various Colon Tumor Cell Lines | Colon Cancer | >40% growth inhibition | 125 ng/mL | [8] |
Note: The data in this table is primarily for Herbimycin A and should be used as a guideline for establishing a starting concentration range for this compound dose-response experiments. The optimal concentration of this compound must be determined empirically for each cancer cell line.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Src and HSP90, blocking proliferation and survival pathways.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium from a high concentration stock (e.g., starting from 10 µM down to 0.01 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) and a vehicle control.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
This protocol details the procedure for examining the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration for various time points, e.g., 0, 6, 12, 24 hours) and a vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to the loading control (e.g., β-actin).
Conclusion
The protocols and information provided in this document offer a comprehensive framework for researchers to determine the optimal working concentration of this compound for their specific cancer cell models. A systematic approach, beginning with a dose-response curve to establish the IC50, followed by functional assays for apoptosis and mechanistic studies using Western blotting, will enable a thorough characterization of this compound's anti-cancer effects. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to a better understanding of this compound's therapeutic potential.
References
- 1. Effects of herbimycin A derivatives on growth and differentiation of K562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling of v-Src and BCR-ABL tyrosine kinases with [14C]herbimycin A and its use in the elucidation of the kinase inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of ERK accelerates erythroid differentiation of K562 cells induced by herbimycin A and STI571 while activation of MEK1 interferes with it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound C induces protective autophagy in cancer cells through AMPK inhibition-independent blockade of Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Herbimycin C in a Rous Sarcoma Virus-Infected Cell Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rous sarcoma virus (RSV), a retrovirus, is a potent tool for studying cellular transformation and oncogenesis due to its v-Src oncogene. The protein product of this gene, p60v-Src, is a constitutively active tyrosine kinase that phosphorylates numerous cellular substrates, leading to the characteristic transformed phenotype. Herbimycin C, a benzoquinonoid ansamycin (B12435341) antibiotic, is a potent inhibitor of Src family kinases. These application notes provide a detailed overview and experimental protocols for utilizing this compound to study the reversion of the transformed phenotype in RSV-infected cells. This compound, and its well-studied analog Herbimycin A, induce the degradation of p60v-Src, leading to a significant reduction in cellular phosphotyrosine levels and a reversion to a normal, flattened morphology.[1][2][3] This makes it an invaluable tool for dissecting the signaling pathways involved in RSV-mediated transformation.
Mechanism of Action
This compound acts as an inhibitor of the p60v-Src tyrosine kinase. Its mechanism involves the binding to and induction of the degradation of the p60v-Src protein.[1] This leads to a cascade of downstream effects, primarily the dephosphorylation of cellular proteins, which ultimately results in the reversion of the transformed phenotype. The antibiotic's effects are time and concentration-dependent.[4]
Data Presentation
The following tables summarize the quantitative effects of Herbimycin A, a close analog of this compound, on RSV-transformed cells. This data is provided as a reference due to the limited availability of specific quantitative data for this compound.
Table 1: Effective Concentrations of Herbimycin A for Reversion of Transformed Morphology
| Cell Line | Effective Concentration (µg/mL) | Observation | Reference |
| Chicken Embryonic Fibroblasts | 0.1 - 0.3 | Conversion to normal phenotype and reassembly of microfilament bundles. | [2] |
| RSV-infected Rat Kidney Cells | Not specified, but effective | Conversion of almost all cells to normal morphology. | [3] |
Table 2: Effect of Herbimycin A on p60v-Src Kinase Activity and Protein Levels
| Parameter | Time Point | Effect | Reference |
| Intracellular p60v-Src Kinase Activity | 3 hours | Significantly reduced. | [1] |
| Intracellular p60v-Src Kinase Activity | 24 hours | Recovered to ~50% of control. | [1] |
| Total Cellular Phosphotyrosine Level | Not specified | Reduced to 10% of the control value. | [1] |
| p60v-Src Protein Level | Not specified | 30% decrease due to accelerated degradation. | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in RSV-Infected Cells
Caption: this compound inhibits p60v-Src, leading to reduced substrate phosphorylation and reversion of the transformed phenotype.
Experimental Workflow for Treating RSV-Infected Cells with this compound
References
- 1. Mechanism of reversion of Rous sarcoma virus transformation by herbimycin A: reduction of total phosphotyrosine levels due to reduced kinase activity and increased turnover of p60v-src1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbimycin A inhibits the association of p60v-src with the cytoskeletal structure and with phosphatidylinositol 3' kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of agents which convert 'transformed morphology' of Rous sarcoma virus-infected rat kidney cells to 'normal morphology': identification of an active agent as herbimycin and its inhibition of intracellular src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of pp60c-src protein kinase by herbimycin A in polyomavirus middle tumor antigen-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for HSP90 Client Protein Degradation by Herbimycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are integral to cancer cell signaling, proliferation, and survival.[1][2][3] The inhibition of HSP90 disrupts its chaperone activity, leading to the misfolding and subsequent degradation of these client proteins, primarily via the ubiquitin-proteasome pathway.[2][3] This makes HSP90 an attractive target for cancer therapy.[3]
Herbimycin C is a benzoquinone ansamycin (B12435341) antibiotic that effectively inhibits HSP90 function by binding to its ATP-binding pocket.[4][5][6][7] This inhibition triggers the degradation of oncogenic client proteins, such as Akt, Raf-1, and HER2, making it a valuable tool for studying cancer biology and a potential therapeutic agent.[2][8][9] Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the efficacy of HSP90 inhibitors like this compound by monitoring the levels of its client proteins.[3][10][11]
These application notes provide a detailed protocol for performing Western blot analysis to measure the degradation of HSP90 client proteins in response to this compound treatment.
Signaling Pathway
This compound, an HSP90 inhibitor, binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone activity. This leads to the destabilization of HSP90 client proteins. The destabilized client proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination by E3 ubiquitin ligases and subsequent degradation by the 26S proteasome.[3][12] This targeted degradation of oncoproteins underlies the anti-cancer effects of this compound.
Caption: HSP90 inhibition by this compound leading to client protein degradation.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of this compound-induced HSP90 client protein degradation.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
Materials
-
Cancer cell line of interest (e.g., MCF7, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
Precast SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HSP70, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Procedure
1. Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for a specified duration (e.g., 24 hours).
-
Include a vehicle-only (DMSO) control.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.[11]
4. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.[11]
5. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using a digital imaging system.[8]
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).[8]
Data Presentation
The following table summarizes representative quantitative data on the degradation of key HSP90 client proteins in a hypothetical cancer cell line treated with this compound for 24 hours. Data is presented as a percentage of the control (vehicle-treated) protein levels, as determined by densitometric analysis of Western blots.
| This compound (µM) | Akt (% of Control) | Raf-1 (% of Control) | HSP70 (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 75 | 80 | 150 |
| 0.5 | 40 | 45 | 250 |
| 1.0 | 15 | 20 | 400 |
Discussion
The results of the Western blot analysis will demonstrate the dose-dependent degradation of HSP90 client proteins, such as Akt and Raf-1, upon treatment with this compound. A corresponding increase in the expression of HSP70, a hallmark of HSP90 inhibition, is also expected.[2] The quantitative data provides a measure of the potency of this compound in inducing the degradation of these oncoproteins. This experimental approach is crucial for the preclinical evaluation of HSP90 inhibitors and for elucidating their mechanism of action in cancer cells. The detailed protocol provided herein can be adapted for the analysis of other HSP90 client proteins and inhibitors.
References
- 1. Selection and Characterization of Single Chain Antibody Fragments Specific for Hsp90 as a Potential Cancer Targeting Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest. [vivo.weill.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Viability Assay with Herbimycin C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin C is a member of the benzoquinone ansamycin (B12435341) family of antibiotics. While its analogues, such as Herbimycin A, are well-characterized as potent inhibitors of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases, specific data for this compound is less prevalent in publicly available literature. These compounds disrupt cellular signaling pathways crucial for tumor cell proliferation, survival, and metastasis, making them valuable tools in cancer research and drug development.
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Mechanism of Action: Herbimycin and Cellular Signaling
Herbimycin and its analogues exert their anti-cancer effects primarily through the inhibition of two key cellular components:
-
Hsp90 Chaperone Protein: Hsp90 is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are oncoproteins that drive cancer progression.[3] By binding to the ATP-binding pocket of Hsp90, Herbimycin inhibits its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, including receptor tyrosine kinases (e.g., HER2), non-receptor tyrosine kinases (e.g., Src, Bcr-Abl), and transcription factors.
-
Src Family Tyrosine Kinases: Herbimycin has been shown to directly inhibit the activity of Src family tyrosine kinases, which are often overactive in cancer and play a pivotal role in cell growth, differentiation, and survival.[4]
The dual inhibition of Hsp90 and Src tyrosine kinases disrupts multiple signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: this compound inhibits Hsp90 and Src kinase, leading to client protein degradation and reduced cell proliferation.
Data Presentation
Table 1: Example IC50 Values of Herbimycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | Assay Method |
| C1 | Myeloid Leukemia | ~20 | Growth Inhibition Assay |
| HT29 | Colon Adenocarcinoma | Dose-dependent inhibition observed | Growth Inhibition Assay |
| Various Colon Tumor Lines | Colon Cancer | >40% inhibition at 125 ng/mL | Growth Inhibition Assay |
Data is illustrative and based on studies with Herbimycin A.[4][5]
Table 2: Example Data Layout for MTT Assay Results with this compound Treatment
| This compound Conc. (nM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 10 | 1.12 ± 0.06 | 89.6% |
| 50 | 0.88 ± 0.05 | 70.4% |
| 100 | 0.65 ± 0.04 | 52.0% |
| 250 | 0.40 ± 0.03 | 32.0% |
| 500 | 0.25 ± 0.02 | 20.0% |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise, if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability) from the dose-response curve using non-linear regression analysis software.
-
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Herbimycin C Administration in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for Herbimycin C in murine tumor models. The following application notes and protocols are primarily based on extensive research conducted on its close structural analog, Herbimycin A. These guidelines are intended to provide a foundational framework for initiating research with this compound, and researchers should perform dose-response and toxicity studies to establish optimal experimental parameters.
Introduction
This compound is a benzoquinone ansamycin (B12435341) antibiotic that, like its well-studied analog Herbimycin A, is a potent inhibitor of Heat Shock Protein 90 (Hsp90) and various tyrosine kinases.[1][2] By targeting these key proteins, Herbimycins disrupt essential cellular processes for tumor cell survival, proliferation, and angiogenesis.[1][3] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of numerous oncogenic client proteins, including v-Src, Bcr-Abl, and Raf-1.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby blocking downstream signaling pathways crucial for cancer progression.[4] Furthermore, direct inhibition of tyrosine kinases, such as those in the Src family, further contributes to the anti-tumor effects of this class of compounds.[]
These application notes provide a summary of the mechanism of action, available preclinical data from Herbimycin A studies, and detailed protocols to guide the administration of this compound in murine tumor models.
Mechanism of Action
This compound, as an ansamycin antibiotic, is expected to share its core mechanism of action with Herbimycin A, which involves the inhibition of Hsp90 and Src family tyrosine kinases.
-
Hsp90 Inhibition: Herbimycins bind to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function.[6] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are critical oncogenic drivers.[4]
-
Tyrosine Kinase Inhibition: Herbimycins directly inhibit the activity of several tyrosine kinases, including v-Src, by binding to reactive sulfhydryl groups within the kinase domain.[7] This disrupts signaling pathways that control cell growth, differentiation, and survival.
The dual inhibition of Hsp90 and tyrosine kinases makes this compound a compelling candidate for anti-cancer therapy.
Signaling Pathway Diagram
Caption: this compound inhibits Hsp90 and Src kinase, leading to the degradation of oncogenic client proteins and blockade of downstream pro-survival signaling pathways.
Quantitative Data from Herbimycin A Murine Tumor Models
The following tables summarize quantitative data from preclinical studies of Herbimycin A in various murine tumor models. This data can serve as a reference for designing experiments with this compound.
Table 1: Efficacy of Herbimycin A in a Murine Myeloid Leukemia Model
| Murine Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Nude Mice | C1 (v-abl expressing) | Intraperitoneal injection | Significantly enhanced survival of mice inoculated with C1 cells. | [7] |
Table 2: Efficacy of Herbimycin A in a Human Squamous Cancer Xenograft Model
| Murine Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Nude Mice | Human oral squamous cancer | Intraperitoneal administration (once a day for 2 days) | Reduced plasma levels of human IL-6 and impaired hypercalcemia. No significant change in tumor size over the 2-day treatment. | [8] |
Table 3: Efficacy of Herbimycin A in a Rat Retinopathy of Prematurity Model
| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |
| Sprague-Dawley Rats | Oxygen-induced retinopathy | Intravitreal injection | 63% decrease in pre-retinal neovascularization 1 day post-oxygen exposure. 41% decrease 3 days post-oxygen exposure. | [3] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of Herbimycin for in vivo studies, based on methodologies used for Herbimycin A.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of administration, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile PBS to the final desired concentration for injection.
-
The final concentration of DMSO in the working solution should be minimized (ideally less than 5%) to avoid toxicity to the animals.
-
Prepare a vehicle control solution containing the same final concentration of DMSO in PBS.
-
Keep the working solution on ice until use.
-
Administration of this compound in Murine Tumor Models
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Prepared this compound working solution and vehicle control
-
Appropriate size syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the working solution to be administered.
-
Properly restrain the mouse for the chosen administration route.
-
-
Intraperitoneal (IP) Injection:
-
Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.
-
Lift the mouse to a slight head-down position to allow the abdominal organs to shift cranially.
-
Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity, being careful to avoid puncturing the internal organs.
-
Slowly inject the calculated volume of the this compound working solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Treatment Schedule:
-
The treatment schedule will depend on the specific tumor model and the goals of the experiment. Based on Herbimycin A studies, a daily or every-other-day administration schedule is a reasonable starting point.[8]
-
Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
-
Monitoring Tumor Growth and Efficacy:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal survival as a key endpoint.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blotting, immunohistochemistry).
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-tumor efficacy of this compound in a murine tumor model.
Caption: A general experimental workflow for in vivo efficacy testing of this compound in a murine tumor model.
References
- 1. benchchem.com [benchchem.com]
- 2. Total synthesis of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbimycin A inhibits angiogenic activity in endothelial cells and reduces neovascularization in a rat model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Herbimycin A, a tyrosine kinase inhibitor, impairs hypercalcemia associated with a human squamous cancer producing interleukin-6 in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cell Cycle Arrest by Herbimycin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin C is a member of the ansamycin (B12435341) family of antibiotics, which are known for their potent antitumor properties. These compounds, including the well-studied analog Herbimycin A, function as inhibitors of tyrosine kinases and Heat Shock Protein 90 (Hsp90). By interfering with these critical cellular pathways, Herbimycins can induce cell cycle arrest and apoptosis in a variety of cancer cell lines. This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by this compound, primarily based on the established mechanisms of the closely related compound Herbimycin A, due to the limited specific data available for this compound. It is intended to serve as a comprehensive guide for researchers initiating studies on the effects of this compound on cell cycle progression.
Mechanism of Action: G1 Phase Arrest
Herbimycin A has been shown to induce a G1 phase cell cycle arrest in several cell lines.[1] The primary mechanism involves the inhibition of tyrosine kinases, which disrupts downstream signaling pathways crucial for cell cycle progression. Additionally, as an Hsp90 inhibitor, Herbimycin A promotes the degradation of Hsp90 client proteins, many of which are essential for cell cycle regulation.
The key molecular events leading to G1 arrest by Herbimycin A include:
-
Inhibition of Cyclin D1 Expression: Treatment with Herbimycin A has been observed to suppress the serum-induced expression of Cyclin D1.[1]
-
Accumulation of p27(Kip1): Herbimycin A prevents the downregulation of the cyclin-dependent kinase inhibitor p27(Kip1).[1]
-
Inactivation of CDK2: The accumulation of p27(Kip1) leads to the inactivation of Cyclin E-CDK2 complexes, a critical step for the G1/S transition.[1]
-
Downregulation of G1 Cyclins and CDKs: Inhibition of Hsp90 can lead to a loss of expression of Cyclins D1, D3, and E, as well as their associated cyclin-dependent kinases, CDK4 and CDK6.[2]
It is hypothesized that this compound induces cell cycle arrest through a similar mechanism of action. However, researchers should empirically determine the specific effects and optimal conditions for their cell line of interest.
Data Presentation: Expected Quantitative Effects on Cell Cycle Distribution
The following table provides an example of the expected dose-dependent effects of a G1-arresting agent, such as a Herbimycin compound, on the cell cycle distribution of a cancer cell line after a 24-hour treatment. This data is illustrative and should be confirmed experimentally for this compound.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 | 45.2 ± 2.5 | 35.8 ± 1.9 | 19.0 ± 1.2 |
| This compound | 0.1 | 55.6 ± 3.1 | 28.4 ± 2.2 | 16.0 ± 1.5 |
| This compound | 0.5 | 68.9 ± 4.0 | 19.1 ± 1.8 | 12.0 ± 1.1 |
| This compound | 1.0 | 79.3 ± 3.5 | 10.5 ± 1.3 | 10.2 ± 0.9 |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol outlines the steps for treating a cancer cell line with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell counter or hemocytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2 x 10^5 cells/well). Allow the cells to adhere and resume growth for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) to determine the optimal concentration for inducing cell cycle arrest in your specific cell line.
-
Incubation: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Time Course: Incubate the cells for various time points (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.
-
Cell Harvesting: After the desired incubation period, aspirate the medium and wash the cells with PBS.
-
Trypsinization: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralization: Add complete medium to neutralize the trypsin and collect the cell suspension in a centrifuge tube.
-
Cell Counting: Determine the cell number and viability using a cell counter or hemocytometer.
Protocol 2: Flow Cytometry Analysis of Cell Cycle using Propidium Iodide (PI) Staining
This protocol describes the preparation of cells for flow cytometry analysis of DNA content.
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram.
-
Mandatory Visualizations
Signaling Pathway of Herbimycin-Induced G1 Cell Cycle Arrest
Caption: Signaling pathway of Herbimycin-induced G1 cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
References
Herbimycin C: A Powerful Tool for Elucidating Protein Folding and Stability Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin C is a benzoquinone ansamycin (B12435341) antibiotic that has emerged as a critical research tool for investigating cellular protein quality control mechanisms. Its primary mode of action is the specific inhibition of Heat shock protein 90 (Hsp90), a highly conserved molecular chaperone. Hsp90 plays a pivotal role in the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are crucial components of signal transduction pathways implicated in cell proliferation, survival, and differentiation. By disrupting the Hsp90 chaperone cycle, this compound provides a robust method to study the consequences of protein misfolding and the cellular responses to proteotoxic stress.
These application notes provide a comprehensive overview of this compound's utility in studying protein folding and stability, complete with detailed experimental protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[1] This inhibition prevents the chaperone from adopting its active conformation, leading to the destabilization and subsequent degradation of Hsp90 client proteins. This targeted degradation is primarily mediated by the ubiquitin-proteasome pathway, where client proteins are marked for destruction by the covalent attachment of ubiquitin molecules.[2][3]
The inhibition of Hsp90 by this compound triggers a cellular stress response, often referred to as the heat shock response. This response involves the upregulation of other heat shock proteins, notably Hsp70, as the cell attempts to compensate for the loss of Hsp90 function and manage the accumulation of unfolded or misfolded proteins.[4][5] Furthermore, the accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to Hsp90 inhibition can activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[4][6]
Applications in Research
-
Studying Hsp90 Client Protein Degradation: this compound is widely used to identify and validate Hsp90 client proteins. Treatment of cells with this compound leads to the selective degradation of these clients, which can be monitored by techniques such as Western blotting.
-
Investigating the Ubiquitin-Proteasome Pathway: By inducing the degradation of a specific set of proteins, this compound serves as a tool to study the kinetics and regulation of the ubiquitin-proteasome system.
-
Elucidating the Heat Shock Response: The induction of Hsp70 and other stress proteins by this compound allows for the investigation of the signaling pathways that govern the heat shock response.
-
Probing the Unfolded Protein Response: this compound can be used to induce ER stress and activate the UPR, providing a model system to study the intricate signaling arms of this pathway (PERK, IRE1, and ATF6).
-
Cancer Biology: Many Hsp90 client proteins are oncoproteins (e.g., HER2, Raf-1, Akt). This compound and its analogs are investigated as potential anti-cancer agents due to their ability to promote the degradation of these key drivers of tumorigenesis.[7][8]
-
Neurodegenerative Diseases: Protein misfolding and aggregation are hallmarks of many neurodegenerative disorders. This compound can be used in cellular and animal models to study the role of Hsp90 and the protein quality control network in these diseases.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its analogs on key cellular processes related to protein folding and stability.
Table 1: Dose-Dependent Induction of Hsp70 by Herbimycin A in Human Smooth Muscle Cells
| Herbimycin A Concentration (µM) | Hsp70 Induction (ng/mL) |
| 0 (Control) | Baseline |
| 0.05 | ~500 |
| 0.1 | ~500 |
| 1 | ~500 (Maximum Response) |
Data adapted from a study on human smooth muscle cells, where a maximum response was observed at 0.05 µM and maintained up to 1 µM without significant toxicity.[4]
Table 2: Effect of Herbimycin A on Hsp90 Client Protein Levels
| Client Protein | Cell Line | Herbimycin A Concentration | Effect on Protein Level | Reference |
| pp60c-src | HT29 (Colon Adenocarcinoma) | Dose-dependent | Decreased steady-state levels | [8] |
| Receptor Tyrosine Kinases (IGF, Insulin, EGF receptors) | Various | Not specified | Increased rate of degradation | [2] |
| HER2 | Breast Cancer Cell Lines | 17-AAG (analog) | Degradation | [7] |
| p53 | PC-3 (Prostate Carcinoma) | Xiakemycin A (structurally related) | Degradation | [6] |
| Raf-1 | Not specified | Not specified | Degradation is a known outcome of Hsp90 inhibition | [9] |
Table 3: IC50 Values of Ansamycin Antibiotics for Hsp90 Inhibition
| Compound | Cell Line | IC50 Value | Reference |
| 17-AAG | H1975 (Lung Adenocarcinoma) | 1.258 - 6.555 nM | [10] |
| 17-AAG | SKBr-3 (Breast Cancer) | ~10-20 nM | [7] |
Experimental Protocols
Protocol 1: Analysis of Hsp90 Client Protein Degradation by Western Blot
This protocol describes how to assess the degradation of a specific Hsp90 client protein in response to this compound treatment.
Materials:
-
Cultured cells expressing the client protein of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the client protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for a desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Transfer the supernatant to a fresh tube and determine the protein concentration using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the client protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
-
Protocol 2: Immunoprecipitation of Hsp90-Client Protein Complexes
This protocol allows for the isolation of Hsp90 and its associated client proteins to study the effect of this compound on their interaction.
Materials:
-
Treated and untreated cell lysates (prepared as in Protocol 1)
-
Anti-Hsp90 antibody or antibody against the client protein
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer or low pH glycine (B1666218) buffer)
Procedure:
-
Pre-clearing the Lysate: Add 20-30 µL of Protein A/G agarose beads to 500 µg - 1 mg of cell lysate. Incubate for 1 hour at 4°C on a rotator. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Immunoprecipitation: Add the specific antibody (e.g., anti-Hsp90) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add 30-50 µL of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elution:
-
For analysis by Western blot, add 50 µL of 2x Laemmli sample buffer to the beads and boil for 5-10 minutes. The supernatant will contain the immunoprecipitated proteins.
-
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the expected client protein.
Protocol 3: Filter Trap Assay for Protein Aggregation
This protocol is used to quantify aggregated proteins, which may increase following Hsp90 inhibition.
Materials:
-
Cell lysates
-
Lysis buffer containing 1% SDS
-
Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Slot-blot or dot-blot apparatus
-
Wash buffer (e.g., 1% SDS in PBS)
-
Antibody against a specific protein of interest or a total protein stain
Procedure:
-
Lysate Preparation: Prepare cell lysates in a buffer containing 1% SDS.
-
Sample Preparation: Dilute the lysates to a final SDS concentration of 0.2% in PBS.
-
Membrane Preparation: Pre-wet the cellulose acetate membrane in the wash buffer.
-
Filtration: Assemble the slot-blot apparatus and apply the samples to the wells. Apply a gentle vacuum to filter the lysates through the membrane. Soluble proteins will pass through, while aggregated proteins will be trapped.
-
Washing: Wash the membrane several times with the wash buffer.
-
Detection:
-
Immunoblotting: Block the membrane and probe with an antibody specific to the protein of interest to detect its aggregated form.
-
Total Protein Staining: Stain the membrane with a total protein stain (e.g., Ponceau S or a more sensitive fluorescent stain) to visualize total aggregated protein.
-
-
Quantification: Densitometry can be used to quantify the amount of aggregated protein.
Protocol 4: Analysis of the Unfolded Protein Response (UPR) - XBP1 mRNA Splicing Assay
This protocol detects the activation of the IRE1 branch of the UPR by measuring the splicing of X-box binding protein 1 (XBP1) mRNA.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase and oligo(dT) primers
-
PCR primers flanking the XBP1 splice site
-
Taq DNA polymerase
-
Agarose gel and electrophoresis equipment
Procedure:
-
RNA Extraction: Treat cells with this compound for a specified time (e.g., 4-8 hours). Extract total RNA using a commercial kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[4]
-
Gel Electrophoresis: Run the PCR products on a high-resolution agarose gel (e.g., 3%). The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as two distinct bands, with the XBP1s band being smaller.
-
Analysis: The presence and intensity of the XBP1s band indicate the activation of the IRE1 pathway.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism of ubiquitin-independent proteasomal degradation of the tumor suppressors p53 and p73 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lower endogenous p53 levels and degradation of AKT protein contribute to potent suppression of the new antibiotic Xiakemycin A on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of HER2 by ansamycins induces growth arrest and apoptosis in cells with HER2 overexpression via a HER3, phosphatidylinositol 3'-kinase-AKT-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Raf Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Application of Herbimycin C in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin C, a member of the benzoquinone ansamycin (B12435341) family of antibiotics, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). In the context of neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins, the inhibition of Hsp90 presents a promising therapeutic strategy. By disrupting the function of the Hsp90 molecular chaperone, this compound can promote the degradation of aberrant proteins, thereby alleviating cellular stress and protecting neurons from damage.
Due to the limited availability of research data specifically on this compound in neurodegenerative contexts, these application notes and protocols are primarily based on its close and well-characterized analog, Herbimycin A, and its derivatives. The shared mechanism of action makes these compounds excellent surrogates for designing and interpreting experiments with this compound.
Mechanism of Action
This compound exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition prevents ATP from binding and disrupts the Hsp90 chaperone cycle. Hsp90 client proteins, many of which are kinases and transcription factors critical for cell signaling and survival, become destabilized, ubiquitinated, and subsequently degraded by the proteasome.[1][2] In neurodegenerative diseases, key Hsp90 client proteins include kinases like GSK-3β and Cdk5 that are responsible for the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[3] By promoting the degradation of these kinases, this compound can reduce tau hyperphosphorylation and the formation of neurotoxic protein aggregates.[2][3]
Key Applications in Neurodegenerative Disease Research
-
Neuroprotection Studies: Assessing the ability of this compound to protect neuronal cells from toxic insults, such as exposure to β-amyloid (Aβ) oligomers in Alzheimer's models or α-synuclein aggregates in Parkinson's models.[3][4]
-
Protein Aggregate Clearance: Investigating the efficacy of this compound in reducing the levels of misfolded protein aggregates, such as hyperphosphorylated tau and α-synuclein.[2][3]
-
Neuronal Differentiation: Utilizing this compound, often in combination with other agents like retinoic acid, to induce the differentiation of neuroblastoma cell lines (e.g., SH-SY5Y) into more mature, neuron-like phenotypes for use in disease modeling.[5][6]
-
Mechanism of Action Studies: Elucidating the specific downstream effects of Hsp90 inhibition on signaling pathways relevant to neuronal survival and apoptosis.
Data Presentation: Efficacy of Herbimycin Analogs
The following tables summarize quantitative data from studies using Herbimycin A and its derivatives, providing a baseline for designing experiments with this compound.
Table 1: Effective Concentrations of Herbimycin Analogs in In Vitro Neuronal Models
| Compound/Analog | Cell Line | Application | Concentration | Observed Effect | Reference |
| Herbimycin A | SH-SY5Y, Kelly | Neuronal Differentiation (with Retinoic Acid) | 236 nM | Enhanced differentiation into neuronal morphology. | [5][6] |
| Dihydroherbimycin A | Differentiated SH-SY5Y | Neuroprotection against Aβ (1-42) | 1 nM - 1 µM (Pre-treatment) | Increased cell viability and reduced cytotoxicity. | [3] |
| Herbimycin A | Mouse Marrow Cultures | Inhibition of Target Kinase (pp60c-src) | 100 ng/mL | Decreased src tyrosine kinase activity. | [7] |
Mandatory Visualizations
Signaling Pathway of Hsp90 Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Activity and Evaluation of Hsp90 Inhibitors In An Immortalized Neuronal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective activity and evaluation of Hsp90 inhibitors in an immortalized neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal cell differentiation of human neuroblastoma cells by retinoic acid plus herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Herbimycin A, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Identification of Herbimycin C Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbimycin C is a benzoquinone ansamycin (B12435341) antibiotic with potential therapeutic applications.[][2][3] Understanding its metabolic fate is crucial for drug development, as metabolites can influence both efficacy and toxicity. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS). The methodologies described are based on established techniques for the analysis of related ansamycin compounds, such as geldanamycin (B1684428) and Herbimycin A, and provide a framework for the comprehensive metabolic profiling of this compound.[4][5][6][7][8][9]
This compound has a molecular formula of C₂₉H₄₀N₂O₉ and a molecular weight of 560.64 g/mol .[][3][10] Its structure, closely related to Herbimycin A, features a benzoquinone core and an aliphatic ansa chain, which are susceptible to various metabolic transformations.[4]
Putative Metabolic Pathways of this compound
Based on the known metabolism of other benzoquinone ansamycins, this compound is predicted to undergo several key biotransformations.[5][6] The primary metabolic routes are likely to involve reduction of the benzoquinone ring and modifications of the ansa chain.
Phase I Metabolism:
-
Reduction: The benzoquinone moiety of this compound can be reduced to a hydroquinone (B1673460) by oxidoreductases.[5] This is a significant metabolic step as the hydroquinone form of related ansamycins has been shown to exhibit increased potency as an Hsp90 inhibitor.[5]
-
Hydroxylation: The aliphatic ansa chain is susceptible to hydroxylation, catalyzed by cytochrome P450 enzymes. This can occur at various positions along the chain, leading to the formation of one or more hydroxylated metabolites.
-
Demethoxylation: The methoxy (B1213986) groups on the ansa chain can be removed, resulting in demethoxylation products.
Phase II Metabolism:
-
Glucuronidation: The hydroxyl groups, either present on the parent molecule or introduced during Phase I metabolism, can be conjugated with glucuronic acid to form more water-soluble glucuronide metabolites.
-
Sulfation: Similarly, hydroxyl groups can undergo sulfation to form sulfate (B86663) conjugates.
These predicted metabolic pathways are summarized in the diagram below.
Caption: Putative metabolic pathways of this compound.
Quantitative Data Summary
The following table summarizes the predicted metabolites of this compound with their corresponding molecular formulas and exact mass-to-charge ratios ([M+H]⁺), which are essential for their identification by high-resolution mass spectrometry.
| Compound Name | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Predicted Metabolic Reaction |
| This compound | C₂₉H₄₀N₂O₉ | 561.2807 | - |
| Hydroquinone this compound | C₂₉H₄₂N₂O₉ | 563.2963 | Reduction |
| Hydroxylated this compound | C₂₉H₄₀N₂O₁₀ | 577.2756 | Hydroxylation |
| Demethoxylated this compound | C₂₈H₃₈N₂O₈ | 531.2649 | Demethoxylation |
| Dihydroxylated this compound | C₂₉H₄₀N₂O₁₁ | 593.2705 | Dihydroxylation |
| Demethoxylated-Hydroxylated this compound | C₂₈H₃₈N₂O₉ | 547.2599 | Demethoxylation & Hydroxylation |
| This compound Glucuronide | C₃₅H₄₈N₂O₁₅ | 737.3128 | Glucuronidation |
Experimental Protocols
A generalized workflow for the identification of this compound metabolites is presented below.
Caption: General workflow for this compound metabolite identification.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a typical in vitro metabolism study using human liver microsomes to generate Phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer (to final volume)
-
Human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
This compound stock solution (final concentration, e.g., 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Identification
This protocol outlines the parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and detection of this compound and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or All-Ion Fragmentation (AIF).
-
Full Scan MS Range: m/z 100-1000.
-
MS/MS: Collision-induced dissociation (CID) with appropriate collision energy to obtain informative fragment spectra.
-
Data Acquisition: Acquire data in centroid mode.
Data Analysis and Metabolite Identification
The identification of metabolites is achieved through a systematic analysis of the acquired LC-MS/MS data.
-
Peak Detection and Alignment: Use appropriate software to detect chromatographic peaks and align them across different samples.
-
Metabolite Prediction: Generate a list of predicted metabolites based on the expected biotransformations (reduction, hydroxylation, demethoxylation, glucuronidation, etc.).
-
Extracted Ion Chromatogram (EIC) Analysis: Search for the predicted m/z values of the metabolites in the full scan data to generate EICs.
-
MS/MS Spectral Interpretation: Compare the MS/MS fragmentation pattern of the parent compound (this compound) with those of the potential metabolites. Characteristic fragment ions and neutral losses can help in structural elucidation. For example, a neutral loss of 16 Da may indicate hydroxylation, while a loss of 30 Da could suggest demethoxylation.
-
Database Searching: Utilize metabolomics databases and software tools to aid in the identification of metabolites based on accurate mass and fragmentation patterns.
By following these protocols, researchers can effectively identify and characterize the metabolites of this compound, providing critical insights into its biotransformation and aiding in its further development as a therapeutic agent.
References
- 2. bioaustralis.com [bioaustralis.com]
- 3. scbt.com [scbt.com]
- 4. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The bioreduction of a series of benzoquinone ansamycins by NAD(P)H:quinone oxidoreductase 1 to more potent heat shock protein 90 inhibitors, the hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Analysis of geldanamycin analogues in trace amounts by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C29H40N2O9 | CID 139588999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis in Response to Herbimycin C Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herbimycin C is a benzoquinonoid ansamycin (B12435341) antibiotic known for its potent antitumor properties.[1] Its primary mechanism of action involves the inhibition of protein tyrosine kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation.[2][3] Aberrant tyrosine kinase activity is a hallmark of many cancers, making inhibitors like this compound valuable tools for both research and potential therapeutic development.[2][4]
This application note provides detailed protocols for analyzing changes in gene expression in cancer cell lines following treatment with this compound. By studying these changes, researchers can elucidate the molecular mechanisms underlying its antitumor effects, identify novel drug targets, and discover potential biomarkers for drug sensitivity. The primary methods covered are Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and microarray analysis.[5][6]
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting key signaling proteins. It is widely used as an inhibitor of Src family protein tyrosine kinases.[7] Studies have demonstrated that this compound leads to a dose-dependent inactivation of pp60c-src, which correlates with the inhibition of cell growth in colon tumor cell lines.[4] The compound also induces the downregulation of various receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor (PDGF) receptor.[7] This inhibition disrupts downstream signaling cascades, ultimately affecting gene transcription and leading to reduced cell proliferation.[8] Furthermore, this compound is known to induce the expression of heat shock proteins (HSPs), such as HSP70 and HSP90, indicating an activation of the cellular stress response.[9]
Experimental Design and Workflow
A typical experiment to analyze gene expression changes involves treating cultured cells with this compound, followed by RNA extraction and analysis using RT-qPCR for targeted gene studies or microarrays for genome-wide screening.[10][11]
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for treating adherent human cancer cell lines (e.g., HCT116 colon cancer cells).
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2.5 x 10^5 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A final concentration range of 100-500 ng/mL is a common starting point.[4] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).
-
Treatment: Aspirate the old medium from the wells and replace it with 2 mL of the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours). A 24-hour time point is often sufficient to observe significant changes in gene expression.
-
Harvesting: After incubation, aspirate the medium, wash the cells twice with 1 mL of ice-cold PBS, and then proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol uses a standard column-based RNA purification kit.
Materials:
-
RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (e.g., Buffer RLT) containing β-mercaptoethanol
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: Add 350 µL of lysis buffer directly to each well of the 6-well plate. Use a cell scraper to lyse and homogenize the cells.
-
Homogenization: Pipette the lysate into an RNase-free microcentrifuge tube. Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe to ensure complete homogenization.
-
Ethanol Addition: Add one volume (approximately 350 µL) of 70% ethanol to the cleared lysate and mix well by pipetting.
-
Column Binding: Transfer the sample to the provided RNA binding column placed in a 2 mL collection tube. Centrifuge for 30 seconds at ≥8000 x g. Discard the flow-through.
-
Washing: Perform the wash steps as per the manufacturer's protocol. This typically involves adding a specific wash buffer and centrifuging to remove contaminants.
-
Elution: Transfer the column to a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the column membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Store the RNA at -80°C.
Protocol 3: Gene Expression Analysis by Two-Step RT-qPCR
Two-step RT-qPCR is widely used for gene expression analysis, involving the reverse transcription of RNA into cDNA, followed by qPCR.[12][13]
Materials:
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse) for target genes (HSP70, c-MYC, etc.) and a reference gene (GAPDH, ACTB)
-
Nuclease-free water
-
qPCR-compatible plates and seals
Procedure: Step A: cDNA Synthesis
-
Prepare the reverse transcription reaction mix according to the kit's instructions. Typically, this involves mixing 1 µg of total RNA with reverse transcriptase, primers (oligo(dT)s and/or random primers are common), dNTPs, and reaction buffer in a final volume of 20 µL.[12]
-
Incubate the reaction in a thermal cycler using the recommended program (e.g., 5 min at 25°C for priming, 20-30 min at 46°C for reverse transcription, and 1 min at 95°C for inactivation).[5]
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
Step B: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a sterile tube. For a 10 µL reaction, mix 5 µL of 2x SYBR Green Master Mix, 0.3 µL of each forward and reverse primer (10 µM stock), 1 µL of diluted cDNA (e.g., 1:10 dilution), and 3.4 µL of nuclease-free water.[14]
-
Aliquot the mix into a qPCR plate. Run each sample in triplicate.
-
Run the plate in a real-time PCR detection system with a typical cycling protocol: 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.[14]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[14]
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene.
Protocol 4: Gene Expression Analysis by Microarray
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.[11][15]
Materials:
-
RNA sample (high quality, A260/280 ratio of 1.8-2.1)
-
RNA amplification and labeling kit (e.g., Agilent Low Input Quick Amp Labeling Kit)
-
Gene expression microarrays (e.g., Agilent SurePrint G3 Human Gene Expression v3)
-
Hybridization and wash buffers
-
Microarray scanner
Procedure:
-
Sample Labeling: Starting with total RNA, synthesize fluorescently labeled cRNA (complementary RNA). The control (vehicle-treated) and experimental (this compound-treated) samples are typically labeled with different fluorescent dyes (e.g., Cy3 and Cy5).
-
Purification: Purify the labeled cRNA to remove unincorporated nucleotides.
-
Hybridization: Combine equal amounts of labeled cRNA from the control and experimental samples. Hybridize this mixture to the microarray slide in a hybridization chamber, typically overnight in a rotating incubator.
-
Washing: Wash the microarray slide using a series of stringent wash buffers to remove non-specifically bound cRNA.
-
Scanning: Scan the microarray slide using a laser scanner at the appropriate wavelengths for the fluorescent dyes used. The scanner will generate a high-resolution image.
-
Data Analysis:
-
Feature Extraction: Use software to convert the image data into quantitative measurements for each spot on the array.
-
Normalization: Normalize the data to correct for systematic variations.
-
Statistical Analysis: Identify genes that are differentially expressed between the control and treated samples. A common cutoff is a fold-change > 2 and a p-value < 0.05.
-
Pathway Analysis: Use bioinformatics tools to identify biological pathways and processes that are significantly affected by the treatment.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Relative Gene Expression by RT-qPCR in HCT116 Cells after 24h this compound Treatment
| Gene | This compound (250 ng/mL) Fold Change (Mean ± SD) | p-value | Biological Role |
| HSP70 | 15.2 ± 1.8 | < 0.001 | Stress Response, Chaperone |
| HSP90 | 8.5 ± 0.9 | < 0.001 | Stress Response, Chaperone |
| c-MYC | 0.4 ± 0.1 | < 0.01 | Cell Cycle, Proliferation |
| SRC | 0.7 ± 0.2 | < 0.05 | Signal Transduction |
| GAPDH | 1.0 (Reference) | - | Housekeeping |
Data are normalized to GAPDH and presented as fold change relative to vehicle-treated control cells. N=3.
Table 2: Top Differentially Expressed Genes from Microarray Analysis
| Gene Symbol | Regulation | Fold Change | p-value | Pathway Involvement |
| HSPA1A (HSP70) | Upregulated | 18.3 | 1.2e-6 | Protein folding, Stress response |
| HSP90AA1 | Upregulated | 11.7 | 4.5e-6 | Signal transduction, Chaperone |
| DNAJB1 (HSP40) | Upregulated | 9.1 | 8.9e-5 | Protein folding |
| MYC | Downregulated | -3.1 | 2.1e-4 | Cell cycle progression |
| CCND1 (Cyclin D1) | Downregulated | -2.8 | 5.6e-4 | G1/S transition of cell cycle |
| PDGFRA | Downregulated | -2.5 | 9.3e-4 | RTK signaling pathway |
HCT116 cells treated with 250 ng/mL this compound for 24 hours. Data filtered for |Fold Change| > 2 and p-value < 0.001.
References
- 1. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. copewithcytokines.de [copewithcytokines.de]
- 4. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microarray Analysis in Drug Discovery and Clinical Applications | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. Microarray and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Gene Expression Analysis by Reverse Transcription Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Experimental Challenges with Herbimycin C
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Herbimycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on overcoming its limited water solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzoquinone ansamycin (B12435341) antibiotic.[1][2] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases.[] By binding to Hsp90, this compound disrupts the chaperone's function, leading to the degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[4]
Q2: What are the solubility properties of this compound?
This compound has limited solubility in water.[1][2] It is, however, soluble in several organic solvents.[1][2][]
Q3: How should I prepare a stock solution of this compound?
Due to its poor water solubility, it is recommended to first prepare a high-concentration stock solution of this compound in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[][5] This stock solution can then be diluted to the final working concentration in your aqueous experimental medium.
Q4: What is the recommended storage procedure for this compound powder and stock solutions?
This compound powder should be stored at -20°C.[2][] Stock solutions prepared in DMSO should also be stored at -20°C for short-term use or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[5]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems related to the limited water solubility of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon diluting DMSO stock in aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Rapid change in solvent polarity causes the compound to "crash out" of solution. | 1. Decrease the final concentration: Determine the maximum soluble concentration in your specific medium through a pilot experiment. 2. Use a serial dilution method: Create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium before adding it to the final volume.[6] 3. Slow addition with mixing: Add the DMSO stock dropwise to the aqueous medium while gently vortexing or stirring to ensure gradual dispersion.[7] |
| Media becomes cloudy or a precipitate forms over time in the incubator. | Temperature fluctuations: Changes in temperature can decrease the solubility of the compound. Interaction with media components: this compound may interact with proteins or salts in the cell culture medium, leading to the formation of insoluble complexes. | 1. Maintain stable temperature: Ensure all solutions and the incubator are maintained at a constant 37°C.[8] 2. Prepare fresh solutions: Make the final working solution of this compound immediately before use. 3. Consider serum concentration: If experimentally feasible, a lower serum concentration in the medium might reduce precipitation.[8] |
| Inconsistent or unexpected experimental results. | Inaccurate concentration due to precipitation: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended. Solvent toxicity: High concentrations of the organic solvent (e.g., DMSO) can be toxic to cells. | 1. Visually inspect for precipitation: Before adding to cells, ensure your final working solution is clear. Centrifuge and filter-sterilize if necessary to remove any micro-precipitates. 2. Maintain low solvent concentration: The final concentration of DMSO in cell culture should typically be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[9][10] 3. Include a vehicle control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) without this compound to account for any solvent-induced effects. |
Data Presentation
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Limited/Poor | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][] | |
| Ethanol | Soluble | [1][2] | |
| Methanol | Soluble | [1][2] | |
| Chloroform | Soluble | [] | |
| N,N-Dimethylformamide (DMF) | Soluble | [1] | |
| Herbimycin A | Water | Poor | [11] |
| Dimethyl Sulfoxide (DMSO) | 7.5 mg/mL | ||
| Ethanol | Soluble | [11][12] | |
| Methanol | Soluble | [11][12] | |
| N,N-Dimethylformamide (DMF) | Soluble | [11] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experiments.
Materials:
-
This compound powder (Molecular Weight: 560.64 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 560.64 g/mol * 1000 mg/g = 5.61 mg
-
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh 5.61 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Cell Viability Assay using this compound (96-well plate format)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cells using a colorimetric assay such as the MTT assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
On the day of treatment, thaw the 10 mM this compound stock solution.
-
Prepare a series of dilutions of this compound in pre-warmed complete cell culture medium. To avoid precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first make an intermediate dilution (e.g., 1:100 in medium to get 100 µM) and then a final 1:10 dilution in the medium.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Experimental Workflow for Overcoming this compound Solubility Issues
Caption: Workflow for preparing and using this compound in experiments.
This compound Mechanism of Action: Inhibition of Hsp90-Src Signaling
Caption: this compound inhibits Hsp90, leading to Src degradation.
Logical Flow for Troubleshooting this compound Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 4. Herbimycin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. usbio.net [usbio.net]
Preventing Herbimycin C degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of Herbimycin C stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For research applications, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent. It is also soluble in methanol, ethanol, and chloroform.[1][2] When preparing stock solutions, it is advisable to use anhydrous DMSO to minimize water content, which can contribute to degradation over time.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How long can I store my this compound stock solution?
A3: While specific long-term stability data for this compound is not extensively published, data from the closely related compound Herbimycin A provides a reliable guide. Herbimycin A solutions in DMSO are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C. It is best practice to use the solution within these timeframes to ensure potency.
Q4: Is this compound sensitive to light?
A4: Yes, like other ansamycin (B12435341) antibiotics such as Dihydroherbimycin A, this compound is expected to be light-sensitive.[3] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous solutions is expected to be limited. Ansamycin antibiotics can be susceptible to hydrolysis, particularly at non-neutral pH.[3] It is strongly recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before each experiment and to avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity in assays. | 1. Compound degradation: This can be due to improper storage (temperature, light exposure), multiple freeze-thaw cycles, or prolonged storage in aqueous media. 2. Inaccurate stock solution concentration. | 1. Prepare a fresh stock solution from solid this compound. 2. Perform a dose-response curve to verify the expected IC50 or EC50. 3. Always use freshly prepared dilutions for each experiment. 4. If the issue persists, verify the purity of the solid compound using HPLC/LC-MS. |
| Precipitate observed after thawing the DMSO stock solution. | The concentration of the stock solution may be too high, leading to insolubility at lower temperatures. | 1. Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. 2. If it does not redissolve, centrifuge the vial and use the supernatant, but be aware that the actual concentration will be lower than intended. 3. For future preparations, consider preparing a slightly lower concentration stock solution. |
| Discoloration of the stock solution (e.g., turning yellow or brown). | This can be an indicator of degradation, particularly due to oxidation or light exposure. | It is advisable to discard the discolored solution and prepare a fresh stock from solid material to ensure the reliability of experimental results. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | This is a strong indication of compound degradation. | 1. Review storage and handling procedures to minimize degradation. 2. Analyze samples as quickly as possible after preparation. 3. If degradation is suspected, characterize the degradation products to understand their potential impact on the experiment. |
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected stability for this compound stock solutions, based on data for the closely related ansamycin antibiotic, Herbimycin A.
| Solvent | Storage Temperature | Expected Stability | Recommendations |
| DMSO | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| DMSO | -80°C | Up to 6 months | Aliquot into single-use vials. Protect from light. This is the recommended condition for long-term storage. |
| Aqueous Buffers / Cell Culture Media | Room Temperature or 4°C | Unstable, limited | Prepare fresh for each experiment. Use immediately. Avoid storage. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder, MW: 560.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.61 mg of this compound.
-
Aseptically add the appropriate volume of anhydrous DMSO to the solid this compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general method to determine the stability of this compound in a specific solvent over time.
Objective: To quantify the concentration of intact this compound and detect the formation of degradation products under defined storage conditions.
Materials and Equipment:
-
This compound stock solution in the solvent to be tested (e.g., DMSO).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid; the exact composition should be optimized for best separation).
-
Filtration device for mobile phase and samples (0.22 µm filter).
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradation products and solvent peaks.
-
Preparation of Test Solutions: Prepare a fresh solution of this compound in the desired solvent at a known concentration.
-
"Time 0" Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram and peak area for the intact this compound. This serves as the baseline.
-
Storage: Store the remaining solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot of the stored solution.
-
Sample Preparation and Analysis: Allow the aliquot to reach room temperature. If necessary, dilute it to the appropriate concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram.
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at "Time 0".
-
Monitor the appearance and growth of any new peaks, which may represent degradation products.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation
This compound, like other ansamycin antibiotics, functions as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival. By binding to the ATP-binding pocket of Hsp90, this compound inhibits its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, such as the Src family of tyrosine kinases, via the ubiquitin-proteasome pathway.
Caption: Hsp90 inhibition by this compound leads to client protein degradation.
Src Kinase Signaling Pathway Inhibition by this compound
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. As an Hsp90 client protein, its stability is dependent on Hsp90's chaperone function. Inhibition of Hsp90 by this compound leads to the degradation of Src, thereby blocking its downstream signaling pathways.
Caption: this compound-induced degradation of Src blocks downstream signaling.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a typical experimental workflow to study the effects of this compound on a specific cell line.
Caption: General workflow for studying this compound's cellular effects.
References
Troubleshooting inconsistent results in Herbimycin C cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Herbimycin C cell-based assays.
Troubleshooting Inconsistent Results
Q1: Why am I observing high variability in cell viability between experiments with this compound?
A1: Inconsistent results with this compound can stem from several factors, ranging from the inherent properties of the compound to variations in experimental procedures. Here are the most common causes and their solutions:
-
Compound Stability and Handling:
-
Light Sensitivity: this compound, like other ansamycin (B12435341) antibiotics, is sensitive to light. Exposure to light can lead to degradation and loss of activity.
-
Solution: Always store this compound powder and stock solutions in the dark. Use amber vials or wrap tubes in aluminum foil. When performing experiments, minimize the exposure of the compound to light.
-
-
Stability in Aqueous Solutions: this compound has limited stability in aqueous solutions and cell culture media, potentially leading to degradation over the course of a long experiment.
-
Solution: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods. For long-term experiments, consider replenishing the media with freshly diluted this compound at appropriate intervals.
-
-
-
Solubility Issues:
-
This compound has limited solubility in water. Precipitation of the compound in your cell culture medium can lead to inaccurate concentrations and inconsistent effects.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When preparing your working concentrations, add the DMSO stock to the cell culture medium dropwise while gently vortexing to ensure it is fully dissolved. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
-
-
Cell-Specific Factors:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in the expression levels of Hsp90, its client proteins, or drug efflux pumps.
-
Solution: If you are switching between cell lines, it is crucial to perform a new dose-response curve to determine the IC50 for each specific cell line. Be aware that publicly available IC50 data for this compound is limited, making this step essential.
-
-
Cell Density and Growth Phase: The number of cells seeded and their metabolic state at the time of treatment can significantly impact the results.
-
Solution: Ensure that you are using a consistent cell seeding density and that the cells are in the logarithmic growth phase at the start of each experiment.
-
-
Q2: My IC50 value for this compound is much higher than I expected, or I'm not seeing any cytotoxicity.
A2: This is a noteworthy issue that has been reported in the literature. While this compound has been described as having potent antitumor activity, at least one study has reported a lack of cytotoxicity in A549 lung cancer cells at concentrations up to 10 µM.
-
Confirm Compound Integrity:
-
Ensure that your this compound has been stored correctly and has not degraded.
-
Solution: If possible, test the activity of your this compound in a cell line known to be sensitive to Hsp90 inhibitors as a positive control.
-
-
-
Cell Line Resistance:
-
The cell line you are using may be intrinsically resistant to this compound.
-
Solution: Consider testing a broader range of concentrations. If you still do not observe cytotoxicity, your cell line may not be a suitable model for this compound.
-
-
-
Assay-Specific Issues:
-
The endpoint of your assay may not be optimal for detecting the effects of this compound.
-
Solution: this compound, as an Hsp90 inhibitor, can induce cell cycle arrest in addition to apoptosis. Consider using assays that measure proliferation (e.g., Ki-67 staining) or cell cycle distribution (e.g., flow cytometry with propidium (B1200493) iodide) in addition to viability assays like MTT.
-
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a member of the ansamycin family of antibiotics and is known to be an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are involved in cancer cell growth and survival, such as v-Src and Bcr-Abl. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis.
Q: How should I prepare a stock solution of this compound? A: this compound has limited solubility in aqueous solutions but is soluble in organic solvents. It is recommended to prepare a stock solution in sterile DMSO at a concentration of 1-10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q: What is the recommended storage condition for this compound? A: Lyophilized this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage. Always protect the compound from light.
Q: Is this compound the same as Herbimycin A? A: No, this compound is a minor analogue of the Herbimycin complex, of which Herbimycin A is the major component. They are structurally very similar and both inhibit Hsp90, but they may have different potencies and biological activities.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | > 10 | [1] |
| P-388 | Murine Leukemia | Data not available | |
| KB | Human Epidermoid Carcinoma | Data not available |
Note: There is limited publicly available data on the IC50 values of this compound for a wide range of cancer cell lines. Researchers should determine the IC50 experimentally for their specific cell line of interest.
Table 2: Comparative IC50 Values for Herbimycin A
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| C1 | Mouse Myeloid Leukemia | ~20 | [2] |
| HT29 | Colon Adenocarcinoma | Dose-dependent growth inhibition | [3] |
| K562 | Human Myelogenous Leukemia | Potent growth inhibitor | [4] |
This table is provided for comparative purposes to give a general indication of the potency of ansamycin Hsp90 inhibitors.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in complete culture medium. It is advisable to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark.
-
After the incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for a cell viability assay using this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Herbimycin C dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Herbimycin C dosage and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a benzoquinone ansamycin (B12435341) antibiotic that primarily functions as an inhibitor of Heat Shock Protein 90 (Hsp90).[1] It binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function. This leads to the misfolding and subsequent degradation of a wide range of Hsp90 client proteins, many of which are crucial for tumor cell growth and survival. While initially identified for its herbicidal activity, its potent anti-tumor properties are the focus of current research.
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound and its analogs, like Herbimycin A, are associated with its benzoquinone moiety and its ability to inhibit certain protein kinases. These can include:
-
Inhibition of Tyrosine Kinases: Herbimycin A has been shown to directly bind to and inactivate cytoplasmic tyrosine kinases such as v-Src and Bcr-Abl.[2][3] This occurs through binding to the kinase domain, which blocks ATP access.[2]
-
Induction of Reactive Oxygen Species (ROS): The benzoquinone structure of this compound can participate in redox cycling, leading to the generation of ROS.[4] This can contribute to both on-target and off-target cellular effects.
-
Modulation of Signaling Pathways: Off-target kinase inhibition and ROS production can lead to the unintended activation or inhibition of signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Based on studies with the closely related Herbimycin A, a starting concentration range of 10 nM to 10 µM is recommended for initial cytotoxicity assays.[3]
Q4: How can I confirm that this compound is engaging its intended target (Hsp90) in my cells?
Target engagement can be confirmed using several methods:
-
Western Blot Analysis of Hsp90 Client Proteins: Inhibition of Hsp90 leads to the degradation of its client proteins. A dose-dependent decrease in the levels of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2) upon this compound treatment is a strong indicator of on-target activity.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of Hsp90 in the presence of this compound confirms direct binding.[4]
Troubleshooting Guides
Problem 1: High Cytotoxicity at Low this compound Concentrations
| Potential Cause | Troubleshooting Steps |
| High sensitivity of the cell line. | Perform a dose-response experiment with a wider range of lower concentrations (e.g., 0.1 nM to 1 µM) to accurately determine the IC50. |
| Off-target toxicity. | Assess for off-target effects such as ROS production or inhibition of essential kinases at cytotoxic concentrations. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below 0.5%. |
Problem 2: Lack of Efficacy at High this compound Concentrations
| Potential Cause | Troubleshooting Steps |
| Drug inactivity. | Ensure the this compound stock solution is fresh and has been stored properly to prevent degradation. |
| Cell line resistance. | Some cell lines may have intrinsic or acquired resistance mechanisms. Verify the expression and functionality of Hsp90 and its client proteins in your cell line. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Inconsistent drug preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Assay variability. | Ensure consistent incubation times, reagent concentrations, and instrument settings for all assays. |
Quantitative Data Summary
The following tables summarize representative quantitative data for Herbimycin A, a close analog of this compound. This data can be used as a reference for designing experiments and interpreting results for this compound.
Table 1: Dose-Dependent Cytotoxicity of Herbimycin A in Various Cell Lines
| Cell Line | IC50 (ng/mL) | IC50 (nM) | Assay Duration (hours) |
| C1 (murine myeloid leukemia) | ~20 | ~35 | Not Specified |
| HT29 (human colon adenocarcinoma) | >125 | >218 | 48 (2 cell doublings) |
| CCL239 (normal colonic mucosa) | >125 | >218 | 48 (2 cell doublings) |
Data is for Herbimycin A and should be used as an estimate for this compound.[3][5]
Table 2: Effect of Herbimycin A on Hsp90 Client Protein Levels
| Client Protein | Cell Line | Herbimycin A Concentration | Treatment Duration (hours) | % Decrease in Protein Level |
| pp60c-src | HT29 | 125 ng/mL (~218 nM) | 48 | >40% |
| Receptor Tyrosine Kinases | Various | Dose-dependent | Long-term | Significant decrease |
Data is for Herbimycin A and should be used as an estimate for this compound.[5][6]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Hsp90 Client Proteins
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.[7]
Protocol 3: Measurement of Intracellular ROS
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Drug Treatment: Treat cells with different concentrations of this compound.
-
Probe Loading: Add a final concentration of 10 µM DCFH-DA to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold increase in ROS production.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling of v-Src and BCR-ABL tyrosine kinases with [14C]herbimycin A and its use in the elucidation of the kinase inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Managing cytotoxicity of Herbimycin C in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of Herbimycin C in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it show differential cytotoxicity?
A1: this compound is a benzoquinone ansamycin (B12435341) antibiotic that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are essential for cancer cell survival and proliferation, such as the tyrosine kinase Src. Cancer cells are often more dependent on Hsp90 than normal cells to maintain the stability of these oncoproteins. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis, with a more pronounced effect in cancer cells.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is sparingly soluble in water and is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Q3: What are the expected IC50 values for this compound in cancer versus normal cells?
A3: While specific IC50 values for this compound are not extensively documented in publicly available literature, its close analog, Herbimycin A, demonstrates significant differential cytotoxicity. For instance, in one study, a concentration of 125 ng/ml of Herbimycin A resulted in over 40% growth inhibition in seven different human colon tumor cell lines, while the same concentration caused only 12% inhibition in a normal human colonic mucosal cell line, CCL239[1]. This suggests a favorable therapeutic window for this class of compounds. Researchers should empirically determine the IC50 values for this compound in their specific cell lines of interest.
Data Presentation
Table 1: Differential Growth Inhibition of Herbimycin A in Human Colon Cancer vs. Normal Colon Cells
| Cell Line Type | Cell Line | Herbimycin A Concentration | Growth Inhibition (%) |
| Normal Colon Mucosa | CCL239 | 125 ng/mL | 12% |
| Colon Adenocarcinoma | HT29 | 125 ng/mL | >40% |
| Colon Adenocarcinoma | (6 other lines) | 125 ng/mL | >40% |
Data adapted from a study on Herbimycin A, a close analog of this compound.[1]
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well cell culture plates
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Cancer and normal cell lines of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the procedure to assess the degradation of Hsp90 client proteins, such as Src, following this compound treatment.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Src, anti-phospho-Src, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of the client protein.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cells
-
Possible Cause: The concentration of this compound may be too high.
-
Solution: Perform a thorough dose-response experiment with a wide range of concentrations to determine the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.
-
-
Possible Cause: The normal cell line may be highly proliferative.
-
Solution: Characterize the proliferation rate of your normal cell line. Rapidly dividing normal cells may be more susceptible to the effects of Hsp90 inhibition. Consider using a less proliferative normal cell line as a control if possible.
-
-
Possible Cause: Off-target effects.
-
Solution: Include a structurally related but inactive analog of this compound as a negative control to confirm that the observed cytotoxicity is due to Hsp90 inhibition.
-
Issue 2: Inconsistent Cytotoxicity Results
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogeneous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates.
-
-
Possible Cause: this compound precipitation.
-
Solution: this compound has low aqueous solubility. Ensure the final DMSO concentration is sufficient to keep the compound in solution (typically ≤ 0.5%). Add the this compound stock solution to the culture medium drop-wise while gently vortexing to prevent precipitation.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 3: No or Low Degradation of Hsp90 Client Proteins in Western Blot
-
Possible Cause: Insufficient treatment time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing client protein degradation.
-
-
Possible Cause: The specific client protein is not sensitive to Hsp90 inhibition in your cell line.
-
Solution: Test a panel of known sensitive Hsp90 client proteins (e.g., Akt, Raf-1, HER2) to confirm on-target activity.
-
-
Possible Cause: Technical issues with the Western blot.
-
Solution: Ensure complete protein transfer, use validated antibodies at their optimal dilutions, and ensure the activity of the ECL substrate.
-
Mandatory Visualizations
Caption: this compound inhibits Hsp90, leading to Src degradation and apoptosis.
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Troubleshooting logic for inconsistent this compound cytotoxicity results.
References
Technical Support Center: Addressing Resistance to Herbimycin C in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Herbimycin C in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzoquinone ansamycin (B12435341) antibiotic that acts as an inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[2][3] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound inhibits its chaperone activity.[4] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis.[2][5]
Q2: My cancer cell line has developed resistance to this compound. What are the possible mechanisms?
Resistance to Hsp90 inhibitors like this compound is a complex issue with several potential mechanisms:
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Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 often triggers the activation of Heat Shock Factor 1 (HSF1).[6][7] HSF1 is a transcription factor that upregulates the expression of other heat shock proteins, such as Hsp70 and Hsp27.[6][7] These compensatory chaperones can help stabilize Hsp90 client proteins, thereby counteracting the effects of this compound.
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Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1). These transporters act as pumps that actively remove drugs from the cell, reducing the intracellular concentration of this compound to sub-lethal levels.
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Mutations in Hsp90: Although less common, mutations in the gene encoding Hsp90 can alter the drug-binding pocket, preventing this compound from effectively inhibiting its function.
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Activation of Alternative Survival Pathways: Cancer cells can adapt by upregulating signaling pathways that are not dependent on Hsp90 client proteins. This allows them to bypass the effects of this compound and continue to proliferate. Common alternative pathways include the MAPK/ERK and PI3K/Akt signaling cascades.[8][9]
Q3: How can I confirm that the observed resistance in my cell line is specific to this compound?
To confirm on-target resistance, you should perform a series of validation experiments:
-
Assess Hsp90 Client Protein Levels: Use Western blotting to measure the levels of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2) in both your sensitive and resistant cell lines after treatment with this compound. In a truly resistant cell line, you will observe less degradation of these client proteins compared to the sensitive line at the same drug concentration.
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Evaluate Heat Shock Response: Check for the upregulation of Hsp70 and Hsp27 in your resistant cell line upon this compound treatment. A significant increase in these proteins is a strong indicator of an active resistance mechanism.
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Use a Structurally Unrelated Hsp90 Inhibitor: Treat your resistant cells with an Hsp90 inhibitor from a different chemical class. If the cells remain resistant, it is more likely that the resistance mechanism is related to the Hsp90 pathway itself (e.g., HSR upregulation) rather than a mechanism specific to the chemical structure of this compound (e.g., drug efflux).
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line over time.
-
Possible Cause: Development of acquired resistance through one of the mechanisms described in the FAQs.
-
Troubleshooting Steps:
-
Perform an IC50 Assay: Determine the half-maximal inhibitory concentration (IC50) of this compound for your current cell line and compare it to the IC50 of the original, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Analyze Protein Expression: Use Western blotting to compare the baseline expression levels of Hsp90, Hsp70, Hsp27, and key Hsp90 client proteins in your sensitive and potentially resistant cell lines. Also, analyze their expression after this compound treatment.
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Investigate Drug Efflux: Use a fluorescent dye that is a known substrate of ABC transporters (e.g., Rhodamine 123). If the resistant cells show lower intracellular fluorescence compared to sensitive cells, it suggests increased drug efflux. This can be confirmed by co-treating the cells with an ABC transporter inhibitor.
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Problem 2: High levels of cell death observed in non-cancerous control cells treated with this compound.
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Possible Cause: Off-target toxicity. Some Hsp90 inhibitors, particularly those with a benzoquinone moiety like this compound, can generate reactive oxygen species (ROS), leading to non-specific cytotoxicity.[5]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response analysis to identify a therapeutic window where you observe significant effects in your cancer cell line with minimal toxicity in your control cells.
-
Co-treatment with an Antioxidant: To test for ROS-mediated off-target effects, co-treat your control cells with this compound and an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from death, it indicates that ROS are contributing to the observed toxicity.
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Use a Structurally Different Hsp90 Inhibitor: Compare the effects of this compound with an Hsp90 inhibitor that does not contain a benzoquinone group.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Status | This compound IC50 (nM) | Fold Resistance |
| MCF-7 | Sensitive | 50 | 1 |
| MCF-7/HC-R | Resistant | 500 | 10 |
| A549 | Sensitive | 80 | 1 |
| A549/HC-R | Resistant | 960 | 12 |
Table 2: Hypothetical Protein Expression Changes in Response to this compound Treatment (100 nM for 24h).
| Cell Line | Protein | Expression Level (Fold Change vs. Untreated) |
| MCF-7 (Sensitive) | Akt | 0.2 |
| Raf-1 | 0.3 | |
| Hsp70 | 3.5 | |
| MCF-7/HC-R (Resistant) | Akt | 0.8 |
| Raf-1 | 0.9 | |
| Hsp70 | 8.0 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Determine Initial IC50: Perform an MTT assay to determine the initial IC50 of this compound for your parental cancer cell line.
-
Initial Drug Exposure: Culture the cells in the presence of this compound at a concentration equal to their IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a large proportion of the cells will die.
-
Media Changes: Change the media with fresh, drug-containing media every 3-4 days.
-
Wait for Recovery: Continue culturing the cells at this concentration until the surviving cells start to proliferate and reach approximately 80% confluency. This may take several weeks.
-
Gradual Dose Escalation: Once the cells are growing steadily at the initial IC50 concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each passage.
-
Repeat and Establish: Repeat the process of dose escalation and recovery until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterize the Resistant Line: Once a resistant population is established, perform regular IC50 assays to confirm the level of resistance. It is also advisable to freeze down stocks of the resistant cells at different passages.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Procedure:
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a blank (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Hsp90 Client Proteins and Heat Shock Proteins
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against your proteins of interest (e.g., Akt, Raf-1, Hsp70, Hsp90, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vitamin C kills thyroid cancer cells through ROS-dependent inhibition of MAPK/ERK and PI3K/AKT pathways via distinct mechanisms [thno.org]
- 9. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Herbimycin C Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of Herbimycin C in long-term experiments. The following troubleshooting guides and FAQs address common issues related to the handling, storage, and use of this potent HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a benzoquinone ansamycin (B12435341) antibiotic that functions as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Its unique structure, which includes a benzoquinone ring, makes it susceptible to degradation over time, especially under common experimental conditions.[2][3] Instability can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes.[4]
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: Based on the chemical properties of the benzoquinone ansamycin class of compounds, the primary factors contributing to this compound degradation are:
-
Photodegradation: The benzoquinone moiety is known to be light-sensitive.[5][6] Exposure to light, especially UV radiation, can lead to rapid degradation.
-
Oxidation: The quinone structure is susceptible to oxidation, which can alter the molecule and reduce its activity.[7]
-
Hydrolysis: Like many complex organic molecules, this compound can undergo hydrolysis, particularly at non-neutral pH.[6][8]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.[8][9]
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: To prepare stable stock solutions, it is recommended to dissolve this compound powder in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, sterile DMSO.[6] Ensure the powder is fully dissolved by gentle vortexing.[6]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: Proper storage is critical for maintaining the integrity of this compound.[4]
-
Temperature: For long-term storage, stock solutions in DMSO should be kept at -80°C.[4][6] For short-term storage (up to one month), -20°C is acceptable.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.[4][6]
-
Light Protection: Always store this compound, both in solid form and in solution, protected from light by using amber vials or by wrapping containers in aluminum foil.[4][6]
Q5: I observe a precipitate in my cell culture medium after adding this compound. What could be the cause?
A5: Precipitation of this compound in aqueous cell culture media is a common issue due to its limited water solubility.[] This can occur if the final concentration of the compound exceeds its solubility limit or if the final DMSO concentration is too low to maintain its solubility. To avoid this, ensure the final DMSO concentration in your culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity, while still being sufficient to keep the compound in solution.[11] It is also recommended to add the this compound stock solution to the pre-warmed medium and mix it well before adding it to the cells.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your long-term experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps | Citation |
| Inconsistent or weaker than expected biological activity in experiments. | 1. Degradation of this compound stock solution. 2. Degradation of this compound in the working solution (e.g., cell culture media). 3. Suboptimal experimental conditions. | 1. Prepare fresh stock solutions from powder. Aliquot for single use and store at -80°C, protected from light. 2. Prepare fresh working dilutions immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. 3. Ensure consistent cell passage number, seeding density, and incubation times. | [4][6] |
| Visible color change in this compound stock solution (e.g., darkening). | Oxidation or other forms of chemical degradation of the benzoquinone ring. | Discard the solution and prepare a fresh stock from solid material. Ensure storage under an inert atmosphere (e.g., argon or nitrogen) for maximal stability if oxidation is a persistent issue. | [4] |
| Loss of activity over the course of a multi-day experiment. | Instability of this compound in the cell culture medium at 37°C. | Replenish the cell culture medium with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration. | [12] |
| High variability between replicate wells or plates. | 1. Uneven precipitation of this compound. 2. Inaccurate pipetting of the concentrated stock solution. | 1. After diluting the stock solution into the medium, vortex or invert the tube gently but thoroughly before adding it to the cells. 2. Use calibrated pipettes and ensure the tip is fully submerged in the stock solution when aspirating. | [11] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution into your pre-warmed cell culture medium to your desired final experimental concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into the light-protected tubes. Place the tubes in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Storage: Immediately freeze the collected sample at -80°C until analysis to halt further degradation.
-
Analysis:
-
Thaw all samples simultaneously.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.[4][13] The method should be able to separate the parent this compound from its degradation products.
-
Create a standard curve using freshly prepared dilutions of this compound to quantify the concentration in your samples.
-
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate and calculate the half-life of the compound under your experimental conditions.
Visualizations
Potential Degradation Pathways of this compound
The benzoquinone ansamycin structure of this compound suggests several potential degradation pathways that can lead to a loss of its biological activity.
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Loss of this compound Activity
This workflow provides a systematic approach to identifying the cause of decreased this compound activity in your experiments.
Caption: Troubleshooting workflow for this compound activity loss.
References
- 1. THE STRUCTURE AND CYTOCIDAL ACTIVITY OF this compound [jstage.jst.go.jp]
- 2. agscientific.com [agscientific.com]
- 3. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmr.net.in [ijmr.net.in]
Avoiding precipitation of Herbimycin C in cell culture media
Welcome to the technical support center for Herbimycin C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully use this compound in their cell culture experiments, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzoquinone ansamycin (B12435341) antibiotic. Its primary mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases.[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling pathways.[4][5] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, disrupting key cellular processes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound has limited solubility in water.[6] The recommended solvent for preparing a stock solution is high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO).[4][6] It is also soluble in ethanol (B145695) and methanol.[6]
Q3: Why does this compound precipitate in my cell culture media?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into the aqueous environment of the culture medium, the compound can fall out of solution, forming a precipitate.[4] This can also occur if the final concentration exceeds its solubility limit in the medium.[6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with an ideal target of ≤ 0.1%.[4][6][7] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess the tolerance of your specific cell line.[4]
Q5: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C.[8] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.[6][9] Ansamycin antibiotics can be light-sensitive, so it is recommended to protect solutions from light.[9]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the media. | Rapid Dilution: Adding the DMSO stock directly to the full volume of media causes a sudden change in solvent polarity.[4] | Use a Serial Dilution Method: Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium before adding it to the final culture volume. (See Protocol 2 for details).[4] |
| High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.[4] | Optimize Final Concentration: If precipitation persists, consider performing a dose-response experiment to determine if a lower, effective concentration can be used.[4] | |
| Media becomes cloudy over time after adding this compound. | Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound.[4] | Maintain Consistent Temperature: Ensure that the media and all solutions are maintained at the appropriate temperature (typically 37°C) throughout the experiment.[4] |
| Interaction with Media Components: this compound may interact with components in the serum or media supplements over time.[4][10] | Reduce Serum Concentration (if possible): If your experimental design allows, try reducing the serum concentration. Prepare Freshly: Prepare the this compound-containing media immediately before use.[4][9] | |
| Inconsistent experimental results. | Precipitation Leading to Inaccurate Dosing: If the compound precipitates, the actual concentration of soluble, active this compound will be lower and more variable than intended.[4] | Visually Inspect for Precipitation: Before adding the media to your cells, carefully inspect the solution for any cloudiness or visible particles.[4] Filter Sterilization: After preparing the final working solution, you can sterile-filter it using a 0.22 µm filter to remove potential micro-precipitates.[4] |
| Degradation of this compound: The compound may degrade over time in the stock solution or in the culture medium.[6][9] | Proper Stock Solution Storage: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[6][9] Use Fresh Working Solutions: Prepare dilutions in culture medium immediately before each experiment.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 560.64 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.[4]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[6][9]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media (Serial Dilution Method)
This protocol describes a method to dilute the this compound stock solution into cell culture media to minimize precipitation.[4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum and supplements)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 100 nM).
-
Calculate the volume of the 10 mM stock solution needed for your total culture volume.
-
Prepare an intermediate dilution: In a sterile tube, add a volume of pre-warmed complete cell culture medium that is at least 100 times the volume of the DMSO stock you will be adding.
-
While gently vortexing or swirling the tube of media, add the calculated volume of the 10 mM this compound stock solution dropwise to the media. This creates the intermediate dilution.
-
Prepare the final working solution: Add the intermediate dilution to the rest of your pre-warmed complete cell culture medium to reach the final desired volume and concentration.
-
Gently mix the final solution by inverting the container several times.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells. The solution should be clear.
-
Add the final working solution to your cells immediately after preparation.[4]
Protocol 3: General Protocol for Cell Treatment with this compound
Materials:
-
Cultured cells in the logarithmic growth phase
-
Complete cell culture medium
-
This compound working solution (prepared as in Protocol 2)
-
Vehicle control medium (containing the same final concentration of DMSO as the this compound working solution)
Procedure:
-
Seed cells in the appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
On the day of treatment, prepare the this compound working solutions and a vehicle control as described in Protocol 2.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with your downstream assays (e.g., viability assay, western blotting).
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound action on the HSP90 chaperone cycle.
Caption: Inhibition of Src family kinase signaling by this compound.
Caption: A typical workflow for treating cultured cells with this compound.
References
- 1. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling of v-Src and BCR-ABL tyrosine kinases with [14C]herbimycin A and its use in the elucidation of the kinase inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. usbio.net [usbio.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Herbimycin C
Welcome to the Technical Support Center for Herbimycin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and troubleshooting issues that may arise during experimentation with this compound. While batch-to-batch variability of a compound can be a concern, inconsistent experimental outcomes with this compound are often rooted in experimental design, compound handling, or biological variables. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzoquinone ansamycin (B12435341) antibiotic isolated from Streptomyces hygroscopicus.[1][2] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (HSP90).[3][4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways.[3][5] By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitination and proteasomal degradation of these client proteins.[6] This ultimately results in the inhibition of cell growth, proliferation, and survival in cancer cells.[3][7]
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintaining the activity of this compound.
-
Solid Form: Store lyophilized powder at -20°C for long-term stability.[1][]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as DMSO, methanol, or ethanol.[1][] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[9]
-
Light Sensitivity: this compound, like other ansamycin antibiotics, is light-sensitive.[10] Protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[10]
-
Aqueous Solutions: The stability of this compound in aqueous solutions is limited.[10] It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before each experiment and avoid long-term storage in aqueous solutions.[10]
Q3: My experimental results with this compound are inconsistent. Could this be due to batch-to-batch variability?
While variations between manufacturing batches of any chemical compound can occur, inconsistent results with HSP90 inhibitors like this compound are frequently traced back to experimental variables. The cellular environment, including the expression levels of HSP90, its co-chaperones, and client proteins, can significantly influence the cellular response to HSP90 inhibition.[11] Before concluding that batch-to-batch variability is the cause, it is crucial to systematically evaluate and standardize your experimental protocol.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions:
-
Inconsistent Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culturing.[12]
-
Cell Density: Ensure consistent cell seeding density across all experiments, as this can affect growth rates and drug response.
-
-
Variability in Compound Preparation and Dosing:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in culture media for each experiment from a properly stored stock solution.[10]
-
Solvent Concentration: Maintain a consistent and low final concentration of the organic solvent (e.g., DMSO, typically <0.5%) in all wells, including vehicle controls.[12]
-
-
Assay-Specific Issues:
-
MTT Assay Interference: Benzoquinone-containing compounds can interfere with MTT assays by directly reducing the MTT reagent, leading to inaccurate viability readings. Include a "no-cell" control for each this compound concentration to subtract the background absorbance.[12]
-
Alternative Assays: Consider using viability assays less prone to chemical interference, such as the Sulforhodamine B (SRB) or CellTiter-Glo® assays.[12]
-
Issue 2: Loss of this compound Activity
Possible Causes and Solutions:
-
Improper Storage:
-
Degradation in Experimental Media:
-
Time-Course Experiment: If you suspect instability in your specific cell culture medium, perform a time-course experiment to assess how long the compound remains active.
-
-
Confirmation of On-Target Activity:
-
Western Blotting: A reliable way to confirm the biological activity of this compound is to perform a western blot for known HSP90 client proteins (e.g., HER2, Raf-1, AKT). A decrease in the levels of these proteins upon treatment indicates that this compound is active and engaging its target.[13]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₀N₂O₉ | [][14] |
| Molecular Weight | 560.64 g/mol | [][14] |
| Appearance | Crystalline Powder | [] |
| Purity | >98% by HPLC | [][14] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform. Limited water solubility. | [1][] |
| Storage | -20°C | [1][] |
| CAS Number | 91700-92-4 | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
-
Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known HSP90 client protein (e.g., HER2, Raf-1, AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin, GAPDH). A reduction in the client protein level in this compound-treated samples compared to the control indicates on-target activity.
Visualizations
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. discofinechem.com [discofinechem.com]
- 3. Herbimycin - Wikipedia [en.wikipedia.org]
- 4. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scbt.com [scbt.com]
Troubleshooting unexpected morphological changes in cells treated with Herbimycin C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for troubleshooting unexpected morphological changes in cells treated with Herbimycin C. This document is structured to provide clear answers to common issues, detailed experimental protocols, and visual aids to understand the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, an ansamycin (B12435341) antibiotic, functions as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cell growth, division, and survival. By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins.
Q2: Is it normal to observe morphological changes in cells after this compound treatment?
A2: The morphological response to this compound is highly cell-type specific. While some cell lines exhibit minimal to no morphological changes at effective concentrations, others may undergo significant alterations.[1] These changes are typically linked to the cell's dependence on specific Hsp90 client proteins that are involved in maintaining cell structure and adhesion.
Q3: What are the key Hsp90 client proteins that influence cell morphology?
A3: Several Hsp90 client proteins are integral to maintaining the cellular cytoskeleton and adhesion. These include tyrosine kinases like Src and Bcr-Abl, which are involved in signaling pathways that regulate the actin cytoskeleton. Additionally, proteins that play a role in epithelial-mesenchymal transition (EMT), a process that fundamentally alters cell morphology, are also clients of Hsp90.
Q4: How does this compound compare to Herbimycin A in terms of activity?
A4: Both Herbimycin A and C are Hsp90 inhibitors with a similar mechanism of action. While direct comparative studies on their morphological effects are limited, their shared mechanism suggests they would induce similar, though potentially not identical, cellular responses. Any observed differences could be attributed to variations in potency and cell permeability.
Troubleshooting Guide: Unexpected Morphological Changes
This guide addresses specific morphological issues that may arise during experiments with this compound.
Issue 1: My cells are rounding up and detaching from the plate at a high rate.
-
Potential Cause 1: High Cytotoxicity. The observed concentration of this compound may be too high for your specific cell line, leading to apoptosis or necrosis.
-
Troubleshooting & Optimization:
-
Perform a Dose-Response Curve: Determine the IC50 value for your cell line using a cell viability assay (e.g., MTT assay). This will help you identify a concentration that inhibits Hsp90 without causing excessive cell death.
-
Reduce Treatment Duration: Shorter exposure times may be sufficient to observe the desired effect on Hsp90 client proteins without leading to widespread cell detachment.
-
-
Potential Cause 2: Disruption of Focal Adhesions. Inhibition of Hsp90 can lead to the degradation of client proteins, such as Src kinase, which are crucial for maintaining focal adhesions and cell attachment.
-
Troubleshooting & Optimization:
-
Analyze Cytoskeleton and Adhesion Proteins: Use immunofluorescence to visualize the actin cytoskeleton and key focal adhesion proteins (e.g., vinculin, paxillin). A disorganized actin structure or a reduction in focal adhesions can confirm this as the cause.
-
Use Coated Cultureware: For highly sensitive cell lines, using culture vessels coated with extracellular matrix proteins (e.g., collagen, fibronectin) may improve cell attachment.
-
Issue 2: The cells have changed from an epithelial (cobblestone) to a mesenchymal (spindle-like) morphology, or vice-versa.
-
Potential Cause: Reversal or Induction of Epithelial-Mesenchymal Transition (EMT). Hsp90 inhibition can interfere with the signaling pathways that maintain either the epithelial or mesenchymal state. In some cancer cells, like anaplastic thyroid carcinoma, Hsp90 inhibitors can reverse EMT, leading to a more epithelial phenotype.
-
Troubleshooting & Optimization:
-
Analyze EMT Markers: Perform western blotting or immunofluorescence for key EMT markers. A reversal of EMT would be indicated by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., N-cadherin, Vimentin).
-
Cell Migration/Invasion Assays: Functional assays, such as a wound-healing or transwell invasion assay, can confirm a change in the migratory and invasive potential of the cells, which is characteristic of an EMT shift.
-
Issue 3: I am not observing any morphological changes, even at high concentrations.
-
Potential Cause 1: Cell Line Insensitivity. Your cell line may not be highly dependent on Hsp90 client proteins for maintaining its morphology. This has been observed in some colon and renal cancer cell lines.[1]
-
Troubleshooting & Optimization:
-
Confirm Hsp90 Inhibition: Before concluding that there is no effect, verify that this compound is inhibiting Hsp90 in your cells. This can be done by performing a western blot to check for the degradation of known Hsp90 client proteins (e.g., Akt, Raf-1) or the induction of Hsp70, a classic hallmark of Hsp90 inhibition.
-
-
Potential Cause 2: Compound Inactivity. The this compound stock solution may have degraded.
-
Troubleshooting & Optimization:
-
Proper Stock Solution Handling: Ensure that this compound is stored correctly, typically at -20°C or -80°C in an appropriate solvent like DMSO, and avoid repeated freeze-thaw cycles.
-
Test on a Sensitive Cell Line: If possible, test the compound on a cell line known to be sensitive to Hsp90 inhibitors to confirm its activity.
-
Data Presentation
Table 1: Example IC50 Values for Hsp90 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hsp90 Inhibitor | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | Dihydroherbimycin A | 5.2 |
| A549 | Lung Cancer | Dihydroherbimycin A | 12.5 |
| HCT116 | Colon Cancer | Dihydroherbimycin A | 6.8 |
| PC-3 | Prostate Cancer | Dihydroherbimycin A | 15.3 |
Disclaimer: The IC50 values presented are for illustrative purposes. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Table 2: Quantitative Morphological Analysis Parameters
| Parameter | Description |
| Area | The total area of the cell in square micrometers. |
| Perimeter | The length of the cell's outer boundary. |
| Circularity | A measure of roundness (a value of 1.0 indicates a perfect circle). |
| Aspect Ratio | The ratio of the major axis to the minor axis of the cell. |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol outlines the steps for a 96-well plate-based MTT assay to measure cell viability following treatment with this compound.
-
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle (DMSO) and no-treatment controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
2. Immunofluorescence Staining for Actin Cytoskeleton
This protocol describes the staining of F-actin to visualize the actin cytoskeleton.
-
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (B8060827)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
-
Methodology:
-
Fixation: Gently wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA for 1 hour.
-
Phalloidin Staining: Incubate with fluorescently-conjugated phalloidin (diluted in blocking buffer) for 1 hour at room temperature.
-
Nuclear Staining: Wash cells three times with PBS and incubate with DAPI solution for 5 minutes.
-
Mounting: Wash cells twice with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
3. Western Blot for EMT Markers
This protocol is for assessing the expression levels of epithelial and mesenchymal markers.
-
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Methodology:
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the bands using an imaging system.
-
Visualizations
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins that regulate the cytoskeleton, cell adhesion, and EMT, resulting in morphological changes.
Caption: A logical workflow for troubleshooting unexpected morphological changes in cells treated with this compound.
Caption: Logical relationships between observed morphological changes, their potential causes, and suggested solutions.
References
Technical Support Center: Herbimycin C Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to confirm Herbimycin C target engagement in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its mechanism of action?
This compound is a benzoquinone ansamycin (B12435341) antibiotic that primarily targets Heat Shock Protein 90 (Hsp90).[1][2] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its intrinsic ATPase activity.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[1][3] Many of these client proteins are crucial for cancer cell survival and proliferation, including various kinases and transcription factors.[1]
Q2: What are the main approaches to confirm that this compound is engaging Hsp90 in my cells?
There are two primary categories of methods to confirm Hsp90 engagement by this compound in a cellular context:
-
Indirect Methods: These assays measure the downstream consequences of Hsp90 inhibition. The most common indirect method is monitoring the degradation of known Hsp90 client proteins via Western blotting.[4]
-
Direct Methods: These techniques directly measure the physical interaction between this compound and the Hsp90 protein. The Cellular Thermal Shift Assay (CETSA) is a key example of a direct method.[4][5]
Q3: Which Hsp90 client proteins are reliable biomarkers for confirming this compound target engagement?
Several Hsp90 client proteins are known to be sensitive to Hsp90 inhibition and can serve as reliable biomarkers for target engagement. These include:
-
HER2 (ErbB2): A receptor tyrosine kinase often overexpressed in breast cancer.[6][7]
-
Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.[3]
-
c-Raf: A serine/threonine-specific protein kinase involved in the MAPK/ERK signaling pathway.[3]
-
p60v-src: A viral oncogene product and a tyrosine kinase.[8]
-
BCR-ABL: A fusion protein with tyrosine kinase activity associated with chronic myelogenous leukemia.[8][9]
A decrease in the cellular levels of these proteins following this compound treatment is a strong indicator of Hsp90 engagement.
Q4: How does the Cellular Thermal Shift Assay (CETSA) work to demonstrate target engagement?
CETSA is based on the principle of ligand-induced thermal stabilization.[5][10] When this compound binds to Hsp90, it stabilizes the protein's structure.[4] This increased stability makes the Hsp90-Herbimycin C complex more resistant to heat-induced denaturation and aggregation.[4][5] By heating cell lysates or intact cells to various temperatures, a shift in the melting temperature (Tm) of Hsp90 can be observed in the presence of this compound.[4] The amount of soluble Hsp90 remaining at each temperature is typically quantified by Western blotting. An increase in the amount of soluble Hsp90 at higher temperatures in treated versus untreated cells confirms target engagement.[6][10]
Troubleshooting Guides
Problem 1: No degradation of Hsp90 client proteins is observed by Western blot after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | Purchase this compound from a reputable supplier. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and store them properly (aliquoted at -80°C for long-term storage).[11] |
| Suboptimal Treatment Conditions | Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal concentration and duration for observing client protein degradation in your specific cell line.[3][6] |
| Cell Line Insensitivity | Different cell lines can have varying sensitivity to Hsp90 inhibitors due to differences in Hsp90 expression, client protein dependency, or drug efflux mechanisms.[11] Consider testing a different, more sensitive cell line as a positive control. |
| Issues with Western Blot Protocol | Ensure complete cell lysis with a buffer containing protease and phosphatase inhibitors.[6] Accurately quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading.[3] Validate the specificity of your primary antibodies and use a reliable loading control (e.g., GAPDH, β-actin).[6] |
| Rapid Protein Turnover | The degradation kinetics of different client proteins can vary. Some may degrade and then recover. A time-course experiment is crucial to capture the optimal degradation window.[6] |
Problem 2: No thermal shift is observed in the Cellular Thermal Shift Assay (CETSA).
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | Increase the concentration of this compound and/or the incubation time before heating to ensure sufficient target binding. An isothermal dose-response CETSA (ITDR-CETSA) can help determine the optimal concentration.[5][6] |
| Incorrect Temperature Range | The optimal temperature range for protein denaturation can be cell-line specific. Optimize the temperature gradient (e.g., 40-70°C) to properly capture the melting curve of Hsp90 in your system.[6] |
| Poor Cell Permeability | While this compound is generally cell-permeable, issues can arise. If possible, use a positive control compound known to engage an intracellular target. |
| Issues with Sample Processing | Ensure complete cell lysis after the heat treatment (e.g., via freeze-thaw cycles).[6] Centrifuge at a high speed (e.g., 20,000 x g) to effectively pellet aggregated proteins and separate the soluble fraction.[6] |
| High Variability in Western Blot Results | Carefully quantify and normalize protein samples before loading.[3] Optimize antibody concentrations and incubation times to reduce background and increase signal-to-noise ratio. |
Quantitative Data Summary
The efficacy of Hsp90 inhibitors can be quantified by measuring the degradation of client proteins. While specific degradation percentages for this compound can be highly dependent on the cell line and experimental conditions, the following table provides representative data for the well-studied Hsp90 inhibitor 17-AAG (a derivative of the same ansamycin family as this compound) to serve as a general reference.
| Inhibitor | Client Protein | Cell Line | Concentration | Time (h) | Approx. Degradation (%) |
| 17-AAG | Her2 | BT-474 | 100 nM | 24 | ~80%[3] |
| 17-AAG | Akt | HL-60 | 500 nM | 48 | ~60-70%[3] |
| 17-AAG | c-Raf | HL-60 | 500 nM | 48 | ~50-60%[3] |
Note: This data is consolidated from multiple sources and should be used as a general guide.[3] Researchers should determine the specific efficacy in their experimental system.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol provides a method for indirectly measuring this compound target engagement by quantifying the degradation of Hsp90 client proteins.[3][6]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, SK-Br-3, or another appropriate cell line) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a specific Hsp90 client protein (e.g., HER2, Akt, c-Raf) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Compare protein levels in treated samples to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a direct method to confirm this compound binding to Hsp90.[4][6]
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of this compound or a vehicle control for 1-2 hours.
-
-
Heating Step:
-
Harvest and resuspend cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by performing three freeze-thaw cycles (liquid nitrogen followed by thawing at room temperature).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the levels of soluble Hsp90 by Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Plot the quantified band intensity of soluble Hsp90 against the corresponding temperature for both this compound-treated and vehicle control samples to visualize the thermal shift.
-
Visualizations
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to client protein degradation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical guide for troubleshooting target engagement experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of herbimycin A, an antagonist of tyrosine kinase, on bcr/abl oncoprotein-associated cell proliferations: abrogative effect on the transformation of murine hematopoietic cells by transfection of a retroviral vector expressing oncoprotein P210bcr/abl and preferential inhibition on Ph1-positive leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the Impact of Herbimycin C on Non-HSP90 Client Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of Herbimycin C, a potent inhibitor of Heat Shock Protein 90 (HSP90). The information herein is designed to help researchers interpret their experimental results accurately and develop strategies to mitigate the impact of this compound on non-HSP90 client proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a benzoquinone ansamycin (B12435341) antibiotic that primarily functions as an inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity. This leads to the proteasomal degradation of a wide range of HSP90 client proteins, many of which are crucial for tumor cell survival and proliferation.[2]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is attributed to its benzoquinone moiety, which can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This can affect various cellular components and signaling pathways independent of HSP90 inhibition. Additionally, while this compound shows selectivity for HSP90, it may interact with other ATP-binding proteins, including some kinases, although comprehensive quantitative data on this is limited.
Q3: Why am I observing cellular effects that are inconsistent with the known HSP90 client protein degradation profile?
This could be due to the off-target effects of this compound. The induction of ROS can trigger a variety of cellular responses, including apoptosis and activation of stress-related signaling pathways, which may not be directly linked to the degradation of specific HSP90 client proteins. It is crucial to assess both on-target and off-target effects in your experimental system.
Q4: How can I confirm that the observed effects in my experiment are due to HSP90 inhibition?
To confirm on-target activity, you should perform a dose-response experiment and monitor the degradation of well-established and sensitive HSP90 client proteins, such as HER2, Raf-1, or Akt, using Western blotting. A corresponding decrease in the levels of these proteins with increasing concentrations of this compound would indicate on-target HSP90 inhibition.
Q5: What are the initial steps to identify and characterize the off-target effects of this compound in my cell line?
A good starting point is to measure the induction of reactive oxygen species (ROS) upon this compound treatment. You can use fluorescent probes like DCFDA for this purpose. Additionally, performing a broader proteomic analysis could help identify changes in protein expression that are not associated with known HSP90 clients.
Troubleshooting Guides
Problem 1: High levels of cell death observed at concentrations that do not cause significant degradation of my HSP90 client protein of interest.
-
Possible Cause: This is likely due to off-target cytotoxicity, primarily mediated by ROS production.
-
Troubleshooting Steps:
-
Measure ROS levels: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). A significant increase in ROS at the tested this compound concentrations would support this hypothesis.
-
Co-treatment with an antioxidant: Perform experiments where cells are co-treated with this compound and an antioxidant like N-acetylcysteine (NAC) or Vitamin C. A rescue of cell viability in the presence of the antioxidant would indicate that the observed cytotoxicity is at least partially ROS-mediated.
-
Dose-response analysis: Conduct a careful dose-response curve for both cell viability and the degradation of your target HSP90 client protein. This will help you identify a concentration window where you observe on-target effects with minimal off-target toxicity.
-
Problem 2: Inconsistent results or loss of this compound activity over time.
-
Possible Cause: this compound can be unstable, particularly in solution and when exposed to light.
-
Troubleshooting Steps:
-
Fresh stock solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment.
-
Proper storage: Store the stock solution in small aliquots at -20°C or -80°C and protect it from light.
-
Vehicle control: Always include a vehicle control (e.g., DMSO alone) in your experiments to ensure that the solvent is not contributing to the observed effects.
-
Problem 3: Difficulty in interpreting Western blot results for HSP90 client proteins.
-
Possible Cause: Suboptimal experimental conditions for Western blotting can lead to ambiguous results.
-
Troubleshooting Steps:
-
Loading control: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Antibody validation: Ensure your primary antibodies are specific and validated for the detection of your target proteins.
-
Time-course experiment: The degradation of different HSP90 client proteins can occur at different rates. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the degradation of your protein of interest.
-
Data Presentation
Table 1: Illustrative IC50 Values of Herbimycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | ~10 |
| SK-BR-3 | Breast Cancer | ~20 |
| A431 | Epidermoid Carcinoma | ~50 |
| PC-3 | Prostate Cancer | ~100 |
Note: IC50 values can vary depending on the cell line and experimental conditions. This table provides approximate values based on available literature.
Table 2: Template for Off-Target Kinase Profiling of this compound (IC50 in µM)
| Kinase | IC50 (µM) |
| Src | ~0.1 |
| Abl | ~0.5 |
| EGFR | >10 |
| PDGFR | >10 |
| PI3K | Data not readily available |
| Akt/PKB | Data not readily available |
| MEK1 | Data not readily available |
| ERK2 | Data not readily available |
Note: Comprehensive, publicly available kinase screening data for this compound is limited. The values for Src and Abl are approximations from the literature. This table serves as a template for researchers to populate with their own experimental data.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for a 96-well plate-based MTT assay to measure cell viability following treatment with this compound.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol describes the steps to assess the degradation of HSP90 client proteins in response to this compound treatment.
Materials:
-
This compound
-
Target cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Target cell line
-
DCFDA (prepare a stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well black-walled plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFDA Staining:
-
Remove the treatment medium and wash the cells with pre-warmed HBSS or PBS.
-
Add 100 µL of working solution of DCFDA (e.g., 5-10 µM in HBSS) to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells with HBSS or PBS.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.
Mandatory Visualizations
Caption: Mechanism of HSP90 inhibition by this compound, leading to client protein degradation.
Caption: Off-target effect of this compound through the induction of Reactive Oxygen Species (ROS).
Caption: Logical workflow for mitigating the off-target effects of this compound.
References
- 1. A kinase inhibitor screen identifies signaling pathways regulating mucosal growth during otitis media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
Validation & Comparative
Herbimycin C vs. Herbimycin A: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Herbimycin C and Herbimycin A, two benzoquinone ansamycin (B12435341) antibiotics known for their potent anti-tumor activities. Both compounds are products of Streptomyces hygroscopicus and share a common mechanism of action by inhibiting key cellular signaling pathways. This document outlines their known biological activities, mechanisms of action, and relevant experimental protocols to facilitate further research and drug development.
Overview and Mechanism of Action
Herbimycin A is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90) and Src family tyrosine kinases.[1][2][3] By binding to the ATP-binding pocket of Hsp90, Herbimycin A disrupts the chaperone's function, leading to the degradation of a wide array of client proteins, many of which are crucial for cancer cell survival and proliferation.[4][5] Its inhibition of Src kinases, key regulators of cell growth, differentiation, and survival, also contributes significantly to its anti-cancer effects.[2][6]
This compound is described as a minor analog of the herbimycin complex.[7] Like Herbimycin A, it is known to act as a Src family kinase inhibitor and demonstrates cytotoxic effects against leukemia cell lines. However, detailed, direct comparative studies quantifying the inhibitory potency of this compound against Hsp90 and specific kinases relative to Herbimycin A are limited in publicly available literature. A 1988 study did demonstrate that both Herbimycin A and C exhibit strong cytotoxic activity against P-388 and KB lymphocytic leukemia cells.
Comparative Data
| Feature | This compound | Herbimycin A |
| Molecular Formula | C29H40N2O9 | C30H42N2O9 |
| Molecular Weight | 560.64 g/mol | 574.7 g/mol [1] |
| Primary Targets | Src family kinases | Hsp90, Src family kinases[1][4] |
| Known Biological Activity | Cytotoxic against P-388 and KB lymphocytic leukemia cells. | Potent inhibitor of Hsp90, leading to degradation of client proteins (e.g., v-Src, Bcr-Abl, Raf-1).[5] Inhibits angiogenesis and demonstrates anti-tumor properties.[5][8] |
| IC50/Binding Affinity | Data not available | Data available for specific Hsp90 binding and various cell lines. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of the herbimycin family and to provide a framework for future comparative studies, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to directly compare the efficacy of this compound and Herbimycin A. These protocols are based on established methods for studying Hsp90 and Src kinase inhibitors.
Hsp90 Competitive Binding Assay
This assay determines the ability of a compound to bind to the Hsp90 ATP pocket, measured by its ability to displace a fluorescently labeled probe.
-
Materials:
-
Recombinant human Hsp90α protein
-
FITC-labeled Geldanamycin (or other suitable fluorescent probe)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml BSA)
-
Herbimycin A and this compound
-
384-well microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of Herbimycin A and this compound in assay buffer.
-
In a microplate, add Hsp90α protein to each well.
-
Add the serially diluted compounds to the wells.
-
Add the FITC-labeled probe to all wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculate IC50 values by plotting the decrease in fluorescence polarization against the log of the inhibitor concentration.
-
In Vitro Src Kinase Assay
This assay measures the direct inhibitory effect of the compounds on Src kinase activity.
-
Materials:
-
Recombinant active Src kinase
-
Kinase buffer
-
ATP
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Herbimycin A and this compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of Herbimycin A and this compound.
-
Add Src kinase, the peptide substrate, and the test compounds to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
-
Cellular Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., HT29 colon cancer, K562 leukemia)
-
Cell culture medium and supplements
-
Herbimycin A and this compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Herbimycin A and this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the IC50, the concentration that inhibits cell growth by 50%, for each compound.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This method is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins and inhibition of Src phosphorylation.
-
Materials:
-
Cancer cell line
-
Herbimycin A and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-Akt, anti-Cdk4, anti-p-Src, anti-Src, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with Herbimycin A and this compound at various concentrations for a set time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of client proteins and phosphorylated Src, normalized to a loading control like β-actin.
-
Conclusion
Both Herbimycin A and this compound are promising ansamycin antibiotics with anti-tumor properties, acting through the inhibition of key cellular signaling pathways. While Herbimycin A is well-documented as a potent inhibitor of both Hsp90 and Src kinases, there is a notable lack of direct, quantitative comparative data for this compound. The experimental protocols provided herein offer a clear framework for researchers to conduct such comparative studies. Elucidating the relative potencies and potential subtle mechanistic differences between these two compounds will be invaluable for the strategic development of next-generation targeted cancer therapies.
References
- 1. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Herbimycin A, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of cytoplasmic protein tyrosine kinases by herbimycin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Powerful antiangiogenic activity of herbimycin A (named angiostatic antibiotic) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Herbimycin C and Geldanamycin in HSP90 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two ansamycin (B12435341) antibiotics, Herbimycin C and Geldanamycin (B1684428), as inhibitors of Heat Shock Protein 90 (HSP90). This analysis is supported by available experimental data to inform research and drug development decisions.
Introduction to HSP90 and its Inhibition
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[1] Many of these client proteins are critical signaling molecules, including protein kinases and transcription factors, that are often implicated in the development and progression of cancer.[1] Consequently, HSP90 has emerged as a key therapeutic target in oncology.
Both this compound and Geldanamycin belong to the ansamycin class of natural products and function as HSP90 inhibitors.[2][3] They exert their effects by binding to the N-terminal ATP-binding pocket of HSP90, which is crucial for its chaperone activity.[2][3] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[2] This targeted degradation of oncoproteins forms the basis of their anticancer potential.[2]
Comparative Performance: this compound vs. Geldanamycin
A critical distinction between this compound and Geldanamycin lies in their biological activity despite their similar binding affinities to HSP90.
Binding Affinity to HSP90
Experimental data from a FITC-labeled geldanamycin displacement assay indicates that this compound binds to the N-terminal domain of HSP90α with an affinity comparable to that of Geldanamycin and the well-studied analog, Herbimycin A. This suggests that both molecules are capable of engaging the primary drug-binding site on HSP90.
Cytotoxicity and Inhibitory Potency
While both compounds bind to HSP90, their cytotoxic effects differ significantly. Geldanamycin is a potent cytotoxic agent in various cancer cell lines. In contrast, studies have shown that this compound and its related analogs, Herbimycins D-F, do not exhibit significant cytotoxicity in A549 lung cancer cells at concentrations at or below 10 μM. For comparison, Geldanamycin and Herbimycin A show an IC50 for cytotoxicity in A549 cells of 0.15 μM. This suggests that while this compound can bind to HSP90, it does not translate into a potent cytotoxic response in this cell line, a key differentiator from Geldanamycin.
Table 1: Quantitative Comparison of Geldanamycin's HSP90 Inhibition and Cytotoxicity
| Parameter | Geldanamycin | Reference(s) |
| Binding Affinity (Kd) | ~0.03 µM to 1 µM (time-dependent) | [4] |
| IC50 (HSP90 ATPase Assay) | Varies by assay conditions | [5] |
| IC50 (Cytotoxicity, A549 cells) | 0.15 µM | |
| IC50 (Cytotoxicity, H1975 cells) | 1.258 - 6.555 nM (for 17-AAG, a derivative) | [6] |
| IC50 (Cytotoxicity, H1437 cells) | 1.258 - 6.555 nM (for 17-AAG, a derivative) | [6] |
| IC50 (Cytotoxicity, H1650 cells) | 1.258 - 6.555 nM (for 17-AAG, a derivative) | [6] |
Note: The binding affinity of Geldanamycin can be time-dependent, with longer equilibration times resulting in lower Kd values.[4] IC50 values for cytotoxicity are cell-line dependent.
Effects on HSP90 Client Proteins
The inhibition of HSP90 by ansamycins leads to the degradation of a suite of client proteins critical for cancer cell survival and proliferation. Key client proteins include:
-
HER2 (ErbB2): A receptor tyrosine kinase often overexpressed in breast cancer.
-
Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.
-
Raf-1: A serine/threonine kinase involved in the MAPK/ERK signaling pathway.
-
v-Src: An oncogenic tyrosine kinase.[7]
-
Mutant p53: A tumor suppressor protein that, when mutated, can gain oncogenic functions.[8]
Geldanamycin has been extensively shown to induce the degradation of these and other client proteins.[2][8] While it is expected that this compound, due to its binding to HSP90, would also promote the degradation of these client proteins, direct comparative studies quantifying this effect against Geldanamycin are limited. The lack of significant cytotoxicity for this compound at concentrations where Geldanamycin is active suggests that the extent or kinetics of client protein degradation may differ between the two compounds.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
HSP90 Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a test compound to HSP90 by measuring its ability to displace a fluorescently labeled HSP90 inhibitor, such as FITC-Geldanamycin.
Materials:
-
Purified recombinant human HSP90α
-
FITC-labeled Geldanamycin
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT
-
Test compounds (this compound and Geldanamycin)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Geldanamycin) in the assay buffer.
-
In the wells of the 384-well plate, add the assay buffer, a fixed concentration of HSP90α, and a fixed concentration of FITC-labeled Geldanamycin.
-
Add the serially diluted test compounds to the appropriate wells. Include control wells with no inhibitor (for maximum polarization) and wells with no HSP90α (for minimum polarization).
-
Incubate the plate at room temperature for 2-3 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for the HSP90 Competitive Binding Assay.
Western Blot Analysis of HSP90 Client Protein Degradation
This technique is used to qualitatively and quantitatively assess the degradation of specific HSP90 client proteins following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., SKBR3, MCF7, A549)
-
Cell culture medium and supplements
-
Test compounds (this compound and Geldanamycin)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for HSP90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound, Geldanamycin, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and then incubate with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of the client proteins to the loading control to determine the extent of degradation.
Caption: Workflow for Western Blot Analysis.
Signaling Pathway of HSP90 Inhibition
Both this compound and Geldanamycin function by interrupting the HSP90 chaperone cycle. The diagram below illustrates the general mechanism of action.
Caption: Mechanism of HSP90 Inhibition by this compound and Geldanamycin.
Summary and Conclusion
This compound and Geldanamycin are both ansamycin-based inhibitors that target the N-terminal ATP-binding pocket of HSP90. While they exhibit similar binding affinities to HSP90α, their downstream biological effects appear to be markedly different. Geldanamycin is a potent cytotoxic agent that effectively induces the degradation of HSP90 client proteins, leading to cancer cell death. In contrast, this compound shows significantly lower cytotoxicity, suggesting that its binding to HSP90 does not efficiently trigger the same cascade of events leading to cell death, at least in the cell lines tested so far.
This key difference makes the comparative study of these two molecules particularly interesting. Further research is warranted to elucidate the precise molecular mechanisms underlying the differential activities of this compound and Geldanamycin. Specifically, quantitative, head-to-head comparisons of their effects on the degradation of a panel of HSP90 client proteins and their impact on various signaling pathways would be highly valuable. The experimental protocols provided in this guide offer a framework for conducting such investigations. Understanding why two compounds with similar target engagement have divergent cellular outcomes could provide crucial insights into the complex biology of HSP90 and aid in the design of more effective and selective HSP90-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Herbimycin C and Other Ansamycin Antibiotics: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Herbimycin C and other prominent ansamycin (B12435341) antibiotics, namely Geldanamycin and its derivative 17-AAG (Tanespimycin). All three compounds are benzoquinone ansamycins that function as potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous oncogenic client proteins.[1] This inhibition leads to the degradation of these client proteins, disrupting key signaling pathways involved in tumor growth, proliferation, and survival.
This analysis focuses on their mechanism of action, comparative cytotoxicity, and the experimental protocols used to evaluate their efficacy. While direct head-to-head comparative data across a wide range of conditions is limited in the existing literature, this guide synthesizes the available quantitative data to provide a valuable resource for researchers in the field of oncology and drug development.
Mechanism of Action: Hsp90 Inhibition
This compound, Geldanamycin, and 17-AAG share a common mechanism of action by binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[2] This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for the proper folding and stabilization of its client proteins.[2] Consequently, the client proteins become destabilized, ubiquitinated, and targeted for degradation by the proteasome.[2]
Key oncogenic client proteins of Hsp90 that are affected by these ansamycin antibiotics include:
-
Receptor Tyrosine Kinases: HER2
-
Serine/Threonine Kinases: Akt, Raf-1
-
Transcription Factors: Mutant p53
-
Fusion Proteins: Bcr-Abl
The degradation of these proteins disrupts downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3]
Comparative Cytotoxicity
The cytotoxic efficacy of ansamycin antibiotics is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the available data for Herbimycin A (a close analog of this compound), Geldanamycin, and 17-AAG. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Ansamycin Antibiotics
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Herbimycin A | FRO | Anaplastic Thyroid Carcinoma | Induces cell death | [3] |
| B-CLL | B-Chronic Lymphocytic Leukemia | Induces apoptosis | [4] | |
| Geldanamycin | MCF-7 | Breast Adenocarcinoma | 82.50 µM | [2] |
| HeLa | Cervical Carcinoma | >200.00 µM | [2] | |
| HepG2 | Hepatocellular Carcinoma | 114.35 µM | [2] | |
| B-CLL | B-Chronic Lymphocytic Leukemia | 30-100 nM (induces apoptosis) | [4] | |
| HeLa | Cervical Carcinoma | Cytotoxic | [5] | |
| SiHa | Cervical Carcinoma | Cytotoxic | [5] | |
| 17-AAG (Tanespimycin) | LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25-45 nM | [6] |
| BT474, N87, SKOV3, SKBR3 | HER2-overexpressing cancers | 5-6 nM | [6] | |
| Ba/F3 (wild-type BCR-ABL) | Leukemia | 5.2 µM | [6] | |
| Ba/F3 (T315I BCR-ABL mutant) | Leukemia | 2.3 µM | [6] | |
| Ba/F3 (E255K BCR-ABL mutant) | Leukemia | 1.0 µM | [6] | |
| FRO | Anaplastic Thyroid Carcinoma | Induces cell death | [3] | |
| HeLa | Cervical Carcinoma | Cytotoxic | [5] | |
| SiHa | Cervical Carcinoma | Cytotoxic | [5] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ≤1 µM (GI50) | [7] |
Note: The data for Herbimycin A is included as a proxy for this compound due to the limited availability of specific data for this compound in comparative studies.
Experimental Protocols
The following are detailed protocols for key experiments used in the comparative analysis of ansamycin antibiotics.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
1. Cell Seeding:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound, Geldanamycin, and 17-AAG in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound, Geldanamycin, or 17-AAG for a specified time (e.g., 24 hours). Include a vehicle control.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by ansamycin antibiotics and a typical experimental workflow.
Conclusion
This compound, Geldanamycin, and 17-AAG are potent ansamycin antibiotics that exhibit significant anti-cancer activity by inhibiting Hsp90. While they share a common mechanism of action, their cytotoxic efficacy can vary depending on the specific compound and the cancer cell type. Geldanamycin, the parent compound, has shown significant toxicity, which has limited its clinical development.[8] Its derivative, 17-AAG, was developed to have a better toxicity profile while retaining potent Hsp90 inhibitory activity.[8]
The available data suggests that 17-AAG is a highly effective Hsp90 inhibitor across a range of cancer cell lines, often exhibiting nanomolar IC50 values.[6] Direct comparative data for this compound is less abundant, highlighting an area for future research. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
The continued investigation into the subtle differences in the biological activities and pharmacokinetic properties of these ansamycin antibiotics is crucial for the development of more effective and less toxic Hsp90-targeted cancer therapies. The visualizations provided offer a clear overview of the underlying molecular mechanisms and the experimental approaches used to elucidate them.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 17-Allylamino-17-demethoxygeldanamycin and Herbimycin A Induce Cell Death by Modulating β-Catenin and PI3K/AKT Signaling in FRO Anaplastic Thyroid Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Herbimycin C's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Herbimycin C, a potent tyrosine kinase inhibitor, across various cancer cell lines. By cross-validating its effects on key oncogenic signaling pathways, we aim to offer a clearer understanding of its therapeutic potential and cellular targets. This document summarizes key experimental data, outlines detailed protocols for replication, and visualizes the underlying molecular interactions.
This compound, and its well-studied analog Herbimycin A, are ansamycin (B12435341) antibiotics that have demonstrated significant anti-tumor activity. Their primary mechanism involves the inhibition of protein tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. This guide focuses on the comparative effects of Herbimycin on three central signaling cascades: MAPK/ERK, PI3K/Akt, and STAT3.
Data Presentation: Comparative Efficacy of Herbimycin
To understand the differential sensitivity of cancer cells to Herbimycin, we have compiled data on its growth-inhibitory effects and its impact on key signaling proteins across a range of cancer cell lines.
Table 1: Comparative Growth Inhibition by Herbimycin A (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, synthesized from multiple studies, illustrates the varied sensitivity of different cancer cell lines to Herbimycin A.
| Cell Line | Cancer Type | IC50 (approx. ng/mL) | Key Target(s) |
| C1 | Myeloid Leukemia | 20 | v-abl[1] |
| K562 | Chronic Myelogenous Leukemia | Highly sensitive | bcr-abl[2][3] |
| HT29 | Colon Adenocarcinoma | < 125 | pp60c-src[4] |
| Various Colon Tumor Lines | Colon Cancer | Significant inhibition at 125 ng/mL | pp60c-src[1][4] |
| Renal Carcinoma Lines (4 lines) | Renal Cell Carcinoma | * >30% inhibition at 500 ng/mL* | Protein Tyrosine Kinases[5] |
| M1 | Mouse Leukemia | > 100 (low sensitivity) | - |
Note: Data for Herbimycin A is often used as a proxy for this compound due to their structural and functional similarity. "Highly sensitive" indicates that it was among the most sensitive lines tested in the study[3].
Table 2: Comparative Inhibition of Key Signaling Pathways by Herbimycin
This table summarizes the observed effects of Herbimycin on the phosphorylation status of key proteins within the MAPK/ERK, PI3K/Akt, and STAT3 pathways in different cancer contexts. A reduction in phosphorylation indicates pathway inhibition.
| Pathway | Key Protein | Cancer Type / Cell Line | Observed Effect of Herbimycin |
| PI3K/Akt | p-Akt | Breast Cancer (HER2+) | Rapid inhibition of Akt activity[6] |
| p-Akt | Leukemia (bcr-abl+) | Reduction in phosphotyrosyl proteins[7][8] | |
| MAPK/ERK | p-ERK | Small Cell Lung Cancer | Pre-treatment p-ERK levels may predict resistance[9] |
| STAT3 | p-STAT3 (Tyr705) | Breast Cancer | Inhibition of STAT3 phosphorylation[10][11][12] |
| p-STAT3 (Tyr705) | Leukemia | - | |
| Src Family Kinases | p-pp60c-src | Colon Cancer (HT29) | Dose-dependent inactivation[4] |
| p-v-src | Rous Sarcoma Virus Transformed Cells | Irreversible inhibition[13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Herbimycin's Mode of Action on Oncogenic Signaling
Caption: this compound inhibits key tyrosine kinases like Src, JAK, and bcr-abl, blocking downstream signaling.
Cross-Validation Experimental Workflow
Caption: Workflow for cross-validating this compound's mechanism across different cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are foundational protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (Ser473), ERK (Thr202/Tyr204), and STAT3 (Tyr705), as well as antibodies for the total proteins and a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a specific kinase.
-
Immunoprecipitation: Lyse treated and untreated cells and immunoprecipitate the target kinase (e.g., Src) using a specific antibody conjugated to agarose (B213101) beads.
-
Washing: Wash the immunoprecipitated complex several times with lysis buffer and then with kinase assay buffer to remove detergents and inhibitors.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing a suitable substrate (e.g., enolase for Src) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding SDS sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific substrate antibody to determine the extent of substrate phosphorylation.
This guide provides a framework for understanding and further investigating the cross-cell line efficacy and mechanism of this compound. The provided data and protocols serve as a valuable resource for researchers aiming to build upon the existing knowledge of this promising anti-cancer agent.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Effects of herbimycin A derivatives on growth and differentiation of K562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of erythroid differentiation of K562 human leukemic cells by herbimycin A, an inhibitor of tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of herbimycin A on renal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of herbimycin A, an inhibitor of tyrosine kinase, on protein tyrosine kinase activity and phosphotyrosyl proteins of Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinity of Herbimycin C and Its Analogs to Heat Shock Protein 90 (HSP90)
For Immediate Release
This guide provides a detailed comparison of the binding affinity of Herbimycin C and its structural analogs to Heat Shock Protein 90 (HSP90), a critical molecular chaperone involved in the folding and stability of numerous client proteins essential for cell signaling and survival.[1][2][3] Many of these client proteins are oncoproteins, making HSP90 a key target in cancer therapy.[4][5] this compound, a benzoquinone ansamycin (B12435341) antibiotic, along with its analogs, inhibits HSP90 function by binding to its N-terminal ATP-binding pocket, leading to the degradation of these client proteins.[4][6] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HSP90 inhibitors.
Quantitative Comparison of Binding Affinity
The following table summarizes the available binding affinity data for Herbimycin A, Geldanamycin, and a prominent synthetic analog, 17-AAG, to provide a benchmark for the expected affinity of this compound and its direct analogs.
| Compound | Target | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference(s) |
| Herbimycin A | HSP90 | Not specified in provided context | Not specified in provided context | |
| Geldanamycin | HSP90α | Slow, tight binding kinetics | Ki = 10 nM | [] |
| HSP90β | Molecular Modeling | Kd = 1215 nM | [8] | |
| HSP90 | SPROX | Kd = 30 nM (at 24h) | [12] | |
| 17-AAG | HSP90α | Filter binding assay | Kd = 0.4 +/- 0.1 µM | [13] |
| EhHsp90 | Tryptophan fluorescence | Kd = 10.77 µM | [9] | |
| This compound, D, E, F | HSP90α | FITC-Geldanamycin Displacement | Comparable to Geldanamycin | [7][8][9] |
Note: The binding affinity of HSP90 inhibitors can vary depending on the specific HSP90 isoform, the assay conditions, and whether the protein is in a multichaperone complex. For instance, HSP90 in tumor cells exists in a high-affinity, complexed state, binding to inhibitors like 17-AAG with up to 100-fold greater affinity than the latent form found in normal cells.[14]
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for HSP90 Binding
This assay is a widely used method to determine the binding affinity of test compounds to HSP90 by measuring their ability to displace a fluorescently labeled ligand, such as FITC-Geldanamycin.
Materials:
-
Human recombinant HSP90α protein
-
FITC-labeled Geldanamycin (FITC-GM)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine growth globulin, 0.01% NP-40)
-
Test compounds (this compound and its analogs)
-
Control inhibitor (unlabeled Geldanamycin)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of HSP90α in the assay buffer at a final concentration of approximately 30-60 nM.
-
Prepare a solution of FITC-GM in the assay buffer at a final concentration of 1 nM.
-
Prepare serial dilutions of the test compounds and the unlabeled Geldanamycin control in the assay buffer.
-
In a 384-well microplate, add the HSP90α solution, the FITC-GM solution, and the serially diluted test compounds or control. The final volume in each well should be around 50 µL. Include wells with only HSP90α and FITC-GM (maximum polarization) and wells with only FITC-GM (minimum polarization).
-
Incubate the plate at 4°C overnight or at room temperature for a specified period (e.g., 3 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 480 nm) and emission (e.g., 535 nm) filters.
-
The data is analyzed by plotting the fluorescence polarization values against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe, can then be calculated using a suitable curve-fitting algorithm.
Below is a graphical representation of the experimental workflow.
Experimental workflow for the Fluorescence Polarization assay.
Signaling Pathways Affected by HSP90 Inhibition
Inhibition of HSP90 by this compound and its analogs disrupts the chaperone's function, leading to the degradation of a multitude of client proteins. This has a cascading effect on several critical signaling pathways that are often dysregulated in cancer.
1. The PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Akt is a key client protein of HSP90. Inhibition of HSP90 leads to the degradation of Akt, thereby inactivating this pro-survival pathway and promoting apoptosis in cancer cells.
Inhibition of the PI3K/Akt pathway by this compound.
2. The JAK/STAT Signaling Pathway:
The JAK/STAT pathway is essential for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Several components of this pathway, including the JAK kinases, are HSP90 client proteins. Herbimycin A has been shown to suppress the tyrosine phosphorylation of JAK2.[15]
Inhibition of the JAK/STAT pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Herbimycin - Wikipedia [en.wikipedia.org]
- 5. agscientific.com [agscientific.com]
- 6. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Herbimycins D-F, ansamycin analogues from Streptomyces sp. RM-7-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. dihydro-herbimycin A | C30H44N2O9 | CID 13491580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Geldanamycin | C29H40N2O9 | CID 5288382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Herbimycin C and Radicicol in Promoting HER2 Degradation
For Immediate Release
This guide provides a detailed side-by-side comparison of two prominent Hsp90 inhibitors, Herbimycin C and Radicicol (B1680498), with a specific focus on their efficacy in promoting the degradation of the HER2 oncoprotein. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences in the mechanism and potency of these molecules. All experimental data cited are presented for comparative analysis, alongside detailed methodologies for key assays.
Introduction
The Human Epidermal growth factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably a subset of aggressive breast cancers. Its overexpression leads to uncontrolled cell proliferation and survival. Both this compound, an ansamycin (B12435341) antibiotic, and Radicicol, a macrocyclic antifungal, target the Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including HER2. By inhibiting Hsp90, these compounds trigger the ubiquitin-proteasome pathway-mediated degradation of HER2, leading to the downregulation of its associated oncogenic signaling.
Mechanism of Action: Hsp90 Inhibition Leading to HER2 Degradation
This compound and Radicicol, despite their structural differences, share a common mechanism of action. They bind to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting its ATPase activity.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins.[3] Client proteins, like HER2, in their destabilized state, are recognized by the cell's quality control machinery. The C-terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, is then recruited to the Hsp90-client protein complex, leading to the polyubiquitination of HER2.[4][5] This polyubiquitin (B1169507) tag marks HER2 for degradation by the 26S proteasome.[3][4]
Quantitative Comparison of Efficacy
Direct comparative data for this compound is limited in the available literature. Therefore, data for the closely related and well-studied ansamycin, Herbimycin A, is used as a proxy. The HER2-positive breast cancer cell line SK-BR-3, known for its high HER2 expression, is a common model for such studies.[6]
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Radicicol | SK-BR-3 | Cytotoxicity | 3.64 nM | [7] |
| Radicicol | SK-BR-3 | Antiproliferative | 37.5 nM | [7] |
| Herbimycin A | Colon Tumor Lines | Growth Inhibition | >40% inhibition at 125 ng/mL | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the specific assay used.
Downstream Signaling Pathway Inhibition
The degradation of HER2 by this compound and Radicicol leads to the attenuation of downstream signaling pathways critical for cancer cell survival and proliferation, primarily the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways ultimately results in cell cycle arrest and apoptosis.[9]
Experimental Protocols
Western Blot for HER2 Degradation
This protocol is a standard method to qualitatively and semi-quantitatively assess the levels of HER2 protein in cells following treatment with Hsp90 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting the HSP90 chaperone destabilizes macrophage migration inhibitory factor and thereby inhibits breast tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SK-BR-3 for HER2 Inhibition Mechanism Studies [cytion.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Specificity of Herbimycin C: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a detailed comparison of the cytotoxic effects of Herbimycin C on tumor cells versus normal cells, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and specificity of Hsp90 inhibitors.
Executive Summary
This compound, a benzoquinone ansamycin (B12435341) antibiotic, demonstrates significant preferential cytotoxicity towards a range of cancer cell lines while exhibiting considerably lower toxicity to normal, non-transformed cells. This specificity is primarily attributed to the reliance of cancer cells on the molecular chaperone Heat Shock Protein 90 (Hsp90) for the stability and function of numerous oncoproteins that drive malignant growth. By inhibiting Hsp90, this compound triggers the degradation of these client proteins, leading to cell cycle arrest and apoptosis selectively in tumor cells. This guide presents key experimental findings that validate this specificity and provides detailed protocols for replication and further investigation.
Comparative Efficacy: Tumor Cells vs. Normal Cells
Experimental evidence consistently shows that Herbimycin A (a close analog of this compound) inhibits the growth of various cancer cell lines at concentrations that have minimal effect on normal cells. Below is a summary of key findings from comparative studies.
Table 1: Growth Inhibition of Colon Cancer Cell Lines vs. Normal Colonic Mucosa
| Cell Line Type | Cell Line | Herbimycin A Concentration | Growth Inhibition (%) |
| Tumor | Seven Colon Tumor Cell Lines | 125 ng/mL | > 40% |
| Normal | CCL239 (Normal Colonic Mucosa) | 125 ng/mL | 12% |
Data sourced from a study on the effect of Herbimycin A on human colon tumor cell lines.[1][2]
Table 2: Cytotoxicity in Leukemia Cell Lines vs. Normal Bone Marrow Cells
| Cell Line Type | Cell Line | Metric | Herbimycin A Concentration | Effect |
| Tumor | C1 (Mouse Myeloid Leukemia, high v-abl expression) | IC50 | ~20 ng/mL | 50% inhibition of growth |
| Tumor | M1 (Mouse Myeloid Leukemia) | - | 100 ng/mL | Scarcely affected |
| Normal | Normal Bone Marrow Cells | - | 100 ng/mL | Scarcely affected |
Data sourced from a study on the effect of Herbimycin A on myeloid leukemia cells.[3]
Mechanism of Specificity: The Hsp90 Chaperone Cycle
The selective action of this compound is rooted in its mechanism of inhibiting Hsp90. Cancer cells are often in a state of heightened cellular stress due to rapid proliferation and accumulation of mutated proteins. This makes them particularly dependent on Hsp90 to maintain the proper conformation and function of oncoproteins such as v-Src and Bcr-Abl. Normal cells, in contrast, do not typically overexpress or rely on these oncoproteins to the same extent.
Figure 1. Differential reliance on Hsp90 in normal versus tumor cells.
When this compound is introduced, it binds to the ATP-binding pocket of Hsp90, inhibiting its function. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, a process that disproportionately affects cancer cells.
Figure 2. this compound-induced degradation of oncogenic client proteins.
Experimental Protocols
To facilitate the validation and further exploration of this compound's specificity, detailed protocols for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability by measuring the metabolic activity of cells using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
This compound
-
Cancer cell lines (e.g., HT-29, C1) and normal cell lines (e.g., CCL239, normal bone marrow cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 ng/mL to 500 ng/mL) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Figure 3. Workflow for the MTT-based cell viability assay.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is for detecting the degradation of specific Hsp90 client proteins in response to this compound treatment.[4][5][6]
Materials:
-
This compound
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-v-Src, anti-Bcr-Abl, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities to determine the extent of protein degradation.
Conclusion
The compiled data and experimental methodologies presented in this guide strongly support the specificity of this compound for tumor cells over normal cells. This selectivity, driven by the unique dependence of cancer cells on Hsp90 for oncoprotein stability, positions this compound and other Hsp90 inhibitors as promising candidates for targeted cancer therapy. The provided protocols offer a foundation for researchers to further investigate and harness the therapeutic potential of this class of compounds.
References
- 1. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Profiles of Herbimycin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the benzoquinone ansamycin (B12435341) antibiotics: Herbimycin A, B, and C. While extensive data is available for Herbimycin A, information regarding the specific cytotoxic potencies of Herbimycin B and C is notably scarce in publicly accessible scientific literature. This document summarizes the existing data for Herbimycin A, outlines standard experimental protocols for cytotoxicity assessment, and illustrates the key signaling pathways affected by this class of compounds.
Data Presentation: Cytotoxic Activity of Herbimycin A
Despite a comprehensive literature search, quantitative cytotoxic data (IC50 values) for Herbimycin B and C remain largely unavailable, precluding a direct comparative analysis with Herbimycin A. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Herbimycin A across various cancer cell lines. This data highlights the potent anti-proliferative activity of Herbimycin A.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | ~0.1 | [1] |
| HT29 | Colon Adenocarcinoma | >0.125 µg/mL* | |
| B-CLL | B-Chronic Lymphocytic Leukemia | Induces apoptosis | [2] |
Concentration causing greater than 40% growth inhibition.
Note on Herbimycin B and C: Extensive searches did not yield specific IC50 values for Herbimycin B and C. These compounds are generally described as minor analogues within the herbimycin complex produced by Streptomyces hygroscopicus.[3] Without quantitative data, a direct comparison of their cytotoxic potency against Herbimycin A is not possible at this time.
Mechanism of Action: Targeting HSP90 and Src Kinase
Herbimycin A exerts its cytotoxic effects primarily through the inhibition of Heat Shock Protein 90 (HSP90) and Src family kinases.[4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By binding to the ATP-binding pocket of HSP90, Herbimycin A disrupts the chaperone's function, leading to the degradation of these client proteins.[5] This includes key signaling molecules like v-Src and Bcr-Abl, which are critical in certain cancers.[1]
Caption: Herbimycin A inhibits HSP90, leading to the degradation of client oncoproteins like Src kinase.
Experimental Protocols
Standard methodologies for assessing the cytotoxicity of compounds like the Herbimycins include the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the Herbimycin analogue and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of total cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and determine the IC50 from the dose-response curve.
Caption: A generalized workflow for determining the cytotoxicity of compounds using cell-based assays.
Conclusion
Herbimycin A is a potent cytotoxic agent against a variety of cancer cell lines, acting through the inhibition of HSP90 and subsequent degradation of key oncoproteins. While Herbimycin B and C are known analogues, a significant gap in the scientific literature exists regarding their specific cytotoxic profiles. Further research is required to isolate and evaluate these compounds to determine their IC50 values and elucidate any potential differences in their biological activity and mechanism of action compared to Herbimycin A. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Herbimycin - Wikipedia [en.wikipedia.org]
Assessing the Synergistic Effects of Herbimycin and its Analogs with Other Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The quest for more effective and less toxic cancer therapies has led to a significant interest in combination treatments. This guide provides a comparative analysis of the synergistic effects of Herbimycin A, a potent tyrosine kinase inhibitor and analog of Herbimycin C, with conventional chemotherapeutic agents. Due to a lack of available research on this compound, this guide will focus on the well-documented synergistic properties of Herbimycin A, offering valuable insights for researchers exploring the therapeutic potential of this class of compounds.
Herbimycin A has been shown to enhance the apoptotic effects of certain chemotherapeutic drugs, particularly in cancer cells where specific signaling pathways are dysregulated. This guide will delve into the experimental data supporting these synergistic interactions, provide detailed protocols for key assays, and visualize the underlying molecular mechanisms.
I. Synergistic Effects of Herbimycin A with Etoposide (B1684455) in Bcr-Abl-Positive Leukemia Cells
A key study has demonstrated the synergistic potential of combining Herbimycin A with the topoisomerase II inhibitor, etoposide, in Philadelphia chromosome-positive (Ph-positive) leukemia cells, which are characterized by the Bcr-Abl oncoprotein.[1][2][3]
Data Presentation
The following table summarizes the key findings from studies investigating the combination of Herbimycin A and etoposide in Bcr-Abl-positive leukemia cell lines.
| Cell Line | Treatment | Observation | Reference |
| K562 | Etoposide alone | Cytosolic vacuolation, but no significant nuclear condensation or DNA fragmentation. | [1] |
| Herbimycin A + Etoposide | Significant increase in nuclear apoptosis (condensation and fragmentation). | [1][2] | |
| TOM-1 | Etoposide alone | Limited induction of apoptosis. | [1] |
| Herbimycin A + Etoposide | Enhanced induction of nuclear apoptosis. | [1] | |
| KCL-22 | Etoposide alone | Minimal apoptotic response. | [1] |
| Herbimycin A + Etoposide | Increased sensitivity to etoposide-induced apoptosis. | [1] |
Note: Quantitative Combination Index (CI) and Dose Reduction Index (DRI) values were not explicitly provided in the primary literature. The synergy is described as a significant enhancement of apoptosis.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments used to assess the synergistic effects of Herbimycin A and etoposide.
A. Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of Herbimycin A and the chemotherapeutic agent (e.g., etoposide) alone and in combination at various ratios. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. This data can then be used to determine IC₅₀ values and to calculate the Combination Index (CI) to quantify synergy.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with Herbimycin A, the chemotherapeutic agent, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
C. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and to assess changes in their expression or activation state (e.g., phosphorylation).
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcr-Abl, phospho-Bcr-Abl, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
III. Visualization of Workflows and Signaling Pathways
A. Experimental Workflow for Assessing Synergy
Experimental workflow for evaluating drug synergy.
B. Proposed Signaling Pathway for Herbimycin A and Etoposide Synergy
Herbimycin A and Etoposide synergistic pathway.
IV. Conclusion
The available evidence strongly suggests that Herbimycin A can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapeutic agents like etoposide in specific cancer contexts. The primary mechanism appears to be the inhibition of pro-survival signaling pathways, such as the Bcr-Abl pathway, which are often constitutively active in cancer cells and contribute to drug resistance.
While direct synergistic data for this compound remains elusive, the findings for Herbimycin A provide a strong rationale for further investigation into the combination potential of other Herbimycin analogs. Researchers are encouraged to utilize the detailed protocols and conceptual frameworks presented in this guide to explore and validate the synergistic effects of these compounds with a broader range of chemotherapeutics across various cancer types. Such studies are essential for the development of novel, more effective combination therapies for cancer treatment.
References
- 1. Herbimycin A accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effect of combination of herbimycin A, an inhibitor of tyrosine kinase, and chemotherapeutic agents on apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Oncogenic Transformation: A Comparative Analysis of Herbimycin C and Other Hsp90 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Herbimycin C's performance in reversing oncogenic transformation against other well-established Hsp90 inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of these compounds in cancer research.
The transformation of normal cells into a cancerous state is a complex process often driven by the aberrant activity of oncoproteins. A key molecular chaperone, Heat shock protein 90 (Hsp90), plays a critical role in the stability and function of many of these oncoproteins. Consequently, inhibiting Hsp90 has emerged as a promising therapeutic strategy to reverse oncogenic transformation. This compound, a benzoquinone ansamycin (B12435341) antibiotic, is a known Hsp90 inhibitor that promotes the degradation of client oncoproteins, leading to the reversal of the malignant phenotype. This guide compares this compound with other notable Hsp90 inhibitors, Geldanamycin and its derivative 17-AAG (Tanespimycin), focusing on their efficacy, mechanism of action, and the experimental validation of their roles.
Performance Comparison of Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors is primarily determined by their binding affinity to Hsp90 and their ability to induce the degradation of client proteins, resulting in cancer cell death or growth arrest. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Hsp90 Binding Affinity of Selected Inhibitors
| Compound | Target | Binding Affinity (Kd) | Method |
| Herbimycin A | Hsp90α | Comparable to Herbimycins D-F | Not specified |
| Geldanamycin | Hsp90 (from MCF-7 cell lysate) | ~1 µM (0.5h equilibration) | Stability of Proteins from Rates of Oxidation (SPROX) |
| ~0.03 µM (24h equilibration) | |||
| Hsp90α | Ki* = 10 nM (for fluorescent analog) | Fluorescence Polarization | |
| 17-AAG (Tanespimycin) | Hsp90 (from tumor cells) | ~100-fold higher than Hsp90 from normal cells | Not specified[1] |
| EhHsp90 | Kd = 10.77 µM | Tryptophan Fluorescence[2] |
Note: Data for this compound is limited; Herbimycin A data is presented as a close analog.
Table 2: In Vitro Anti-proliferative Activity (IC50) of Hsp90 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| Herbimycin A | C1 cells (v-abl expressing) | Myeloid Leukemia | ~20 ng/mL[3] |
| HT29 | Colon Adenocarcinoma | >40% growth inhibition at 125 ng/mL[4] | |
| Geldanamycin | SKBR3 | Breast Cancer | Comparable to 17-AAG |
| MCF7 | Breast Cancer | Comparable to 17-AAG | |
| 17-AAG (Tanespimycin) | BT474, N87, SKOV3, SKBR3 | HER-2-overexpressing cancers | 5-6 nM[5] |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25-45 nM[5] | |
| IMR-32 (MYCN-amplified) | Neuroblastoma | Effective at 0.5-1 µM[6] | |
| SK-N-SH (non-MYCN amplified) | Neuroblastoma | More potent than in IMR-32[6] | |
| SF268, U87MG, SF188, KNS42 | Glioblastoma | Parental IC50s in the low nM range |
Mechanism of Action: Hsp90 Inhibition and Downstream Signaling
This compound and other ansamycin antibiotics exert their anti-cancer effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Many of these client proteins are critical oncoproteins that drive cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways Targeted by Hsp90 Inhibition
The degradation of Hsp90 client proteins impacts several critical oncogenic signaling pathways:
-
Src Signaling: c-Src, a non-receptor tyrosine kinase, is a key Hsp90 client protein. Its degradation upon Hsp90 inhibition disrupts downstream pathways like PI3K/Akt and Ras/MAPK, which are crucial for cell growth, survival, and invasion.
-
Bcr-Abl Signaling: In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is a critical Hsp90 client. Its degradation by Hsp90 inhibitors is a key mechanism for reversing the transformed phenotype in CML cells.
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Akt is a well-established Hsp90 client protein, and its degradation following Hsp90 inhibition leads to apoptosis and cell cycle arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Herbimycin A, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
A Head-to-Head Comparison: Herbimycin C vs. Synthetic HSP90 Inhibitors
In the landscape of cancer therapeutics, Heat Shock Protein 90 (HSP90) has emerged as a critical target. This molecular chaperone is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[1] Inhibition of HSP90 leads to the degradation of these client proteins, making it a promising strategy for cancer treatment.[2] This guide provides a detailed, head-to-head comparison of the natural product Herbimycin C and modern synthetic HSP90 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Mechanism of Action: A Shared Target, A Common Outcome
Both this compound, a benzoquinone ansamycin (B12435341) antibiotic, and synthetic HSP90 inhibitors exert their effects by targeting the N-terminal ATP-binding pocket of HSP90.[3][4][5] This binding event competitively inhibits the intrinsic ATPase activity of HSP90, a process crucial for the chaperone's function.[6][7] The disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[1][2] This ultimately results in the simultaneous disruption of multiple oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[8]
Performance Showdown: Potency and Efficacy
While sharing a common mechanism, significant differences in potency and efficacy exist between the first-generation natural products like Herbimycin and the newer generation of synthetic inhibitors.
Quantitative Comparison of HSP90 Inhibitors:
The following tables summarize key quantitative data for Herbimycin and representative synthetic HSP90 inhibitors. Data is compiled from various preclinical studies to provide a comparative benchmark.
| Inhibitor Class | Compound | Target | Binding Affinity (Kd/IC50) | Cell Viability (IC50) | Reference Cell Line(s) |
| Natural Product (Ansamycin) | Herbimycin A* | HSP90α N-terminus | Similar to Geldanamycin | ~0.15 µM | A549 |
| 17-AAG (Tanespimycin) | HSP90 N-terminus | ~50 nM (IC50, ATPase assay) | Low nanomolar to micromolar range | Various | |
| Synthetic Inhibitor | Ganetespib (STA-9090) | HSP90 N-terminus | Low nanomolar | Low nanomolar range | Various |
| Synthetic Inhibitor | Onalespib (AT13387) | HSP90 N-terminus | Low nanomolar | Low nanomolar range | C666-1 |
| Synthetic Inhibitor | NVP-AUY922 (Luminespib) | HSP90 N-terminus | Low nanomolar | 5-100 nM | B16F10, LS174T |
In Vivo Efficacy:
Preclinical xenograft models have consistently highlighted the enhanced antitumor activity of synthetic HSP90 inhibitors. For instance, Ganetespib has demonstrated significant tumor growth inhibition in various cancer models, surpassing the efficacy of first-generation inhibitors like 17-AAG.[10]
| Inhibitor | Cancer Model | Dosage | Outcome |
| Ganetespib | Anaplastic & Medullary Thyroid Cancer Xenografts | 50 mg/kg daily | Significant retardation of tumor growth |
| Onalespib | Nasopharyngeal Carcinoma Xenografts | Not specified | Suppression of tumor formation |
Delving into the Experimental Details
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT-Based)
This assay is fundamental for determining the cytotoxic effects of HSP90 inhibitors.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor (e.g., this compound, Ganetespib) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[11]
Western Blot Analysis for HSP90 Client Protein Degradation
This technique is crucial for confirming the mechanism of action of HSP90 inhibitors.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of the HSP90 inhibitor for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, c-Raf, HER2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis: Apply an ECL detection reagent and capture the chemiluminescent signal. Analyze the band intensities and normalize them to the loading control to determine the extent of client protein degradation.[11]
HSP90 Binding Affinity Assay (Fluorescence Polarization)
This assay quantifies the binding of inhibitors to HSP90.
Protocol:
-
Reaction Setup: In a 384-well plate, combine purified HSP90 protein, a fluorescently labeled HSP90 probe (e.g., FITC-labeled geldanamycin), and varying concentrations of the test inhibitor (e.g., this compound or a synthetic inhibitor).
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (FP) using a suitable plate reader. A high FP value indicates the probe is bound to HSP90, while a low FP value indicates displacement by the inhibitor.[13]
-
Data Analysis: Plot the change in FP against the inhibitor concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: HSP90 signaling and inhibitor mechanism.
Caption: Experimental workflow for inhibitor comparison.
Conclusion: The Rise of Synthetic Inhibitors
While this compound and other natural product inhibitors were instrumental in validating HSP90 as a therapeutic target, the development of synthetic inhibitors represents a significant advancement in the field. These newer agents exhibit superior potency, improved pharmacological properties, and enhanced antitumor activity in preclinical models.[10] The data strongly suggests that synthetic HSP90 inhibitors hold greater promise for clinical development. However, the study of natural products like this compound continues to provide valuable insights into the complex biology of HSP90 and serves as a foundation for the design of even more effective and selective inhibitors in the future. Researchers are encouraged to utilize the detailed protocols and comparative data presented in this guide to inform their own investigations into this critical class of anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herbimycin - Wikipedia [en.wikipedia.org]
- 4. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Confirming the On-Target Effects of Herbimycin: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and alternative approaches to confirm the on-target effects of Herbimycin, a benzoquinone ansamycin (B12435341) antibiotic known to target Heat Shock Protein 90 (Hsp90). By inhibiting Hsp90, Herbimycin disrupts the stability and function of numerous oncogenic client proteins, making it a subject of interest in cancer research. This document outlines experimental methodologies, presents quantitative data for comparison, and visualizes key pathways and workflows to aid in the rigorous validation of Herbimycin's mechanism of action.
Note on Herbimycin C: The vast majority of scientific literature refers to Herbimycin A as the active compound targeting Hsp90. It is presumed that "this compound" is a less common name or a potential variant with similar activity. The information presented here is based on the extensive research available for Herbimycin A.
Genetic Approaches for On-Target Validation
Genetic methods provide robust evidence of a drug's on-target effects by directly manipulating the expression or function of the target protein. These approaches help to distinguish true on-target effects from off-target activities.
shRNA/siRNA-Mediated Knockdown of Hsp90
Temporarily reducing the expression of Hsp90 using short-hairpin RNA (shRNA) or small interfering RNA (siRNA) can mimic the pharmacological inhibition by Herbimycin. A successful on-target effect would be demonstrated if the cellular phenotype observed after Hsp90 knockdown is similar to that of Herbimycin treatment.
Table 1: Quantitative Comparison of Hsp90 Knockdown and Herbimycin Treatment
| Parameter | Hsp90 Knockdown (siRNA/shRNA) | Herbimycin A Treatment | Reference |
| Hsp90 Protein Reduction | 70-90% reduction in Hsp90 levels 48 hours post-transfection. | N/A (Inhibits function, not expression) | [1][2] |
| Cell Viability Reduction | Significant decrease in viability in cancer cell lines (e.g., MCF-7, PC-3) after 72-96 hours.[1][3] | IC50 in the nanomolar range in sensitive cell lines.[4] | [1][3][4] |
| Client Protein Degradation | |||
| Akt | Marked downregulation of Akt protein levels.[1] | Induces degradation of Akt. | [1] |
| HER2 (ErbB2) | Leads to degradation of HER2 in HER2-positive cells. | Causes degradation of p185erbB2. | |
| Raf-1 | Results in the degradation of Raf-1. | Leads to degradation of Raf-1. | |
| Apoptosis Induction | Significant increase in apoptotic cells (Annexin V positive).[2] | Induces apoptosis in sensitive cell lines. | [2] |
-
Cell Culture and Transfection:
-
Plate cancer cells (e.g., MCF-7 breast cancer cells) in 6-well plates to achieve 60-80% confluency on the day of transfection.
-
Transfect cells with a validated Hsp90-targeting shRNA plasmid or a scrambled control plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
After 48-72 hours of incubation, harvest the cells for analysis.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90, Akt, HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software to determine the percentage of protein reduction.
-
Expression of a Drug-Resistant Hsp90 Mutant
A powerful method for target validation is to introduce a mutant version of the target protein that is resistant to the inhibitor but retains its normal function. If cells expressing the resistant mutant are no longer sensitive to the drug, it strongly indicates that the drug's effects are mediated through that specific target.
While specific Herbimycin A-resistant Hsp90 mutations are not extensively documented in readily available literature, the principle involves identifying mutations in the ATP-binding pocket of Hsp90 that would sterically hinder the binding of Herbimycin A without completely abolishing ATP binding and chaperone function.
Table 2: Expected Outcomes of Expressing a Herbimycin-Resistant Hsp90 Mutant
| Cell Type | Herbimycin A Treatment | Expected Outcome |
| Wild-Type Hsp90 | + | Decreased cell viability, client protein degradation, apoptosis. |
| Herbimycin-Resistant Hsp90 Mutant | + | No significant change in cell viability, client protein levels, or apoptosis. |
-
Mutant Design and Generation:
-
Based on the crystal structure of Hsp90 in complex with Herbimycin A (or a similar ansamycin), identify key residues in the ATP-binding pocket that are crucial for drug interaction.
-
Use site-directed mutagenesis to alter one or more of these residues.
-
Clone the mutant Hsp90 sequence into a mammalian expression vector.
-
-
Cell Line Engineering:
-
Transfect the expression vector containing the mutant Hsp90 into the target cancer cell line.
-
Establish a stable cell line expressing the mutant Hsp90, for example, by using a vector that also confers antibiotic resistance and selecting with the appropriate antibiotic.
-
-
Validation of Resistance:
-
Treat both the wild-type and the mutant-expressing cell lines with increasing concentrations of Herbimycin A.
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the IC50 of Herbimycin A in both cell lines. A significant increase in the IC50 for the mutant-expressing cells would indicate resistance.
-
Analyze the levels of Hsp90 client proteins (e.g., Akt, HER2) by Western blot in both cell lines after Herbimycin A treatment. The client proteins should be degraded in the wild-type cells but remain stable in the mutant-expressing cells.
-
Alternative Approaches for On-Target Validation
Biochemical and proteomic methods provide complementary evidence for target engagement and can help identify both on- and off-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. An increase in the melting temperature of Hsp90 in the presence of Herbimycin A would confirm direct target engagement.
Table 3: Comparison of Genetic and CETSA Approaches
| Feature | Genetic Approaches (Knockdown/Mutants) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Manipulation of target protein expression or function. | Measurement of ligand-induced thermal stabilization of the target protein. |
| Information Provided | Functional consequence of target inhibition. | Direct evidence of target engagement in a cellular context. |
| Throughput | Lower throughput, requires cell line engineering. | Can be adapted to a higher throughput format. |
| Off-Target Insights | Does not directly identify off-targets. | Can be multiplexed (MS-CETSA) to identify off-targets. |
-
Cell Treatment:
-
Treat intact cells with Herbimycin A or a vehicle control for a specified time.
-
-
Heating and Lysis:
-
Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and quantify the amount of soluble Hsp90 at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Hsp90 as a function of temperature to generate melting curves for both the vehicle- and Herbimycin A-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Herbimycin A indicates target stabilization and engagement.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS can be used to identify the direct and indirect binding partners of a drug. In this approach, a modified version of Herbimycin A (e.g., biotin-conjugated) is used as a "bait" to pull down its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
Table 4: Comparison of Genetic and AP-MS Approaches
| Feature | Genetic Approaches (Knockdown/Mutants) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Manipulation of target protein expression or function. | "Fishing" for drug-binding proteins from a cell lysate. |
| Information Provided | Functional consequence of target inhibition. | Identification of direct and indirect drug-binding partners (on- and off-targets). |
| Requirement | Requires genetic manipulation of cells. | Requires chemical modification of the drug. |
| Confirmation | Confirms the role of a known target. | Can discover novel targets. |
-
Bait Preparation:
-
Synthesize a Herbimycin A analog that is conjugated to an affinity tag (e.g., biotin) through a linker that does not interfere with its binding to Hsp90.
-
-
Affinity Purification:
-
Incubate the biotinylated Herbimycin A with cell lysates.
-
Capture the drug-protein complexes using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specific binding proteins.
-
As a control, perform a parallel experiment with an excess of free, unmodified Herbimycin A to compete for binding.
-
-
Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the biotinylated Herbimycin A pulldown compared to a control pulldown (e.g., with beads alone or in the presence of the competitor). Hsp90 and its co-chaperones should be among the top hits.
-
Visualizing the Concepts
Signaling Pathway
References
- 1. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz dot file example · GitHub [gist.github.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Herbimycin C
For researchers, scientists, and drug development professionals handling Herbimycin C, a potent ansamycin (B12435341) antibiotic, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to prevent occupational exposure and environmental contamination.[2] All materials that come into contact with this compound must be treated as hazardous chemical waste.[2]
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to handle the compound within a certified chemical fume hood or a biological safety cabinet to contain any aerosols or dust.[2] Appropriate Personal Protective Equipment (PPE) is mandatory to minimize the risk of exposure through inhalation, skin contact, or ingestion.[2]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact.[2] |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | Protects skin and personal clothing from contamination.[2] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols.[2] |
| Respiratory Protection | A properly fitted N95 respirator or higher | Required when handling the powdered form or when aerosols may be generated.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.
Waste Segregation and Collection
Proper segregation of waste is the foundational step in ensuring safe disposal.
-
Solid Waste: All contaminated solid materials, including pipette tips, centrifuge tubes, flasks, wipes, and used PPE, must be placed directly into a designated solid waste container.[2] This container should be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste," and be leak-proof and puncture-resistant.[2]
-
Liquid Waste: Unused solutions and media containing this compound should be collected in a designated, leak-proof, and shatter-proof liquid waste container.[2] Under no circumstances should this compound waste be poured down the drain. [2]
-
Sharps Waste: Any contaminated sharps such as needles and scalpels must be disposed of in a designated sharps container specifically for cytotoxic waste.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
-
Dry Spills: For spills of powdered this compound, avoid generating dust.[3] Gently cover the spill with an absorbent material. This material should then be carefully collected using methods that control dust generation, such as a damp cloth or a filtered vacuum, and placed into a sealed, labeled container for disposal.[4]
-
Liquid Spills: For spills involving this compound solutions, prevent the spill from entering drains.[3] Absorb the spill with an inert material like vermiculite (B1170534) or sand. The absorbent material should then be collected and placed in a sealed, labeled container for disposal.[3]
Decontamination of Surfaces
Following any work with this compound, all work surfaces and equipment must be decontaminated.
-
Wipe down all surfaces with a suitable solvent, such as 70% ethanol.[2]
-
Follow this with a thorough cleaning using a laboratory detergent.[2]
-
All cleaning materials, such as wipes and paper towels, must be disposed of as solid cytotoxic waste.[2]
Final Disposal
The ultimate disposal of this compound waste must be handled by professionals.
-
Ensure all waste containers are securely sealed when full, taking care not to overfill them.[2]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2]
-
The standard and required method for the destruction of cytotoxic compounds like this compound is high-temperature incineration.[2][5]
Disposal Workflow
The logical flow of the disposal process is crucial to ensure safety and compliance at every stage.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach to the disposal of this compound waste is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Herbimycin C
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Herbimycin C. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound is an ansamycin (B12435341) antibiotic with herbicidal and cytotoxic properties, necessitating stringent handling protocols to prevent occupational exposure and environmental contamination.[] Adherence to the following personal protective equipment (PPE) and procedural guidelines is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is mandatory when handling this compound in any form. The following table summarizes the required equipment to minimize exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (double-gloving is recommended) | Prevents skin contact with the compound. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield | Shields eyes from potential splashes or aerosols. |
| Respiratory Protection | A properly fitted N95 respirator or higher | Required when handling the powdered form or when there is a risk of generating aerosols. |
This data is based on recommendations for the closely related and cytotoxic compound, Dihydroherbimycin A, and general best practices for handling hazardous chemicals.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. All procedures involving this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to control aerosols or dust.[2]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound at -20°C in a clearly labeled, designated, and secure location.[]
2. Preparation of Solutions:
-
When preparing solutions, wear all prescribed PPE.
-
Handle the powdered form carefully to minimize dust generation.
-
Use a dedicated set of non-sparking tools and equipment.
-
Clean all equipment and the work area thoroughly after each use.
3. Handling and Experimental Use:
-
Always handle this compound within a designated containment area (e.g., chemical fume hood).
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
4. Decontamination:
-
Decontaminate all work surfaces and equipment with a suitable solvent, such as 70% ethanol, followed by a thorough cleaning with a laboratory detergent.[2]
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.[2]
Waste Disposal: A Critical Final Step
All materials that come into contact with this compound must be treated as hazardous chemical waste. This includes unused stock solutions, contaminated labware, and used PPE.
-
Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers specifically for this compound waste. These should be marked as "Cytotoxic Waste" or "Hazardous Chemical Waste."[2]
-
Solid Waste: Place all contaminated solid materials, such as pipette tips, tubes, and gloves, directly into the designated solid waste container.[2]
-
Sharps: Contaminated sharps like needles and scalpels must be placed in a designated sharps container for cytotoxic waste.[2]
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. High-temperature incineration is the typical method for destroying cytotoxic compounds.[2] Note: Do not pour any this compound waste down the drain.[2]
Emergency Procedures: Be Prepared
Spills:
-
Evacuate non-essential personnel from the affected area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the spilled material and absorbent material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report the incident to your laboratory supervisor and EHS department.
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and large amounts of water. Seek medical attention.[3]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][4]
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps for safely managing this compound, the following diagram illustrates the complete workflow from preparation to disposal.
References
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
